2-(4-Chlorophenyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMDOVGFNZDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408961 | |
| Record name | 2-(4-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62243-66-7 | |
| Record name | 2-(4-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-(4-Chlorophenyl)morpholine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)morpholine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Chlorophenyl)morpholine, a key intermediate and privileged scaffold in modern medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth explanations of the causality behind experimental choices and the implications of each property on drug design and development. We present available quantitative data, detail robust, field-proven experimental protocols for property determination, and provide a framework for understanding the compound's behavior. The guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding with comprehensive citations.
Introduction: Strategic Importance in Drug Discovery
The Morpholine Scaffold: A Privileged Structure
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1] In medicinal chemistry, it is considered a "privileged scaffold" due to its frequent appearance in successful drug candidates and its ability to confer favorable pharmaceutical properties. The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for molecular elaboration.[1] Its saturated, non-planar structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.
2-(4-Chlorophenyl)morpholine: A Versatile Intermediate
2-(4-Chlorophenyl)morpholine (CAS No: 62243-66-7) is a derivative that combines the benefits of the morpholine ring with the specific attributes of a 4-chlorophenyl group.[1][2] This substitution introduces a degree of lipophilicity and, critically, a halogen atom that can participate in halogen bonding—a specific and increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[1] Consequently, this compound serves as a vital building block in the synthesis of more complex molecules being investigated for anticancer, anti-inflammatory, and antimicrobial activities.[1] A thorough understanding of its physicochemical profile is therefore paramount for its effective utilization in drug development pipelines.
Core Physicochemical Data and Identifiers
A summary of the key identifiers and physicochemical parameters for 2-(4-Chlorophenyl)morpholine is presented below. It is critical to note that while some data is available, many specific experimental values for this exact isomer are not widely published. Therefore, computationally predicted values and data from closely related isomers are included for guidance and must be interpreted with caution.
| Property | Value | Data Type | Source |
| IUPAC Name | 2-(4-chlorophenyl)morpholine | Standard | [2] |
| CAS Number | 62243-66-7 | Identifier | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO | Structural | [1][2][3] |
| Molecular Weight | 197.66 g/mol | Structural | [1][2][3] |
| SMILES | C1COC(CN1)C2=CC=C(C=C2)Cl | Structural | [2] |
| InChI Key | ANGMDOVGFNZDLQ-UHFFFAOYSA-N | Identifier | [1][2] |
| logP | 1.7 / 2.00 | Computed | [2][3] |
| pKa (conjugate acid) | ~8.4 (unsubstituted)¹ | Experimental | [4][5] |
| Melting Point | 73 °C² | Experimental | [6] |
| Boiling Point | 323.9 ± 37.0 °C² | Predicted | [6] |
| Solubility | Soluble in Toluene² | Experimental | [6] |
¹Value is for the parent morpholine; substitution is expected to decrease the pKa. ²Value is for the isomeric 4-(4-chlorophenyl)morpholine and should be used for estimation purposes only.
Lipophilicity and Permeability Assessment (logP)
Theoretical Framework
Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP), is a cornerstone of drug design. It governs a molecule's ability to cross biological membranes, its distribution in tissues, and its potential for off-target binding and toxicity. For orally administered drugs, a balanced logP (typically between 1 and 3) is often sought to ensure adequate absorption without compromising aqueous solubility.
Quantitative Data for 2-(4-Chlorophenyl)morpholine
Computational models predict a logP value of approximately 1.7 to 2.0 for this compound.[2][3] This places it in a favorable range for potential drug candidates, suggesting a good balance between the hydrophilicity of the morpholine ring and the lipophilicity of the chlorophenyl substituent.
Experimental Protocol: Determination of logP via Reverse-Phase HPLC
Causality: While the traditional shake-flask method is the gold standard, it is labor-intensive and requires significant amounts of pure compound. The RP-HPLC method is a high-throughput, validated alternative that correlates the retention time of a compound on a hydrophobic stationary phase with its logP. It is the preferred method in early discovery for its speed and minimal sample consumption.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a gradient of acetonitrile or methanol in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Calibration: A set of standard compounds with known logP values (e.g., uracil, toluene, naphthalene) is injected to create a calibration curve by plotting their known logP against the logarithm of their retention factor (k').
-
The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
-
Sample Analysis: A solution of 2-(4-Chlorophenyl)morpholine in the mobile phase is prepared and injected under the same conditions as the standards.
-
Calculation: The retention time of the analyte is measured, its k' is calculated, and its logP is determined by interpolation from the calibration curve.
Self-Validation: The protocol's integrity is maintained by running quality control (QC) standards with known logP values alongside the test compound. The calculated logP for the QC samples must fall within a predefined acceptance range (e.g., ±0.2 log units) of their known values.
Ionization Constant (pKa)
Theoretical Framework
The pKa value defines the strength of an acid or, in this case, the conjugate acid of a basic nitrogen. The nitrogen atom in the morpholine ring is basic and will be protonated at physiological pH to varying degrees. This ionization state is critical as it dictates aqueous solubility (the charged form is more soluble), membrane permeability (the neutral form is more permeable), and the potential for ionic interactions with the biological target.
Quantitative Data and Estimation
The pKa of the parent morpholine's conjugate acid is approximately 8.36.[4] The 2-position substituent, a 4-chlorophenyl group, is electron-withdrawing. This effect will pull electron density away from the morpholine nitrogen, making it less basic. Therefore, the pKa of 2-(4-Chlorophenyl)morpholine is expected to be lower than that of morpholine. For comparison, the predicted pKa of the isomeric 4-(4-chlorophenyl)morpholine is 4.41, though this represents a very different electronic environment where the nitrogen is directly attached to the aromatic ring.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality: This method directly measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. It is a highly accurate and fundamental technique for determining ionization constants.
Methodology:
-
Sample Preparation: A precise weight of 2-(4-Chlorophenyl)morpholine is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure solubility across the pH range.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized solution of hydrochloric acid (HCl).
-
Titration: The HCl titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point (the point of maximum slope) is determined from the first derivative of the titration curve.
-
pKa Calculation: The pKa is the pH at which the compound is exactly half-protonated, corresponding to the midpoint of the titration curve (the pH at half the volume of the equivalence point).
Thermal Properties and Purity Assessment
Theoretical Framework
The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline substance, while impurities typically depress and broaden the melting range. This property is crucial for material characterization, stability assessment, and in the development of solid dosage forms.
Quantitative Data
Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible measurement of the melting point (as the onset of the melting endotherm) and can also reveal other thermal events like polymorph transitions or decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).
-
Thermal Program: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature.
-
Analysis: The resulting thermogram shows a peak (an endotherm) corresponding to melting. The melting point is typically reported as the onset temperature of this peak. The purity can also be estimated from the shape of the peak using the van't Hoff equation.
Overall Developmental Workflow
The characterization of a key intermediate like 2-(4-Chlorophenyl)morpholine follows a logical progression from synthesis to full physicochemical profiling. This ensures that the material is well-understood before its incorporation into more complex drug candidates.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)morpholine must be consulted, general precautions for substituted morpholines should be observed. Related compounds are often classified as irritants and may be harmful if swallowed or absorbed through the skin.[7]
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: For the related (S)-enantiomer, storage in a dry, sealed container at 2-8°C is recommended.[3] Similar conditions—cool, dry, and protected from light—are advisable for the racemic mixture to ensure long-term stability.
Conclusion
2-(4-Chlorophenyl)morpholine is a compound of significant interest, possessing a structural framework conducive to the development of novel therapeutics. Its physicochemical profile, characterized by moderate lipophilicity and a basic nitrogen center, provides a solid foundation for drug design. While publicly available experimental data is limited, the established protocols detailed in this guide provide a robust framework for researchers to perform their own characterization. A thorough understanding and experimental determination of its logP, pKa, solubility, and thermal properties are critical first steps in unlocking the full potential of this valuable chemical scaffold.
References
- Benchchem. (n.d.). 2-(4-Chlorophenyl)morpholine | CAS 62243-66-7.
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PubChem. (n.d.). 2-(4-Chlorophenyl)morpholine. Retrieved from [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Penta chemicals. (2025). Morpholine - Safety Data Sheet. Retrieved from [Link]
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ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenyl)morpholine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the putative mechanism of action of 2-(4-Chlorophenyl)morpholine, a synthetic derivative of the morpholine class. Drawing upon established structure-activity relationships (SAR) of closely related phenmetrazine analogs, this document elucidates the compound's likely primary targets within the central nervous system (CNS). We posit that 2-(4-Chlorophenyl)morpholine functions as a monoamine transporter modulator, with a pronounced affinity for the dopamine (DAT) and norepinephrine (NET) transporters, and comparatively weaker interaction with the serotonin transporter (SERT). A secondary potential mechanism involving the inhibition of monoamine oxidase (MAO) is also explored. This guide furnishes detailed, field-proven experimental protocols for the validation of these hypotheses, including radioligand binding assays, synaptosomal uptake inhibition assays, and MAO inhibition assays. The causality behind experimental design and the interpretation of potential data are discussed to provide a robust framework for researchers investigating this and similar compounds.
Introduction: The Phenylmorpholine Scaffold in Neuropharmacology
The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds. The parent compound, phenmetrazine, was formerly used as an anorectic and is known to exert its effects as a potent norepinephrine-dopamine releasing agent (NDRA).[1] Chemical modifications to this core structure, such as substitutions on the phenyl ring, have given rise to a class of compounds with a spectrum of activities at the monoamine transporters.[2][3] 2-(4-Chlorophenyl)morpholine, featuring a chlorine atom at the para position of the phenyl ring, is a member of this class. The incorporation of a halogen at this position is known to influence the electronic properties of the aromatic ring and can modulate binding affinity and selectivity for biological targets.[4]
Based on the extensive research into phenmetrazine and its fluorinated and methylated analogs, it is highly probable that 2-(4-Chlorophenyl)morpholine's primary mechanism of action involves the modulation of monoamine transporter function.[3][5] These transporters (DAT, NET, and SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[6] Inhibition of these transporters or induction of neurotransmitter release through them leads to increased synaptic concentrations of dopamine, norepinephrine, and/or serotonin, which underlies the stimulant and other psychoactive effects of this class of compounds.
Primary Mechanism of Action: Monoamine Transporter Modulation
The primary hypothesis is that 2-(4-Chlorophenyl)morpholine acts as a substrate for and/or inhibitor of DAT and NET. This dual action would lead to an increase in extracellular dopamine and norepinephrine, resulting in enhanced dopaminergic and noradrenergic neurotransmission. The effects on SERT are anticipated to be significantly less potent.[3][5]
Interaction with Dopamine and Norepinephrine Transporters
The structural similarity to phenmetrazine suggests a high affinity for DAT and NET.[3] The presence of the 4-chloro substituent is expected to maintain or enhance this affinity. Research on fluorinated phenmetrazine analogs has shown that they are potent inhibitors of DAT and NET, with IC50 values in the low micromolar range.[5] Furthermore, these analogs have been demonstrated to induce transporter-mediated efflux (release) of dopamine and norepinephrine.[5] This dual mechanism of reuptake inhibition and release is characteristic of amphetamine-like stimulants.
Interaction with the Serotonin Transporter
The phenylmorpholine class of compounds generally exhibits much lower potency at SERT compared to DAT and NET.[3] For instance, fluorinated phenmetrazines display IC50 values for SERT inhibition that are significantly higher than those for DAT and NET.[5] This selectivity profile suggests that 2-(4-Chlorophenyl)morpholine is likely to have minimal direct effects on the serotonin system at concentrations where it potently modulates dopamine and norepinephrine transporters.
Structure-Activity Relationship (SAR) Insights from Analogs
The following table summarizes the in vitro potencies of phenmetrazine and its methyl-substituted analogs at the monoamine transporters, providing a basis for predicting the activity of 2-(4-Chlorophenyl)morpholine.
| Compound | Phenyl Substitution | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) |
| Phenmetrazine | Unsubstituted | 1.93 | >10 | 1.2 |
| 2-MPM | 2-Methyl | 6.74 | >10 | 5.2 |
| 3-MPM | 3-Methyl | >10 | >10 | 5.2 |
| 4-MPM | 4-Methyl | 1.93 | 1.1 | 1.8 |
| Data derived from studies on methylphenmetrazine isomers provides a predictive model for the SAR of 2-phenylmorpholine analogs.[7] |
Based on this data, a substitution at the 4-position of the phenyl ring (as in 4-MPM) maintains high potency at DAT and NET, and in the case of the methyl group, also increases potency at SERT. The 4-chloro substitution in 2-(4-Chlorophenyl)morpholine is therefore expected to confer high affinity for DAT and NET.
Secondary Mechanism of Action: Monoamine Oxidase Inhibition
A potential secondary mechanism of action for morpholine-containing compounds is the inhibition of monoamine oxidase (MAO).[8] MAO is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters.[9] Inhibition of MAO-A or MAO-B can lead to increased cytosolic concentrations of dopamine, norepinephrine, and serotonin, which can then be transported into the synaptic cleft.[][11] Several morpholine-based compounds have been identified as potent and selective MAO inhibitors.[8][12] Therefore, it is crucial to assess the activity of 2-(4-Chlorophenyl)morpholine at both MAO-A and MAO-B to fully characterize its pharmacological profile.
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of 2-(4-Chlorophenyl)morpholine, a series of in vitro assays are required. The following protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's activity at its putative targets.
Radioligand Binding Assays for Monoamine Transporters
These assays determine the affinity of 2-(4-Chlorophenyl)morpholine for DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand from the transporter.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining transporter binding affinity.
Step-by-Step Methodology:
-
Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT) via differential centrifugation.
-
Assay Buffer: Use an appropriate buffer such as Krebs-HEPES buffer (KHB).
-
Incubation: In a 96-well plate, combine synaptosomal preparations, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT), and a range of concentrations of 2-(4-Chlorophenyl)morpholine.
-
Controls: Include wells for total binding (synaptosomes and radioligand only) and non-specific binding (synaptosomes, radioligand, and a high concentration of a known potent inhibitor, e.g., cocaine for DAT).
-
Incubation Conditions: Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and then the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Inhibition Assays
These assays measure the ability of 2-(4-Chlorophenyl)morpholine to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes, providing a functional measure of its potency at the transporters.
Experimental Workflow for Synaptosomal Uptake Assay
Caption: Workflow for assessing neurotransmitter uptake inhibition.
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare fresh synaptosomes as described for the binding assays.
-
Uptake Buffer: Use an appropriate buffer (e.g., Krebs-Ringer) containing glucose, ascorbic acid, and an MAO inhibitor like pargyline to prevent neurotransmitter degradation.[13]
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 2-(4-Chlorophenyl)morpholine or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Quantify the radioactivity trapped inside the synaptosomes.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if 2-(4-Chlorophenyl)morpholine inhibits the activity of MAO-A and MAO-B, typically using a fluorometric method.
Experimental Workflow for MAO Inhibition Assay
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The Pharmacological Landscape of 2-(4-Chlorophenyl)morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its inclusion in a molecule can significantly enhance crucial physicochemical properties like aqueous solubility and metabolic stability, making it a cornerstone in modern drug discovery.[1] When this six-membered heterocycle, containing both an amine and an ether, is substituted at the 2-position with a 4-chlorophenyl group, a molecule of considerable therapeutic interest emerges: 2-(4-chlorophenyl)morpholine. The chlorine atom on the phenyl ring is not merely a passive substituent; it modifies the electronic properties of the molecule and can participate in halogen bonding, opening up unique avenues for specific and potent biological interactions.[1]
This technical guide provides an in-depth exploration of the biological activities of 2-(4-chlorophenyl)morpholine derivatives. We will dissect their synthesis, delve into their diverse pharmacological actions—from anticancer to antidepressant effects—and elucidate the underlying mechanisms of action. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights and detailed experimental protocols to empower further investigation and innovation.
Core Synthetic Strategies: Building the Foundation
The synthesis of 2-(4-chlorophenyl)morpholine and its derivatives relies on established and versatile organic chemistry principles. The choice of synthetic route is often dictated by the desired substitution patterns and the need for stereochemical control.
A primary and efficient method involves the Lewis acid-catalyzed annulation of 1,2-amino alcohols with styrene derivatives. This approach allows for the direct construction of the core morpholine ring system. Further diversification can be achieved through various reactions, including:
-
N-Alkylation and N-Arylation: Introducing substituents on the morpholine nitrogen to explore structure-activity relationships (SAR).
-
Cyclocondensation Reactions: Building more complex heterocyclic systems fused to the morpholine core.[2]
-
Mannich Reactions: A three-component condensation involving formaldehyde, an amine (like the morpholine nitrogen), and a compound with an active hydrogen, useful for creating more complex side chains.
-
Acylation Reactions: Using reagents like chloroacetyl chloride to introduce reactive handles for further functionalization.[3]
Below is a generalized workflow illustrating the synthesis and derivatization of the 2-(4-chlorophenyl)morpholine scaffold.
Caption: Generalized synthetic workflow for 2-(4-Chlorophenyl)morpholine derivatives.
A Spectrum of Biological Activities and Mechanistic Insights
Derivatives of 2-(4-chlorophenyl)morpholine have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases.
Anticancer Activity: Targeting Tumor Growth and Proliferation
A significant body of research has focused on the anticancer potential of these compounds, revealing multiple mechanisms of action.
Mechanism of Action: Multi-Target Inhibition
-
VEGFR-2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow. By blocking VEGFR-2, these compounds can effectively starve tumors of their blood supply. For instance, certain morpholine-benzimidazole-oxadiazole hybrids have shown potent VEGFR-2 inhibition, with IC50 values as low as 0.049 µM, comparable to the approved drug sorafenib.[4]
-
Topoisomerase II Inhibition: Another critical anticancer mechanism is the inhibition of topoisomerase II.[5] This enzyme is essential for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.[5]
-
Cell Cycle Arrest: Studies on morpholine-substituted quinazolines have shown that lead compounds can induce cell cycle arrest, primarily in the G0/G1 phase, preventing cancer cells from progressing towards division.[6] This arrest is often a prelude to apoptosis.
Caption: Dual anticancer mechanisms of 2-(4-Chlorophenyl)morpholine derivatives.
Quantitative Data: Cytotoxicity Profile
The cytotoxic potential of these derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency.
| Derivative Class | Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | VEGFR-2 | 9.66 - 17.75 | [4] |
| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver) | Not Specified | 8.50 - 12.76 | [2] |
| Morpholine-Substituted Quinazoline | A549 (Lung) | G0/G1 Arrest | 10.38 | [7] |
| Morpholine-Substituted Quinazoline | MCF-7 (Breast) | G0/G1 Arrest | 3.15 - 6.44 | [7] |
| Morpholine-Substituted Quinazoline | SHSY-5Y (Neuroblastoma) | G0/G1 Arrest | 3.36 - 9.54 | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is foundational for assessing the anticancer activity of novel compounds. Its self-validating nature comes from the inclusion of positive and negative controls and the dose-response curve generation, which ensures the observed effect is specific and quantifiable.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antidepressant Activity: Modulating Neurotransmitter Systems
The structural similarity of some morpholine derivatives to known antidepressants has prompted extensive investigation into their neuropharmacological effects.
Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism for the antidepressant-like effects of these compounds is the modulation of monoamine neurotransmitters in the brain.[8]
-
Serotonin-Norepinephrine Reuptake Inhibition (SNRI): Many derivatives act as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] By blocking these transporters, the compounds increase the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. This dual action is a well-established therapeutic strategy for major depressive disorder.[8][9]
-
Dopamine System Modulation: The dopaminergic (DA) system is also implicated in depression.[10] While less common, some derivatives may also influence dopamine reuptake or receptor activity, contributing to their overall antidepressant profile.[10]
-
Receptor Interaction: Beyond reuptake inhibition, the therapeutic effect is also mediated by gradual adaptive changes in postsynaptic receptors, particularly serotonin receptors like 5-HT1A and 5-HT2A.[11]
Caption: Mechanism of monoamine reuptake inhibition by antidepressant derivatives.
Experimental Protocol: Tail Suspension Test (TST) in Mice
The TST is a widely used behavioral assay to screen for potential antidepressant activity. It is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.
-
Animal Acclimation: Acclimate male ICR or C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the test derivative via the desired route (e.g., intraperitoneal injection) at a pre-determined time (e.g., 30-60 minutes) before the test. Include a vehicle control group and a positive control group (e.g., Imipramine, 15 mg/kg).
-
Suspension: Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so it cannot touch any surfaces.
-
Observation: Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of all movement except for minor respiration-related movements.
-
Data Analysis: Compare the mean immobility time of the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time suggests antidepressant-like activity.
-
Validation (Locomotor Activity): To ensure the observed effect is not due to general motor stimulation, perform a separate open-field test. A valid antidepressant candidate should reduce immobility in the TST without significantly increasing locomotor activity.
Antimicrobial and Anti-inflammatory Activities
The versatility of the 2-(4-chlorophenyl)morpholine scaffold extends to antimicrobial and anti-inflammatory applications.
-
Antimicrobial Potential: Derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[1] This is often achieved by incorporating other known antimicrobial pharmacophores, such as quinoline or benzimidazole moieties, into the structure.[12]
-
Anti-inflammatory Effects: These compounds have shown notable anti-inflammatory properties in preclinical models.[1] The mechanism is thought to involve the modulation of pro-inflammatory signaling pathways, although specific molecular targets are still under active investigation.
Structure-Activity Relationship (SAR): Designing for Potency and Selectivity
Systematic modification of the 2-(4-chlorophenyl)morpholine scaffold has yielded crucial insights into the structural requirements for various biological activities.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. While the 4-chloro substitution is a common starting point, adding other groups like nitro or bromo can modulate potency. For instance, in a series of morpholine-based thiazoles, a 4-para-nitrophenyl substitution resulted in more potent compounds than the unsubstituted phenyl derivatives.[13]
-
Modifications of the Morpholine Ring: Altering the morpholine ring itself or its point of attachment can significantly impact activity. SAR studies have shown that the unsubstituted morpholine moiety is often crucial for potent anticancer activity in certain chalcone derivatives.[14]
-
Incorporation of Other Heterocycles: Replacing the phenyl ring or linking other heterocyclic systems (e.g., thiazole, pyrazole, quinazoline) to the morpholine nitrogen is a highly effective strategy for diversifying biological activity and discovering compounds with novel mechanisms of action.[13][14]
Caption: Key SAR insights for designing 2-(4-Chlorophenyl)morpholine derivatives. (Note: The image in the DOT script is a placeholder and would need a chemical structure image to render correctly.)
Conclusion and Future Directions
The 2-(4-chlorophenyl)morpholine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a rich and diverse pharmacology, with validated activities against cancer, depression, inflammation, and microbial infections. The insights gained from SAR studies provide a clear roadmap for medicinal chemists to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future research should focus on:
-
Mechanistic Elucidation: While primary mechanisms like VEGFR-2 and monoamine transporter inhibition have been identified, a deeper understanding of the downstream signaling pathways is necessary.
-
Lead Optimization: Promising hits from initial screenings should be subjected to rigorous optimization to improve their drug-like properties and in vivo efficacy.
-
Exploration of New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas, such as neurodegenerative diseases and metabolic disorders, warrants investigation.
-
Pharmacokinetic and Safety Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are essential to advance the most promising candidates toward clinical development.
This guide has illuminated the significant therapeutic potential harbored within the 2-(4-chlorophenyl)morpholine chemical space. For the dedicated researcher, this scaffold represents not just a collection of active compounds, but a fertile ground for the discovery of novel medicines to address pressing unmet medical needs.
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Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide on the Antimicrobial and Antiurease Activities of Morpholine Derivatives
Introduction: The Morpholine Scaffold in Medicinal Chemistry
Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, stands as a privileged pharmacophore in modern drug discovery.[1][2][3] Its unique structural and physicochemical properties—including high polarity, water solubility, and the ability to form hydrogen bonds—make it an attractive building block for synthesizing novel therapeutic agents.[2][4] The morpholine ring is not merely a passive carrier; its presence in a molecule can significantly modulate pharmacokinetic properties and enhance binding interactions with biological targets.[3] This versatility has led to the incorporation of the morpholine nucleus into a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial agents.[1][2][3][5] The well-established antibiotic Linezolid, which features a morpholine ring, is a testament to the scaffold's therapeutic potential, particularly in combating Gram-positive bacterial infections.[6] This guide provides a technical overview of the burgeoning research into morpholine derivatives as potent antimicrobial and antiurease agents, offering insights into their mechanisms, structure-activity relationships, and the experimental protocols used for their evaluation.
Part 1: Antimicrobial Activity of Morpholine Derivatives
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating multidrug-resistant pathogens.[7] Morpholine derivatives have emerged as a promising class of compounds in this pursuit, demonstrating a broad spectrum of activity against various bacteria and fungi.[1][5][8]
Mechanism of Antimicrobial Action
The precise mechanism of action for antimicrobial morpholine derivatives can vary depending on the overall structure of the molecule. However, several key pathways have been identified:
-
Inhibition of Ergosterol Biosynthesis: In fungi, a primary mechanism for morpholine-based drugs like amorolfine and fenpropimorph is the disruption of the ergosterol biosynthesis pathway.[9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes such as sterol reductase and sterol isomerase, these derivatives deplete ergosterol levels, leading to altered membrane fluidity, increased permeability, and ultimately, cell death.[9]
-
Inhibition of Protein Synthesis: Certain morpholine-containing compounds, particularly those in the oxazolidinone class like Linezolid, function by inhibiting bacterial protein synthesis at an early stage.[6] They bind to the bacterial ribosome, preventing the formation of the initiation complex required for translation, a mechanism distinct from many other antibiotic classes.[6]
-
DNA Gyrase Inhibition: Some novel hybrid molecules incorporating morpholine have been designed as potential DNA gyrase inhibitors.[7] DNA gyrase is an essential bacterial enzyme that manages DNA supercoiling during replication. Its inhibition leads to a breakdown in DNA integrity and bacterial cell death.[7]
-
Cell Wall Disruption: Thiazolidinone-morpholine hybrids have been investigated as inhibitors of the enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[6]
The rationale for incorporating the morpholine moiety often lies in its ability to improve the solubility and pharmacokinetic profile of a drug candidate, while other parts of the molecule are designed to interact with the specific biological target.[3][4]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of morpholine derivatives. Key findings include:
-
Hybridization with Other Heterocycles: Combining the morpholine ring with other bioactive heterocyclic systems like azoles (1,2,4-triazole, 1,3,4-oxadiazole), pyridines, or piperazines has been shown to yield compounds with potent and broad-spectrum antimicrobial activity.[6][10] For instance, a 1,2,4-triazole derivative containing both morpholine and pyridine nuclei exhibited significant activity against Mycobacterium smegmatis.[6]
-
Substitution Patterns: The nature and position of substituents on associated aromatic or heterocyclic rings play a critical role. Electron-withdrawing or electron-donating groups can significantly influence the electronic properties and binding affinity of the molecule to its target.
-
Lipophilicity: A balance between hydrophilicity (often enhanced by the morpholine ring) and lipophilicity is essential for cell membrane penetration. Modifications that fine-tune this balance can dramatically impact antimicrobial efficacy.
The diagram below illustrates the general structure of a bioactive morpholine derivative, highlighting the core scaffold and areas for chemical modification.
Caption: General structure of a bioactive morpholine derivative.
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
The objective of AST is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC).[11] Broth microdilution is a standard and widely used method.[12][13]
1.3.1. Principle
This method involves challenging a standardized microbial inoculum with serial dilutions of the morpholine derivative in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.[12]
1.3.2. Materials
-
Test morpholine derivatives
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile Mueller-Hinton Broth (MHB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
1.3.3. Step-by-Step Methodology
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the microorganism from an agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each morpholine derivative in DMSO.
-
Perform a two-fold serial dilution of the compound in the appropriate sterile broth across the wells of a 96-well plate. The typical concentration range to screen is 0.125 to 512 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added, which changes color in the presence of metabolic activity, providing a clearer endpoint.[12]
-
The workflow for this protocol is visualized below.
Caption: Workflow for Broth Microdilution MIC Assay.
Part 2: Antiurease Activity of Morpholine Derivatives
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[15][16] In medicine, bacterial urease (e.g., from Helicobacter pylori) is a significant virulence factor, allowing pathogens to survive in the acidic stomach environment, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[16][17][18] Therefore, inhibiting urease is a key therapeutic strategy.[17][19][20]
Mechanism of Urease Inhibition
Morpholine derivatives can inhibit urease through various interactions with the enzyme's active site. The active site of urease contains two nickel ions that are crucial for catalysis. Inhibition often involves:
-
Chelation of Nickel Ions: The nitrogen and oxygen atoms in the morpholine ring, or other heteroatoms within the derivative, can chelate the nickel ions in the urease active site. This interaction blocks the binding of the natural substrate, urea, thereby inhibiting the enzyme.
-
Active Site Occlusion: The inhibitor molecule can bind to amino acid residues within or near the active site, physically blocking the entry of urea. Molecular docking studies of morpholine-thiophene hybrids have shown strong binding interactions with key residues in the urease active site.[21][22]
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined through kinetic studies, which provide deeper insight into the inhibitor's mechanism.[19] For example, one study found that a potent morpholine-thiophene hybrid acted as an uncompetitive inhibitor.[21]
Data on Urease Inhibition
Several studies have synthesized and evaluated morpholine derivatives, often combined with other heterocyclic nuclei like 1,3-thiazole, as potent urease inhibitors.[6][10] The inhibitory potency is typically reported as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound Class | Target Urease | IC₅₀ (µM) Range | Standard Inhibitor (IC₅₀) | Reference |
| Morpholine-Thiazole Hybrids | Jack Bean Urease | 2.37 ± 0.19 | Thiourea (22.31 ± 0.03) | [6] |
| Morpholine-Thiophene Thiosemicarbazones | Jack Bean Urease | 3.80 - 5.77 | Thiourea (22.31 ± 0.03) | [21] |
| General Morpholine-Azole Derivatives | Jack Bean Urease | 2.37 - 13.23 | Not specified in source | [23] |
This table summarizes representative data; specific values vary greatly with molecular structure.
Experimental Protocol: In Vitro Urease Inhibition Assay
The most common method for assessing urease inhibition is a colorimetric assay based on the quantification of ammonia produced from urea hydrolysis.[15] The indophenol or Berthelot method is a sensitive and reliable technique for this purpose.[15][24][25]
2.3.1. Principle
Urease activity is measured by allowing the enzyme to hydrolyze urea into ammonia. The resulting ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced.[15] An effective inhibitor will reduce the amount of ammonia formed, resulting in a less intense color.
2.3.2. Materials
-
Jack Bean Urease
-
Urea
-
Thiourea (standard inhibitor)
-
Test morpholine derivatives
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride from sodium hypochlorite)
-
96-well microplate reader
-
Incubator (30-37°C)
2.3.3. Step-by-Step Methodology
-
Plate Setup:
-
In a 96-well plate, add 5 µL of the test compound solution (dissolved in DMSO) at various concentrations.
-
For the positive control (100% enzyme activity), add 5 µL of DMSO.
-
For the standard, add 5 µL of thiourea solution.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of urease enzyme solution to each well.
-
Add 55 µL of buffer containing 100 mM urea.
-
Incubate the plate at 30°C for 15 minutes.[24]
-
-
Color Development (Indophenol Reaction):
-
Add 45 µL of the phenol reagent to each well.
-
Add 70 µL of the alkali reagent to each well.
-
Incubate the plate for a further 10-15 minutes at 37°C to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 625 and 630 nm using a microplate reader.[15]
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 [15]
-
Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The logical flow of this assay is depicted in the diagram below.
Caption: Workflow for the In Vitro Urease Inhibition Assay.
Conclusion and Future Perspectives
The morpholine scaffold is a validated and valuable component in the design of new antimicrobial and antiurease agents. Its favorable physicochemical properties and synthetic tractability make it a cornerstone for developing lead compounds with diverse therapeutic applications.[1][3] Research has demonstrated that novel morpholine derivatives, particularly those hybridized with other heterocyclic systems, can exhibit potent activity against clinically relevant bacteria, fungi, and the virulence-associated enzyme urease.[6][10]
The future of this field lies in the rational design of next-generation morpholine derivatives. This will involve:
-
Multi-target Agents: Designing single molecules that can inhibit multiple microbial targets simultaneously to combat resistance.
-
Advanced SAR Studies: Utilizing computational tools like molecular docking and molecular dynamics simulations to better predict the binding interactions and guide the synthesis of more potent and selective inhibitors.[19][22]
-
Improving Pharmacokinetic Profiles: Further modifying the morpholine scaffold to enhance metabolic stability and optimize drug-like properties.[3]
The detailed protocols provided in this guide offer a standardized framework for the screening and evaluation of these promising compounds, ensuring that researchers can reliably assess their therapeutic potential and contribute to the critical pipeline of new anti-infective drugs.
References
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
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Velupillai, L., et al. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1085-1095. [Link]
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Bektaş, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(8), 3629–3639. [Link]
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Dwivedi, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
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Modolo, L. V., et al. (2015). Biochemical and clinical properties of urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 719-731. [Link]
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Kumar, M., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Thomas, P. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]
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Kafil, H. S., & Asgharzadeh, M. (2017). The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children?. Journal of Pathogen Research, 1(1), 1-8. [Link]
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Bibi, S., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design, 23(11), 1644-1659. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10831-10840. [Link]
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The Phenylmorpholine Scaffold: A Technical Guide to Structure-Activity Relationships at Monoamine Transporters
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Phenylmorpholine Scaffold in Neuropharmacology
The 2-phenylmorpholine framework represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a class of psychoactive compounds with significant therapeutic potential.[1] Historically, this scaffold is most recognized in the anorectic agent phenmetrazine, which gained popularity in the mid-20th century.[2] The primary mechanism of action for most phenylmorpholine analogs involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmitter signaling by facilitating their reuptake from the synaptic cleft.[3] By inhibiting this reuptake or promoting the release of monoamines, phenylmorpholine derivatives can elevate extracellular neurotransmitter levels, a mechanism central to the treatment of various central nervous system (CNS) disorders, including attention-deficit/hyperactivity disorder (ADHD), obesity, and substance use disorders.[4][5]
The therapeutic utility and abuse potential of these analogs are intrinsically linked to their specific interactions with DAT, NET, and SERT. A compound's potency and selectivity profile dictates its pharmacological effects. For instance, compounds that preferentially target DAT and NET often exhibit stimulant properties, which can be beneficial in treating ADHD but also contribute to their abuse liability.[5][6] Conversely, enhancing activity at SERT can introduce antidepressant or anxiolytic effects.[7] This delicate balance has driven extensive research into the structure-activity relationships (SAR) of phenylmorpholine analogs, with the goal of designing novel therapeutics with improved efficacy and safety profiles. This guide provides an in-depth analysis of the SAR of this important class of compounds, detailing the causal relationships behind experimental design choices and providing practical, field-proven methodologies for their synthesis and evaluation.
Core Pharmacology: Mechanism of Action at the Synapse
Phenylmorpholine analogs primarily act as monoamine reuptake inhibitors or releasing agents.[8] Reuptake inhibitors are ligands that bind to the transporter protein, blocking the re-entry of the neurotransmitter into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. Releasing agents, on the other hand, are substrates for the transporters and can induce a reversal of the normal transport direction, leading to a non-vesicular efflux of neurotransmitters.[9]
Figure 1: Mechanism of action of a phenylmorpholine-based dopamine reuptake inhibitor.
Systematic Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of phenylmorpholine analogs can be systematically dissected by examining substitutions at three key regions: the phenyl ring, the morpholine ring, and the nitrogen atom of the morpholine ring.
Phenyl Ring Substitutions: Tuning Potency and Selectivity
Substitutions on the phenyl ring have a profound impact on the potency and selectivity of these analogs for the monoamine transporters. The position and electronic nature of the substituent are critical determinants of activity.
-
Rationale for Modification: Introducing substituents onto the phenyl ring allows for the exploration of the steric and electronic requirements of the transporter binding pockets. For example, adding electron-withdrawing groups like halogens can alter the electrostatic potential of the molecule, potentially enhancing interactions with polar residues in the binding site. Conversely, small alkyl groups can probe for hydrophobic pockets.
-
Key SAR Observations:
-
Unsubstituted: The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[8]
-
Methyl Substitutions: The position of a methyl group significantly alters the activity profile. 4-methylphenmetrazine (4-MPM) displays comparable potency at DAT to the unsubstituted phenmetrazine but has increased potency at SERT.[4] In contrast, 2-MPM and 3-MPM show reduced potency at DAT and SERT compared to phenmetrazine.[1]
-
Halogen Substitutions: Fluorination is a common strategy to modulate activity. 3-Fluorophenmetrazine (3-FPM) is a potent and selective substrate for DAT and NET, with negligible activity at SERT.[4] This highlights how a single fluorine atom can significantly enhance selectivity for the catecholamine transporters.
-
Table 1: Influence of Phenyl Ring Substitution on Monoamine Transporter Inhibition (IC50, µM)
| Compound | Phenyl Substitution | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) |
| Phenmetrazine | Unsubstituted | 1.93 | >10 | 1.2 |
| 2-MPM | 2-Methyl | 6.74 | >10 | 5.2 |
| 3-MPM | 3-Methyl | >10 | >10 | 5.2 |
| 4-MPM | 4-Methyl | 1.93 | 1.1 | 1.8 |
Data compiled from BenchChem's comparative guide on 2-(4-Fluorophenyl)morpholine analogues and a study on methylphenmetrazine isomers.[1][4]
Figure 2: Summary of phenyl ring substitution effects on monoamine transporter activity.
Morpholine Ring Substitutions: The Role of Stereochemistry
Modifications to the morpholine ring, particularly the introduction of alkyl groups, and the resulting stereochemistry are crucial for potent activity.
-
Rationale for Modification: Introducing substituents on the morpholine ring can influence the overall conformation of the molecule, affecting how it fits into the transporter's binding site. The relative orientation of the phenyl ring and the morpholine substituents (cis vs. trans) is a key determinant of activity.
-
Key SAR Observations:
-
C3-Methylation (Phenmetrazine): The introduction of a methyl group at the C3 position, as seen in phenmetrazine (3-methyl-2-phenylmorpholine), is a hallmark of this class. The trans isomer of phenmetrazine is the more active enantiomer.
-
Stereoisomerism: The relative stereochemistry of substituents on the morpholine ring is critical. For example, pseudophenmetrazine, the cis-isomer of phenmetrazine, is significantly less potent as a dopamine and norepinephrine releasing agent.[8]
-
C5-Methylation: Analogs with methyl groups at the C5 position have also been synthesized and show varied activity profiles.
-
N-Alkylation of the Morpholine Ring: Modulating Potency and Creating Prodrugs
Substitution on the nitrogen atom of the morpholine ring offers another avenue for modifying the pharmacological properties of these compounds.
-
Rationale for Modification: N-alkylation can alter the basicity of the nitrogen atom, which is often crucial for the initial interaction with the transporter. Furthermore, larger N-alkyl groups can probe for additional binding interactions or introduce steric hindrance. This position is also a key site for creating prodrugs.
-
Key SAR Observations:
-
N-Methylation (Phendimetrazine): Phendimetrazine, the N-methylated analog of phenmetrazine, is itself largely inactive.[10] However, it serves as a prodrug, being metabolized in the body to phenmetrazine.[10] This prodrug strategy can lead to a more sustained release of the active compound.
-
Larger N-Alkyl Groups: The introduction of larger alkyl groups on the nitrogen generally leads to a decrease in activity as a monoamine releaser. However, some N-propyl substituted analogs have been shown to act as dopamine receptor agonists.[4]
-
Experimental Protocols: Synthesis and Bioassay
A robust and reproducible experimental workflow is essential for the successful development and evaluation of novel phenylmorpholine analogs.
Representative Synthesis: Preparation of Phenmetrazine
The synthesis of phenmetrazine can be achieved from 2-bromopropiophenone and ethanolamine.[10]
Step 1: Formation of the Intermediate Alcohol
-
Dissolve 2-bromopropiophenone in a suitable solvent such as acetonitrile.
-
Add ethanolamine (1.2 equivalents) and a base like potassium carbonate (2.5 equivalents).
-
Heat the mixture to reflux for 18 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.
Step 2: Reduction to Phenmetrazine
-
Dissolve the crude intermediate alcohol in a suitable solvent like methanol.
-
Add a reducing agent, such as sodium borohydride, in portions at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield phenmetrazine.
Figure 3: General synthetic workflow for the preparation of phenmetrazine.
Protocol: In Vitro Monoamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
96-well cell culture plates
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compounds and reference inhibitors (e.g., cocaine for DAT)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to grow to near confluence.
-
Assay Preparation: On the day of the experiment, wash the cell monolayers once with assay buffer.
-
Pre-incubation: Add assay buffer containing various concentrations of the test compound or a reference inhibitor to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiation of Uptake: Initiate the uptake by adding the assay buffer containing the radiolabeled monoamine substrate.
-
Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[3]
Therapeutic Rationale and Future Directions
The development of novel phenylmorpholine analogs is driven by the need for more effective and safer treatments for a range of CNS disorders.
-
ADHD and Obesity: The stimulant properties of DAT and NET inhibitors make them effective in improving attention and reducing appetite.[5][11] The goal is to develop analogs with a reduced abuse potential compared to traditional stimulants like amphetamine.
-
Substance Use Disorders: Phenylmorpholine derivatives are being investigated as potential replacement therapies for psychostimulant addiction.[2] The rationale is to provide a compound that occupies the DAT, thereby reducing the rewarding effects of abused drugs like cocaine, but with a pharmacokinetic and pharmacodynamic profile that minimizes its own abuse liability.
-
Depression and Anxiety: By modulating the activity at SERT, in addition to DAT and NET, it may be possible to develop phenylmorpholine-based antidepressants with a broader spectrum of action.[7]
Future research in this area will likely focus on fine-tuning the selectivity profiles of these analogs to achieve desired therapeutic effects while minimizing side effects and abuse potential. The exploration of novel substitutions on both the phenyl and morpholine rings, guided by a deep understanding of the SAR principles outlined in this guide, will be crucial for the development of the next generation of phenylmorpholine-based therapeutics.
References
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McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]
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Wikipedia. (n.d.). 2-Phenylmorpholine. [Link]
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Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. [Link]
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Choudhary, D., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1319, 138765. [Link]
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Iacobucci, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2250. [Link]
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Wilens, T. E. (2008). Treatment Strategies for Co-Occurring ADHD and Substance Use Disorders. Journal of clinical psychiatry, 69(Suppl 5), 34-40. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Chlorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties and biological activity of small molecules.[1] Within this privileged class, 2-(4-Chlorophenyl)morpholine emerges as a compound of significant interest, serving as a key synthetic intermediate for novel therapeutic agents.[1] While extensive research has focused on the diverse pharmacological activities of its derivatives—spanning anti-inflammatory, central nervous system (CNS), and antimicrobial applications—the direct therapeutic targets of the parent compound remain largely unexplored. This guide synthesizes the current understanding of structurally related compounds to propose and detail a strategic framework for investigating the therapeutic potential of 2-(4-Chlorophenyl)morpholine. We will delve into three primary, plausible therapeutic avenues: the modulation of inflammatory pathways, engagement with CNS receptors, and inhibition of bacterial resistance mechanisms. For each proposed target, this guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to empower researchers to elucidate the compound's mechanism of action and unlock its therapeutic promise.
Introduction: The Therapeutic Potential of the Morpholine Scaffold
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a "privileged scaffold" in drug discovery. Its presence can improve critical pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The substitution of a 4-chlorophenyl group at the 2-position introduces specific electronic properties and the potential for halogen bonding, creating a molecule with a high potential for specific biological interactions.[1] Derivatives of 2-(4-chlorophenyl)morpholine have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] This guide focuses on delineating the most probable therapeutic targets for the parent compound, 2-(4-Chlorophenyl)morpholine, providing a roadmap for its systematic investigation.
Potential Therapeutic Target I: Anti-Inflammatory Activity via TLR4/NF-κB Pathway Modulation
2.1 Scientific Rationale
Chronic inflammation is a key pathological driver of numerous diseases. A central pathway governing the inflammatory response is the Toll-like receptor 4 (TLR4) signaling cascade, which culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Upon activation by stimuli like bacterial lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus. Nuclear NF-κB then drives the transcription of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Many anti-inflammatory compounds exert their effects by inhibiting this pathway at various junctures. Given that derivatives of 2-(4-chlorophenyl)morpholine exhibit anti-inflammatory properties, it is a strong working hypothesis that the parent compound may act as an inhibitor of the TLR4/NF-κB signaling pathway.
2.2 Experimental Workflow for Investigating Anti-Inflammatory Potential
The following experimental workflow is designed to systematically assess the inhibitory effect of 2-(4-Chlorophenyl)morpholine on the NF-κB pathway and subsequent cytokine production.
Caption: Workflow for in vitro anti-inflammatory evaluation.
2.3 Detailed Experimental Protocols
2.3.1 Protocol: NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Line: HEK293 or THP-1 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells (e.g., 15,000 cells/well) into a 96-well, white, clear-bottom plate and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: The following day, remove the culture medium. Add fresh medium containing various concentrations of 2-(4-Chlorophenyl)morpholine. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available). Incubate for 1 hour.
-
Stimulation: Add an NF-κB activator, such as Lipopolysaccharide (LPS) from E. coli (final concentration 100 ng/mL) or TNF-α (final concentration 10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Measurement: Remove the medium and add 100 µL of 1x cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking. Transfer 10 µL of the cell lysate to an opaque 96-well plate. Add 50 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. Plot the normalized RLUs against the log concentration of 2-(4-Chlorophenyl)morpholine to determine the IC50 value.
2.3.2 Protocol: LPS-Induced Cytokine Secretion Assay in RAW 264.7 Macrophages
This assay measures the direct impact of the compound on the production of key pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (e.g., 1-2 x 10^5 cells/well) into a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of 2-(4-Chlorophenyl)morpholine or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS (final concentration 10-100 ng/mL) to stimulate the cells. Include a non-stimulated control group.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.
-
-
Data Analysis: Proceed with ELISA to quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants.
2.3.3 Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Reagents: Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
In brief, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The collected cell culture supernatants are added to the wells, and any cytokine present is captured by the antibody.
-
After washing, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using recombinant cytokines of known concentrations. Use the standard curve to calculate the concentration of each cytokine in the experimental samples.
2.4 Expected Outcomes and Data Presentation
| Assay | Parameter Measured | Expected Outcome with Active Compound |
| NF-κB Luciferase Reporter Assay | Luciferase activity (RLU) | Dose-dependent decrease in luminescence |
| LPS-Induced Cytokine Secretion | Cytokine Concentration (pg/mL) | Dose-dependent decrease in TNF-α, IL-6, and IL-1β levels |
Potential Therapeutic Target II: Central Nervous System (CNS) Receptor Modulation
3.1 Scientific Rationale
The morpholine scaffold is prevalent in many CNS-active compounds due to its ability to improve brain permeability.[2] Aryl-morpholines, in particular, are structurally similar to endogenous neurotransmitters.[2] Two receptor systems of high interest for morpholine-containing compounds are the dopamine and sigma receptors.
-
Dopamine D4 Receptor: The dopamine D4 receptor is implicated in several neuropsychiatric disorders, including schizophrenia.[3] A number of selective D4 receptor antagonists contain a morpholine moiety, suggesting this scaffold is favorable for binding.[3]
-
Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein involved in a wide range of cellular functions and is a target for the treatment of pain and neurodegenerative diseases. Several morpholine-containing compounds have been identified as potent sigma-1 receptor ligands.
3.2 Experimental Workflow for Investigating CNS Receptor Activity
Caption: Workflow for CNS receptor activity investigation.
3.3 Detailed Experimental Protocols
3.3.1 Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
This assay determines the affinity of 2-(4-Chlorophenyl)morpholine for the dopamine D4 receptor.
-
Materials:
-
Membrane preparation from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand, e.g., [3H]Spiperone or [3H]N-methylspiperone.
-
Non-specific binding control, e.g., Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of 2-(4-Chlorophenyl)morpholine.
-
Total and Non-specific Binding: Include wells for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + a high concentration of an unlabeled competitor like haloperidol).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 2-(4-Chlorophenyl)morpholine to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
3.3.2 Protocol: Functional Assay for Sigma-1 Receptor
Determining the functional activity (agonist vs. antagonist) at the sigma-1 receptor can be complex. Bioluminescence Resonance Energy Transfer (BRET) assays are an emerging method.
-
Principle: This assay measures the interaction between the sigma-1 receptor and its binding partners (e.g., BiP) or its self-assembly into oligomers. Ligand binding can modulate these interactions.
-
Cell Line: HEK293 cells co-transfected with sigma-1 receptor constructs fused to a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., YFP).
-
Procedure:
-
Cell Seeding: Plate the transfected cells in a 96-well, white, clear-bottom plate.
-
Compound Treatment: Treat the cells with various concentrations of 2-(4-Chlorophenyl)morpholine, a known agonist (e.g., (+)-pentazocine), and a known antagonist (e.g., haloperidol).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped for BRET.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio in the presence of the compound indicates a functional effect. Compare the effect of 2-(4-Chlorophenyl)morpholine to that of the known agonist and antagonist to classify its activity.
3.4 Expected Outcomes and Data Presentation
| Assay | Parameter Measured | Expected Outcome with Active Compound |
| Radioligand Binding (D4, Sigma-1) | Ki (nM) | A low Ki value indicates high binding affinity. |
| Sigma-1 Functional Assay (BRET) | Change in BRET ratio | An increase or decrease in the BRET ratio, indicating agonist or antagonist activity, respectively. |
Potential Therapeutic Target III: Antimicrobial Activity via Bacterial Efflux Pump Inhibition
4.1 Scientific Rationale
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. One of the primary mechanisms of resistance, particularly in Gram-negative bacteria, is the overexpression of efflux pumps that actively expel antibiotics from the cell. Morpholine-containing compounds have been investigated as potential antibiotic adjuvants, or "resistance breakers," that can inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics. The proposed mechanism involves the inhibitor binding to the efflux pump, preventing it from recognizing and exporting the antibiotic.
4.2 Experimental Workflow for Investigating Efflux Pump Inhibition
Caption: Workflow for evaluating efflux pump inhibition.
4.3 Detailed Experimental Protocols
4.3.1 Protocol: Ethidium Bromide-Agar Cartwheel Method
This is a simple, qualitative method to screen for efflux pump inhibitory activity.
-
Bacterial Strain: A bacterial strain known to overexpress efflux pumps, e.g., a clinical isolate of Staphylococcus aureus or a laboratory strain of E. coli with an induced efflux pump.
-
Procedure:
-
Plate Preparation: Prepare agar plates containing increasing concentrations of ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps.
-
Inoculation: Inoculate the bacterial strain onto the EtBr-containing plates in a radial or "cartwheel" pattern.
-
Incubation: Incubate the plates overnight at 37°C.
-
Visualization: Visualize the plates under UV light. The degree of fluorescence is inversely proportional to the efflux activity (more fluorescence means less efflux).
-
Inhibitor Assessment: To test for inhibition, incorporate a fixed, sub-inhibitory concentration of 2-(4-Chlorophenyl)morpholine into the agar along with the EtBr.
-
-
Data Analysis: A decrease in the concentration of EtBr required to produce fluorescence in the presence of the compound indicates efflux pump inhibition.
4.3.2 Protocol: Real-Time Ethidium Bromide Efflux Assay
This is a quantitative method to measure the rate of efflux.
-
Procedure:
-
Cell Preparation: Grow the bacterial strain to mid-log phase, then wash and resuspend the cells in a buffer (e.g., PBS).
-
Loading: Pre-load the cells with EtBr in the presence of an efflux pump inhibitor that de-energizes the pumps (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP). This allows for maximum intracellular accumulation of EtBr.
-
Washing: Wash the cells to remove extracellular EtBr and CCCP.
-
Efflux Initiation: Resuspend the cells in buffer containing glucose to energize the efflux pumps. Add various concentrations of 2-(4-Chlorophenyl)morpholine or a known inhibitor (e.g., PAβN).
-
Fluorescence Monitoring: Immediately place the cell suspension in a fluorometer and monitor the decrease in fluorescence over time as EtBr is pumped out of the cells.
-
-
Data Analysis: The rate of decrease in fluorescence is proportional to the rate of efflux. A slower rate of decrease in the presence of 2-(4-Chlorophenyl)morpholine indicates inhibition of the efflux pump.
4.4 Expected Outcomes and Data Presentation
| Assay | Parameter Measured | Expected Outcome with Active Compound |
| EtBr-Agar Cartwheel | Fluorescence under UV | Increased fluorescence at a given EtBr concentration |
| Real-Time EtBr Efflux | Rate of fluorescence decrease | Slower rate of fluorescence decrease |
| Checkerboard Assay | Fractional Inhibitory Concentration (FIC) Index | FIC index ≤ 0.5, indicating synergy with an antibiotic |
Conclusion and Future Directions
This technical guide outlines a comprehensive, hypothesis-driven approach to elucidating the therapeutic potential of 2-(4-Chlorophenyl)morpholine. By focusing on three high-probability areas—anti-inflammatory, CNS, and antimicrobial activities—and providing detailed, validated experimental protocols, we have established a clear path for future research. The successful identification of activity in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish preclinical proof-of-concept. The versatile morpholine scaffold continues to be a rich source of therapeutic innovation, and a systematic evaluation of key compounds like 2-(4-Chlorophenyl)morpholine is essential to fully realize its potential.
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Vladimirova, S., & Bijev, A. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(9), 1234.
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ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
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Bowdish Lab. NF-KBLUCIFERASE ASSAY.
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Dingxiangyuan. Characterization of Dopamine Receptors.
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ResearchGate. (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor.
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-
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In Vivo. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method.
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mBio. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps.
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Introduction: The Privileged 2-Aryl-Morpholine Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Aryl-Morpholines for Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone of medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] When substituted with an aryl group at the 2-position, the resulting 2-aryl-morpholine scaffold becomes a privileged structure found in a multitude of biologically active compounds and FDA-approved drugs.[4][5] Its conformational rigidity and defined stereochemical presentation allow for precise interactions with biological targets.
Despite their importance, the efficient and stereocontrolled synthesis of 2-aryl-morpholines presents significant challenges. Traditional methods often require multi-step sequences, pre-functionalized starting materials, or harsh reaction conditions, limiting their versatility.[2][3][6] This guide provides a comprehensive overview of modern and classical synthetic strategies, focusing on the underlying mechanisms, experimental rationale, and practical applications of each methodology. We will explore four principal strategies: catalytic hydrogenation of unsaturated precursors, cyclization via aziridine ring-opening, palladium-catalyzed carboamination, and a novel photocatalytic annulation.
Caption: Overview of primary synthetic routes to 2-aryl-morpholines.
Strategy 1: Asymmetric Hydrogenation of Dehydromorpholines
One of the most efficient and atom-economical methods for introducing chirality is through transition-metal-catalyzed asymmetric hydrogenation.[4] This "after cyclization" strategy involves the synthesis of a planar, unsaturated dehydromorpholine precursor, followed by a stereoselective reduction of the C=C double bond to establish the stereocenter at the C-2 position.
Causality and Mechanistic Insight: The success of this method hinges on the design of the chiral catalyst. A rhodium complex bearing a bisphosphine ligand with a large bite angle (such as SKP-Rh) has proven highly effective.[7][8] The large bite angle creates a well-defined chiral pocket that forces the dehydromorpholine substrate to coordinate to the metal center in a specific orientation. Hydrogen is then delivered to one face of the double bond, leading to high enantioselectivity. This approach consistently yields 2-substituted chiral morpholines in near-quantitative yields and with excellent enantiomeric excesses (up to 99% ee).[4][7]
Data Presentation: Scope of Asymmetric Hydrogenation
| Entry | Aryl Substituent (in Dehydromorpholine) | Yield (%) | ee (%) |
| 1 | Phenyl | >99 | 93 |
| 2 | 4-Fluorophenyl | >99 | 92 |
| 3 | 4-Chlorophenyl | >99 | 94 |
| 4 | 4-Bromophenyl | >99 | 95 |
| 5 | 2-Naphthyl | >99 | 99 |
| 6 | 3-Thienyl | >99 | 95 |
| Data sourced from Zhang et al.[4] |
The resulting N-Cbz protected morpholines can be easily deprotected using standard conditions (e.g., Pd/C, H₂) to yield the free amine, which serves as a key intermediate for the synthesis of bioactive compounds, including potent GSK-3β inhibitors.[7]
Strategy 2: One-Pot Synthesis from 2-Aryl-Aziridines
The use of strained ring systems like aziridines provides a powerful entry into morpholine synthesis. This strategy leverages the electrophilic nature of the aziridine ring, which can be opened by a nucleophile, followed by an intramolecular cyclization to form the six-membered morpholine ring. A particularly noteworthy advancement is a metal-free, one-pot protocol that proceeds under mild conditions.[9][10]
Causality and Mechanistic Insight: This reaction is initiated by a simple and inexpensive salt, ammonium persulfate, which participates in a single-electron transfer (SET) with the N-tosylaziridine to generate a radical cation intermediate.[9][11] This activation facilitates a concerted S_N2-type ring-opening by a haloalkanol (e.g., 2-chloroethanol). The resulting haloalkoxy amine intermediate then undergoes a base-mediated (e.g., KOH) intramolecular cyclization to furnish the final 2-aryl-morpholine product. The entire sequence is operationally simple and avoids the use of transition metal catalysts.[9]
Caption: Proposed mechanism for the one-pot synthesis from aziridines.
Data Presentation: Scope of Metal-Free Synthesis from Aziridines
| Entry | Aryl Substituent (in Aziridine) | Yield (%) |
| 1 | Phenyl | 93 |
| 2 | 3-Methoxyphenyl | 90 |
| 3 | 4-Methylphenyl | 88 |
| 4 | 4-Fluorophenyl | 84 |
| 5 | 4-Chlorophenyl | 80 |
| 6 | 4-Nitrophenyl | 83 |
| Data sourced from Zhao et al.[12] |
This method is highly tolerant of both electron-donating and electron-withdrawing groups on the aryl ring of the aziridine, consistently providing good to excellent yields.[9][12]
Strategy 3: Photocatalytic Diastereoselective Annulation
Representing the cutting edge of synthetic methodology, photocatalytic C-H functionalization enables the direct construction of complex molecules from simple, readily available starting materials.[1][2] This strategy provides a modular and highly diastereoselective approach to a wide variety of substituted 2-aryl-morpholines.[13]
Causality and Mechanistic Insight: The reaction employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid.[6][13] The cycle is initiated by the photocatalyst, which, upon excitation by visible light, oxidizes the aromatic ring of an imine substrate (formed from an amino alcohol) to a radical cation. This is the rate-determining step.[1] The Lewis acid is proposed to activate the imine for subsequent cyclization, while the Brønsted acid (triflic acid) plays multiple crucial roles: protonating the substrate, preserving the photocatalyst's activity, and preventing oxidation of the final morpholine product.[2][3] The subsequent C-H functionalization and annulation proceed with high diastereoselectivity, favoring the trans product.[1]
This method is particularly powerful as it avoids pre-functionalized reagents and provides access to diverse and complex substitution patterns, including challenging tri- and tetra-substituted morpholines, directly from simple precursors.[2][13]
Strategy 4: Palladium-Catalyzed Carboamination
Palladium catalysis offers a versatile platform for constructing heterocyclic rings. For morpholine synthesis, an intramolecular carboamination reaction provides a robust method for preparing enantiopure cis-3,5-disubstituted and 2,5-disubstituted morpholines, which are difficult to access via other routes.[14]
Causality and Mechanistic Insight: The strategy begins with an enantiopure N-Boc protected amino alcohol.[14][15] This starting material is converted in two steps to an O-allyl ethanolamine derivative. The key step is the subsequent Pd-catalyzed coupling of this intermediate with an aryl or alkenyl bromide. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene (aminopalladation) and subsequent reductive elimination to form the morpholine ring and regenerate the Pd(0) catalyst. The stereochemistry of the starting amino alcohol directly translates to the product, yielding single stereoisomers.[14] The choice of phosphine ligand, such as P(2-furyl)₃, is critical for achieving high yields.[15]
Detailed Experimental Protocols
Protocol 1: Metal-Free One-Pot Synthesis of 2-Phenyl-4-tosylmorpholine from Aziridine
This protocol is adapted from Zhao, D. et al., Beilstein J. Org. Chem. 2015, 11, 524–529.[10]
-
Reaction Setup: To a solution of 2-phenyl-1-tosylaziridine (1a) (0.2 mmol) in 2-chloroethanol (2.0 mL) in a sealed tube, add ammonium persulfate ((NH₄)₂S₂O₈) (0.4 mmol).
-
Reaction Execution: Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the starting material is consumed, cool the mixture to room temperature. Add potassium hydroxide (KOH) (1.0 mmol) and stir the mixture at room temperature for an additional 2 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-tosylmorpholine (3a).
-
Expected Yield: 93%.[12]
-
Protocol 2: Photocatalytic Synthesis of a 2,3-Disubstituted Morpholine
This protocol is a general representation based on the work of Brisco, T. A. et al., J. Am. Chem. Soc. 2025.[1][13]
-
Substrate Preparation: Synthesize the imine substrate by condensation of the corresponding amino alcohol and aromatic aldehyde.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the imine substrate (0.1 mmol, 1.0 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., anhydrous acetonitrile) followed by the Brønsted acid (e.g., triflic acid, 1.5 equiv).
-
Execution: Seal the vial and place it in a photoreactor equipped with a cooling fan. Irradiate the reaction with visible light (e.g., blue LEDs) and stir vigorously for 24-48 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the substituted morpholine product.
-
Expected Outcome: High yield and high diastereoselectivity (>20:1 dr).[1]
-
Conclusion and Future Outlook
The synthesis of 2-aryl-morpholines has evolved significantly from classical cyclization methods to highly sophisticated catalytic strategies. Asymmetric hydrogenation provides an exceptionally efficient route to enantiopure products, while metal-free aziridine ring-opening offers operational simplicity and mild conditions. The advent of photocatalytic C-H functionalization represents a paradigm shift, enabling the construction of complex, highly substituted morpholines from simple precursors in a modular fashion.
For drug development professionals, the choice of synthetic route will depend on factors such as the desired substitution pattern, required stereochemistry, scalability, and cost-effectiveness. Modern catalytic methods, particularly those that minimize steps and utilize readily available starting materials, hold the greatest promise for accelerating the discovery and development of new therapeutics built upon the privileged 2-aryl-morpholine scaffold. Future research will likely focus on expanding the scope of these catalytic systems, developing even more sustainable and economical processes, and applying these methods to the synthesis of increasingly complex and medicinally relevant targets.
References
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Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. American Chemical Society. [Link]
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Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Université catholique de Louvain. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. National Library of Medicine. [Link]
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Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
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Zhao, D., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. [Link]
-
Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]
-
Zhao, D., et al. (2015). Metal-free one-pot synthesis of morpholines from aziridines. ResearchGate. [Link]
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Zhao, D., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed. [Link]
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Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central. [Link]
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Orosz, G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Ghorai, M. K., et al. (2011). Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. ResearchGate. [Link]
-
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. CaltechAUTHORS. [Link]
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Zhao, D., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. ResearchGate. [Link]
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An In-Depth Technical Guide to 2-(4-Chlorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, safety, and its role as a pivotal building block in the development of novel therapeutic agents.
Core Identifiers and Physicochemical Properties
2-(4-Chlorophenyl)morpholine is a disubstituted morpholine derivative featuring a 4-chlorophenyl group at the 2-position of the morpholine ring. The morpholine scaffold is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved water solubility and metabolic stability to parent molecules.[1] The presence of the 4-chlorophenyl moiety introduces lipophilicity and potential for specific biological interactions, including halogen bonding, making this compound a valuable intermediate for creating structurally diverse and biologically active molecules.[1]
Table 1: Core Identifiers for 2-(4-Chlorophenyl)morpholine
| Identifier | Value |
| CAS Number | 62243-66-7 |
| IUPAC Name | 2-(4-chlorophenyl)morpholine |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Canonical SMILES | C1COC(CN1)C2=CC=C(C=C2)Cl |
| InChI Key | ANGMDOVGFNZDLQ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 2-(4-Chlorophenyl)morpholine
| Property | Value | Source |
| XLogP3 | 2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 21.3 Ų | --INVALID-LINK-- |
Note: Some physicochemical properties are computationally predicted and should be confirmed by experimental data where critical.
Synthesis of 2-(4-Chlorophenyl)morpholine
The synthesis of 2-substituted morpholines can be achieved through various strategies. A prevalent and effective method involves the Lewis acid-catalyzed annulation of a 1,2-amino alcohol with a styrene derivative.[1] This approach allows for the direct construction of the morpholine ring with concomitant installation of the aryl substituent at the 2-position.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Protected 2-(4-Chlorophenyl)morpholine Derivative
This protocol outlines the synthesis of 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine, a protected precursor that can be subsequently deprotected to yield the title compound. The rationale for using a protecting group, such as the 2-nosyl group, is to prevent side reactions involving the morpholine nitrogen during the cyclization and to facilitate purification. The 2-nosyl group can be readily cleaved under specific conditions to afford the free secondary amine.
Diagram 1: Synthesis Workflow
Caption: Lewis acid-catalyzed synthesis of 2-(4-chlorophenyl)morpholine.
Materials:
-
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
-
4-Chlorostyrene
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Appropriate anhydrous solvent (e.g., Dichloromethane)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
-
Reagents for deprotection (e.g., thiol and a suitable base)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and 4-chlorostyrene in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst, In(OTf)₃.
-
Bromination: Cool the reaction mixture to 0 °C and add N-Bromosuccinimide (NBS) portion-wise. The NBS serves as a source of electrophilic bromine, which activates the styrene for subsequent nucleophilic attack.
-
Cyclization: After the addition of NBS, allow the reaction to warm to room temperature. Then, add DBU, a non-nucleophilic base, to promote the intramolecular cyclization, leading to the formation of the morpholine ring.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine.[1]
-
Deprotection: The 2-nosyl protecting group can be cleaved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF to yield the final product, 2-(4-chlorophenyl)morpholine.
Spectroscopic Characterization
The structural elucidation of 2-(4-chlorophenyl)morpholine is confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of a 2-substituted morpholine will exhibit characteristic signals for the protons on the morpholine ring and the 4-chlorophenyl group.
-
Aromatic Protons: The protons on the 4-chlorophenyl ring will appear in the downfield region, typically between δ 7.0 and 7.5 ppm, as two doublets due to the para-substitution pattern.
-
Morpholine Protons: The protons on the morpholine ring will appear as a series of multiplets in the upfield region. The proton at the C2 position (methine proton) will be coupled to the adjacent protons on the phenyl ring and the morpholine ring. The methylene protons adjacent to the oxygen (C6) and nitrogen (C3 and C5) atoms will have distinct chemical shifts.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the structure.
-
Aromatic Carbons: The carbons of the 4-chlorophenyl ring will resonate in the aromatic region (typically δ 120-145 ppm). The carbon bearing the chlorine atom will have a characteristic chemical shift.
-
Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The C2 carbon, being attached to both the phenyl ring and the nitrogen atom, will be downfield compared to the other morpholine carbons. The methylene carbons adjacent to the oxygen (C6) are expected around δ 66-67 ppm, while those adjacent to the nitrogen (C3 and C5) are expected at a slightly higher field.[1]
Reactivity and Applications in Drug Discovery
The reactivity of 2-(4-chlorophenyl)morpholine is primarily centered around the secondary amine of the morpholine ring, which is nucleophilic and basic.
N-Alkylation and N-Acylation
The nitrogen atom can readily undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides.[2] These reactions are fundamental for incorporating the 2-(4-chlorophenyl)morpholine scaffold into larger, more complex molecules. For instance, reaction with chloroacetyl chloride would yield the corresponding N-chloroacetyl derivative, a versatile intermediate for further functionalization.[2]
Diagram 2: Reactivity of 2-(4-chlorophenyl)morpholine
Caption: Key reactions involving the morpholine nitrogen.
Role in Medicinal Chemistry
The 2-(4-chlorophenyl)morpholine moiety is a valuable building block in the synthesis of a wide range of biologically active compounds. Derivatives have shown potential as:
-
Anticancer agents: The morpholine ring is a common feature in many kinase inhibitors and other anticancer drugs.[3]
-
Anti-inflammatory agents: Morpholine derivatives have been investigated for their anti-inflammatory properties.[1]
-
Antimicrobial agents: The scaffold has been incorporated into molecules with antibacterial and antifungal activities.[1]
While specific marketed drugs directly synthesized from 2-(4-chlorophenyl)morpholine are not readily identifiable in the public domain, its structural motif is present in numerous patented compounds and research molecules, highlighting its importance in the drug discovery pipeline. For example, it serves as a key intermediate in the synthesis of complex heterocyclic systems like benzimidazoles with potential therapeutic applications.[1]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(4-chlorophenyl)morpholine.
Table 3: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal |
| Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation |
| Warning | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure |
| Warning | H335: May cause respiratory irritation |
Source: GHS classification information is based on data available from various chemical suppliers and databases.
Precautionary Statements and First Aid
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
-
If on Skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4]
Storage:
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[5]
Conclusion
2-(4-Chlorophenyl)morpholine is a chemically significant molecule with a well-defined profile of identifiers, synthetic routes, and reactivity. Its utility as a scaffold in medicinal chemistry is evident from its application in the synthesis of various biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and scientists working in drug discovery and development. The continued exploration of this and related morpholine derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
A Technical Guide to the Biological Evaluation of Novel Morpholine Derivatives as Antitumor Agents
Introduction: The Quest for Superior Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and the need for greater selectivity in targeting malignant cells.[1][2] In this pursuit, medicinal chemists have identified certain molecular frameworks, termed "privileged structures," that serve as versatile platforms for developing potent and selective therapeutic agents. The morpholine ring, a six-membered heterocycle, has emerged as a quintessential example of such a scaffold.[3][4] Its unique physicochemical properties—including enhanced aqueous solubility, metabolic stability, and the capacity for crucial hydrogen bond interactions—make it an invaluable component in modern drug design.[3][5]
Morpholine-containing drugs have demonstrated significant therapeutic value across a wide array of diseases, including cancer.[3] Their ability to modulate the pharmacokinetic and pharmacodynamic profiles of active compounds has propelled their integration into numerous anticancer agents, some of which are in clinical trials or approved for use.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for the biological evaluation of novel morpholine derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our discussion in the critical mechanistic pathways these compounds are designed to inhibit.
The Morpholine Moiety: A Cornerstone of Anticancer Drug Design
The utility of the morpholine ring is not coincidental; it is rooted in its chemical nature. As a saturated heterocycle containing both a secondary amine and an ether linkage, it imparts a favorable balance of hydrophilicity and lipophilicity. This enhances a molecule's solubility and permeability, crucial factors for bioavailability. Furthermore, the oxygen atom of the morpholine ring is a potent hydrogen bond acceptor, a feature critical for interaction with the hinge region of many protein kinases, which are primary targets in cancer therapy.[5] This interaction often confers both high potency and selectivity, distinguishing these inhibitors from the broader kinome.[8]
A prime example of this principle is the role of morpholine derivatives in targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[9][10][11] Morpholine-containing compounds have been successfully developed as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.[8][10]
Key Mechanistic Target: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a high-priority target for drug development.[11][12] Its activation promotes cell proliferation and survival while inhibiting apoptosis (programmed cell death).[12] Many novel morpholine derivatives are rationally designed to inhibit key nodes in this pathway.
Dual inhibitors that target both PI3K and mTOR are of particular interest, as this can lead to a more complete shutdown of the pathway and potentially overcome resistance mechanisms.[10][11] The morpholine scaffold is a common feature in many of these dual inhibitors.[11]
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by morpholine derivatives.
A Validated Workflow for Preclinical Evaluation
A robust and logical workflow is essential for the systematic evaluation of any new chemical entity. This process is designed to be sequential, with each stage providing critical data that justifies progression to the next, more complex and resource-intensive stage. The workflow begins with broad screening for activity and progressively narrows the focus to elucidate the specific mechanism of action and, ultimately, in vivo efficacy.
Caption: A systematic workflow for the biological evaluation of antitumor agents.
In Vitro Evaluation: Establishing Foundational Activity
In vitro studies using cancer cell lines are the cornerstone of anticancer drug screening.[13] They provide a rapid, cost-effective, and high-throughput method to assess the fundamental biological activity of novel compounds and prioritize them for further investigation.[13][14]
Cytotoxicity & Antiproliferative Assays
The first critical question is whether a novel compound can inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable colorimetric method to determine cell viability.
Causality: The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well.[15] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
-
Incubation: Incubate the plate for 48 to 72 hours. The duration is critical to allow the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value—the concentration at which 50% of cell proliferation is inhibited.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The table below summarizes the in vitro activity of representative morpholine derivatives against various human cancer cell lines, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AK-10 | Quinazoline | MCF-7 (Breast) | 3.15 | [1][16] |
| AK-10 | Quinazoline | A549 (Lung) | 8.55 | [1][16] |
| AK-10 | Quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 | [1][16] |
| Compound 3d | Anilinoquinoline | HepG2 (Liver) | 8.50 | [2][17] |
| Compound 10e | Tetrahydroquinoline | A549 (Lung) | 0.033 | [18] |
| Compound 22 | Chalcone | SW480 (Colon) | 12.5 | [19] |
| Compound 1h | Acetamide | ID8 (Ovarian) | 9.40 | [20] |
Note: These values are compiled from different studies and serve as examples of the efficacy of morpholine derivatives.
Apoptosis Assays: Uncovering the Mechanism of Cell Death
Once a compound demonstrates cytotoxic activity, the next logical step is to determine the mechanism of cell death. A key goal in oncology is to develop drugs that induce apoptosis, a form of programmed cell death that avoids the inflammatory response associated with necrosis.[1]
Causality: The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the morpholine derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Investigating Proliferation Arrest
Many anticancer drugs exert their effect by disrupting the cell cycle, leading to an arrest at a specific phase (e.g., G1, S, or G2/M) and preventing cell division.[21]
Causality: Propidium Iodide (PI) staining is used to analyze the cell cycle. PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) DNA content, having completed DNA replication.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with the compound of interest, similar to the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.
-
Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent the staining of RNA. Then, stain the cells with a PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. A histogram is generated showing the number of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: Compare the cell cycle distribution of treated cells to untreated control cells. A significant accumulation of cells in a particular phase indicates a compound-induced cell cycle arrest.[1][22][23]
In Vivo Evaluation: The Bridge to Clinical Relevance
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully replicate the complex biological environment of a living organism.[13] Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy and toxicity in a whole-animal system.[24]
The most common preclinical model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Methodology: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., MGC-803, A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into groups and treated with the morpholine derivative (administered via an appropriate route, such as oral gavage or intraperitoneal injection), a vehicle control, and a positive control drug.
-
Monitoring: Key parameters are monitored regularly throughout the study:
-
Tumor Volume: Measured with calipers and calculated using the formula (Length × Width²)/2.
-
Body Weight: Monitored as an indicator of systemic toxicity. Significant weight loss can indicate an adverse drug effect.
-
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The results provide crucial data on whether the compound can inhibit tumor growth in vivo.[23]
Structure-Activity Relationship (SAR): The Logic of Molecular Design
The biological evaluation of a series of related compounds provides invaluable data for understanding the Structure-Activity Relationship (SAR).[4][5] SAR studies analyze how modifying the chemical structure of a compound affects its biological activity, guiding the rational design of more potent and selective molecules.[5]
Key Insights from Morpholine Derivatives:
-
Substitutions Matter: The nature and position of substituents on the core scaffold to which the morpholine is attached can dramatically influence potency. For instance, incorporating trifluoromethyl groups, which are strongly electron-withdrawing, has been shown to significantly enhance cytotoxic activity.[18]
-
Hybrid Molecules: Combining the morpholine ring with other known anticancer pharmacophores, such as quinazoline or quinoline, is a common strategy to generate novel compounds with potent activity.[1][7]
-
Target-Specific Modifications: For kinase inhibitors, modifications to the part of the molecule that interacts with the ATP-binding pocket can fine-tune selectivity and potency. The morpholine ring itself often serves as a stable anchor in the hinge region.[8]
Conclusion and Future Perspectives
The biological evaluation of novel morpholine derivatives is a multi-faceted process that integrates cellular biology, biochemistry, and pharmacology. The morpholine scaffold has proven its worth, consistently appearing in potent antitumor agents that target critical oncogenic pathways like PI3K/Akt/mTOR.[6][10] The systematic workflow detailed in this guide—from broad cytotoxicity screening to specific mechanistic assays and culminating in in vivo validation—provides a robust framework for identifying and advancing promising new drug candidates.
The future for morpholine derivatives in oncology remains bright. Ongoing research focuses on creating multi-targeted agents, developing derivatives that can overcome acquired drug resistance, and improving the therapeutic index to minimize side effects. As our understanding of cancer biology deepens, the rational design and rigorous evaluation of these privileged scaffolds will continue to be a cornerstone of anticancer drug discovery.
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]
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Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). PubMed. [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). ResearchGate. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PubMed. [Link]
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Sheikh, A. S., Altaf, R., Nadeem, H., Khan, M. T., Murtaza, B., Khan, A., Zafar, S., Al-Ghorbani, M., & Ashraf, Z. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of molecular structure, 1292, 136151. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). PubMed. [Link]
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Cell Cycle Arrest and Induction of Apoptosis in Colon Adenocarcinoma Cells by a DNA Intercalative Quinoline Derivative, 4-Morpholinopyrimido [4′,5′:4,5] Selenolo (2,3-b) Quinoline. (2015). ResearchGate. [Link]
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Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. (2023). PubMed. [Link]
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Anti-proliferative and Apoptotic Effects of a Novel Tetrahydrobenzo[h] quinoline Derivative on MCF-7 Human Breast Cancer Cells. (2021). ResearchGate. [Link]
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An In-depth Technical Guide to Substituted Phenylmorpholines as Monoamine Neurotransmitter Releasers
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylmorpholines represent a significant class of psychoactive compounds that primarily exert their effects by modulating the release of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] This guide provides a comprehensive technical overview of this chemical family, beginning with the foundational pharmacology of its parent compound, phenmetrazine.[3] It delves into the intricate mechanisms of action at the monoamine transporters, explores the critical structure-activity relationships (SAR) that govern their potency and selectivity, and furnishes detailed, field-proven protocols for their synthesis and preclinical evaluation. By integrating mechanistic insights with practical experimental methodologies, this document aims to serve as an essential resource for professionals engaged in the research and development of novel therapeutics targeting monoamine systems.
Introduction: The Enduring Significance of Monoamine Releasers
Monoamine neurotransmitters are fundamental to the regulation of a vast array of physiological and psychological processes, including mood, cognition, appetite, and arousal. Consequently, pharmacological agents that modulate monoaminergic transmission have been a cornerstone of neuropharmacology and have found clinical application in treating conditions such as attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and obesity.[4]
Substituted phenylmorpholines, with phenmetrazine as a key historical example, are a class of compounds that function as monoamine releasers.[1][3] Unlike reuptake inhibitors that merely block the clearance of neurotransmitters from the synapse, releasers engage with the monoamine transporters (DAT, NET, and SERT) to induce a non-exocytotic efflux of neurotransmitters from the presynaptic neuron.[5] This distinct mechanism of action often results in a more robust and rapid increase in synaptic monoamine levels, leading to potent stimulant and anorectic effects.[3][6] Understanding the nuances of this class of compounds is critical for the development of new chemical entities with improved therapeutic profiles and reduced abuse liability.
The Phenylmorpholine Scaffold: A Privileged Structure in Neuropharmacology
The 2-phenylmorpholine core is a versatile scaffold that has yielded a diverse range of pharmacologically active compounds.[7] Phenmetrazine, or 3-methyl-2-phenylmorpholine, was originally developed as an anorectic and saw widespread clinical use before its withdrawal due to concerns over misuse.[3] Its pharmacological profile, characterized by a preferential release of dopamine and norepinephrine over serotonin, laid the groundwork for subsequent research into this chemical space.[5]
Synthesis of the Phenylmorpholine Core
The synthesis of substituted phenylmorpholines can be achieved through various routes. A common and effective method involves the reaction of a substituted aniline with an excess of 2-chloroethyl ether under alkaline conditions to facilitate ring closure.[8] This approach is cost-effective and can be performed without a solvent, making it amenable to large-scale synthesis.[8]
A more modular and stereocontrolled synthesis can be achieved through a palladium-catalyzed carboamination reaction. This multi-step process allows for the creation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, offering precise control over the stereochemistry of the final product.[9]
Mechanism of Action: Beyond Simple Reuptake Inhibition
The primary molecular targets of substituted phenylmorpholines are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[10] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.
Substituted phenylmorpholines act as substrates for these transporters, meaning they are recognized and transported into the presynaptic neuron.[11] This inward transport is coupled with a reversal of the transporter's normal function, leading to the efflux of monoamine neurotransmitters from the cytoplasm into the synapse. This process is independent of neuronal firing and is a hallmark of monoamine releasing agents.[12]
Figure 2. In vitro experimental workflow for characterizing substituted phenylmorpholines.
Table 1: Representative In Vitro Data for Phenmetrazine Analogues
| Compound | Phenyl Substitution | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) |
| Phenmetrazine | Unsubstituted | 1.93 | >10 | 1.2 |
| 2-MPM | 2-Methyl | 6.74 | >10 | 5.2 |
| 3-MPM | 3-Methyl | >10 | >10 | 5.2 |
| 4-MPM | 4-Methyl | 1.93 | 1.1 | 1.8 |
Data adapted from publicly available research on methylphenmetrazine isomers, serving as a predictive model.[7]
In Vivo Assays: Assessing Behavioral and Physiological Effects
In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in the brains of freely moving animals. [13][14][15][16]This allows for a direct assessment of a compound's ability to increase synaptic monoamine concentrations in specific brain regions. [13][14] Protocol: In Vivo Microdialysis [13][17]
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens).
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Express neurotransmitter levels as a percentage of baseline.
A battery of behavioral assays is used to assess the stimulant, reinforcing, and abuse-related effects of substituted phenylmorpholines.
-
Locomotor Activity: Measures the stimulant effects of a compound by quantifying an animal's movement in an open field. [18]* Drug Self-Administration: This is the "gold standard" for assessing the reinforcing properties and abuse potential of a drug. [19][20][21]Animals are trained to perform an operant response (e.g., lever press) to receive an infusion of the drug. [19][21][22]* Drug Discrimination: This assay determines if a novel compound produces subjective effects similar to a known drug of abuse.
Protocol: Intravenous Drug Self-Administration [19][20][23]
-
Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of a rat.
-
Operant Training: Train the rat in an operant chamber to press a lever to receive an infusion of a reinforcing drug (e.g., cocaine).
-
Substitution: Once responding is stable, substitute the training drug with the test compound at various doses.
-
Data Collection: Record the number of lever presses and infusions over a set period.
-
Data Analysis: Analyze the dose-response curve to determine the reinforcing efficacy of the test compound.
Conclusion and Future Directions
Substituted phenylmorpholines remain a compelling class of compounds for the development of novel therapeutics targeting monoamine systems. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is paramount for designing next-generation molecules with improved efficacy and safety profiles. The integration of robust in vitro and in vivo assays, as outlined in this guide, provides a clear and validated pathway for the preclinical evaluation of these promising agents. Future research will likely focus on fine-tuning the selectivity of these compounds to achieve desired therapeutic effects while minimizing unwanted side effects and abuse potential.
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The Pharmacological Profile of Morpholine-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of clinically successful and experimental therapeutic agents.[1][2] This guide provides an in-depth technical exploration of the pharmacological profile of morpholine-containing compounds. We will dissect the physicochemical and metabolic advantages conferred by the morpholine ring, explore its diverse applications across major therapeutic areas, and provide detailed insights into the structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to inform the rational design of next-generation therapeutics.
The Morpholine Scaffold: A Convergence of Favorable Physicochemical and Metabolic Properties
The six-membered heterocyclic ring of morpholine, containing both a secondary amine and an ether functional group, imparts a unique and highly advantageous set of properties to small molecules.[3] These characteristics are fundamental to its prevalence in drug design and contribute significantly to the overall pharmacological profile of the parent compound.
Physicochemical Advantages
The presence of both nitrogen and oxygen atoms within the morpholine ring creates a delicate balance of hydrophilicity and lipophilicity.[4] This duality is crucial for achieving desirable pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[5] Furthermore, the nitrogen atom's basicity (pKa ≈ 8.7) is often optimal for physiological applications, allowing for favorable interactions with biological targets and contributing to improved oral bioavailability.[3][6] The chair-like conformation of the morpholine ring can also provide a rigid scaffold, which is beneficial for the precise spatial orientation of substituents to maximize interactions with target proteins.[5]
Metabolic Stability
From a drug metabolism perspective, the morpholine ring is generally considered to be metabolically robust.[1] Its saturated nature makes it less susceptible to oxidative metabolism compared to many aromatic systems. This inherent stability can lead to a longer half-life and improved pharmacokinetic profile.[7] The morpholine moiety can also be strategically incorporated into a molecule to block or alter metabolic pathways of other, more labile, functional groups.
Therapeutic Applications and Mechanisms of Action
The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[3][8] These compounds have made a significant impact in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.
Oncology
A significant number of morpholine-containing compounds have been developed as anticancer agents, with many targeting key signaling pathways involved in cell proliferation and survival.[9][10]
2.1.1. Kinase Inhibition
The morpholine moiety is a common feature in kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10][11] The morpholine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity.[12][13]
-
Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor, incorporates a morpholine ring that enhances its water solubility and oral bioavailability, facilitating its interaction with the ATP-binding domain of EGFR.[9]
Table 1: Anticancer Activity of Representative Morpholine-Containing Compounds
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| AK-10 | Not Specified | MCF-7 (Breast) | 3.15 ± 0.23 | [14] |
| A549 (Lung) | 8.55 ± 0.67 | [14] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [14] | ||
| AK-3 | Not Specified | MCF-7 (Breast) | 6.44 ± 0.29 | [14] |
| A549 (Lung) | 10.38 ± 0.27 | [14] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [14] | ||
| Compound 6y | EZH2 | A549 (Lung) | 1.1 | [15] |
| NCI-H1975 (Lung) | 1.1 | [15] | ||
| Compound 8d | PI3Kα | PC-3 (Prostate) | 6.02 ± 1.22 | [11] |
| HepG2 (Liver) | 8.91 ± 0.72 | [11] | ||
| A549 (Lung) | 8.39 ± 1.91 | [11] | ||
| MCF-7 (Breast) | 10.27 ± 0.94 | [11] |
2.1.2. Signaling Pathway Modulation
The anticancer effects of many piperidine-morpholine compounds are mediated through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. A significant number of these derivatives have been shown to target the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer.[10]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing drugs.
Central Nervous System (CNS) Disorders
The ability of the morpholine ring to improve blood-brain barrier (BBB) permeability makes it a valuable scaffold for CNS-active drugs.[4][16][17] Its balanced lipophilic-hydrophilic profile and reduced pKa value contribute to this crucial property.[18]
2.2.1. Neurodegenerative Diseases
Morpholine derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes.[4][19]
-
Cholinesterase Inhibition: Some morpholine-containing compounds are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] For instance, certain morpholine-bound quinoline hybrids have demonstrated significantly greater potency than the reference drug galantamine.[4]
-
Monoamine Oxidase (MAO) Inhibition: Morpholine derivatives have also been identified as inhibitors of monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes that metabolize neurotransmitters like dopamine and serotonin.[4]
Table 2: Cholinesterase Inhibitory Activity of Morpholine Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 44b | AChE | 0.12 ± 0.02 | [4] |
| Galantamine (Reference) | AChE | 0.62 ± 0.01 | [4] |
| 11g | AChE | 1.94 ± 0.13 | [20] |
| BuChE | 28.37 ± 1.85 | [20] | |
| 43e | AChE | 6.1 ± 0.0048 | [4] |
| BuChE | 18.09 ± 0.38 | [4] |
2.2.2. Antidepressant and Anxiolytic Activity
Several approved CNS drugs containing a morpholine ring are used as antidepressants and anxiolytics.[12][13]
-
Reboxetine , a selective norepinephrine reuptake inhibitor, utilizes the morpholine scaffold in its structure.[12][13]
-
Moclobemide is a reversible inhibitor of MAO-A with a morpholine moiety, used for treating depression and social anxiety.[21]
Infectious Diseases
The morpholine scaffold is also present in a number of antimicrobial agents.
2.3.1. Antibacterial Activity
-
Linezolid , an oxazolidinone antibiotic, contains a morpholine ring and is effective against serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[21]
2.3.2. Antifungal Activity
Morpholine antifungals, such as amorolfine , act by inhibiting two enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[22] This dual mechanism of action may make it more difficult for fungi to develop resistance.[22]
Experimental Protocols for Pharmacological Evaluation
The following section outlines standardized, self-validating protocols for assessing the pharmacological activity of novel morpholine-containing compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for determining the cytotoxic effects of a compound against cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the morpholine-containing test compound and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of AChE and BuChE.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and the core scaffold to which it is attached.
-
In Oncology: For quinazoline-based anticancer agents, substitutions on the aromatic ring appended to the morpholine can significantly impact cytotoxicity.[14] Generally, electron-withdrawing groups tend to enhance antitumor activity.[11]
-
In CNS Disorders: For cholinesterase inhibitors, the length and nature of the linker connecting the morpholine ring to another pharmacophore, such as a quinoline ring, are critical for optimizing inhibitory potency.[20]
Conclusion and Future Perspectives
The morpholine scaffold continues to be a highly valuable and versatile component in the design of new therapeutic agents.[7] Its favorable physicochemical and metabolic properties, coupled with its proven track record in a wide range of approved drugs, ensure its continued prominence in medicinal chemistry.[1][2] Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of morpholine derivatives and the exploration of their potential in emerging therapeutic areas.[23] The insights provided in this guide are intended to empower researchers to leverage the unique attributes of the morpholine ring in their drug discovery endeavors.
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The Evolving Architecture of Drug Design: A Technical Guide to the Medicinal Chemistry of 2,2,4-Substituted Morpholines
Abstract
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide delves into a specific, yet increasingly significant, subclass: 2,2,4-substituted morpholines. The geminal substitution at the C2 position, combined with modulation at the N4 nitrogen, creates a three-dimensional architecture ripe for sophisticated drug design. We will explore the nuanced synthetic strategies required to access this core, analyze the structure-activity relationships (SAR) that drive potency and selectivity, and provide detailed, field-proven protocols for synthesis and biological evaluation. This document serves as an in-depth technical resource for researchers and drug development professionals aiming to leverage the unique potential of the 2,2,4-substituted morpholine scaffold.
Introduction: Beyond a Simple Scaffold
The prevalence of the morpholine heterocycle in approved pharmaceuticals underscores its value in drug design.[1] Its saturated, six-membered ring containing both a basic nitrogen and an ether oxygen provides a unique combination of properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen's basicity (pKa ~8.7) is lower than that of piperidine, often leading to more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and reduced off-target effects.[2] Furthermore, the flexible chair-like conformation of the morpholine ring allows appended substituents to explore chemical space effectively, enhancing interactions with biological targets.[3]
The focus of this guide, the 2,2,4-substitution pattern, introduces a gem-disubstituted stereocenter at the C2 position. This structural feature offers several distinct advantages in medicinal chemistry:
-
Metabolic Stability: The quaternary carbon at C2 can block metabolic oxidation, a common liability for simpler morpholines, thereby increasing the compound's half-life.
-
Conformational Constraint: The geminal substituents lock the local conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.
-
Vectorial Diversity: It provides a robust anchor for projecting substituents in precise three-dimensional vectors, allowing for fine-tuning of interactions within a target's binding pocket.
A prominent example of this scaffold is found in a series of 2-hydroxy(alkoxy)-2-aryl-4-alkylmorpholines, which exhibit a remarkable breadth of biological activities, including antioxidant, anti-inflammatory, analgesic, and potent hypolipidemic effects.[4] The hypolipidemic action, in particular, has been linked to the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[4] This class of compounds will serve as our primary case study to illustrate the principles of synthesis, SAR, and biological evaluation.
Synthetic Strategies for the 2,2,4-Substituted Core
The construction of the 2,2,4-substituted morpholine ring requires careful strategic planning. The creation of the quaternary center at C2 is a key challenge. A classic and effective method involves the reaction of a suitably N-substituted 2-aminoethanol with an α-bromoketone, leading to a spontaneous intramolecular cyclization.
Core Synthesis Pathway: Cyclization of an Aminoethanol with an α-Bromoketone
The primary route to 2-hydroxy-2-aryl-4-alkylmorpholines involves the condensation of an N-alkyl-aminoethanol with an aryl-bromomethyl-ketone.[4][5] The reaction proceeds through an intermediate hydroxyaminoketone, which spontaneously cyclizes to form the stable six-membered tetrahydro-1,4-oxazine (morpholine) ring, directly installing the hydroxyl and aryl groups at the C2 position.[4]
The diagram below illustrates this fundamental synthetic workflow.
Caption: General synthesis of the 2-hydroxy-2-aryl-4-alkylmorpholine core.
Detailed Experimental Protocol: Synthesis of 2-Hydroxy-2-(4'-biphenylyl)-4-methylmorpholine
This protocol is adapted from the synthetic methodology reported by Tani, E., et al. (1994), providing a concrete, self-validating procedure for researchers.[5]
Materials:
-
N-methyl-ethanolamine (1.0 eq)
-
p-Phenyl-phenacylbromide (4-Biphenylyl-bromomethylketone) (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hydrochloric Acid (HCl) in Et₂O
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-phenyl-phenacylbromide (1.0 eq) in anhydrous diethyl ether.
-
Amine Addition: To the stirred solution, add N-methyl-ethanolamine (1.0 eq) dropwise at room temperature. An immediate precipitate of N-methyl-ethanolamine hydrobromide will form.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The causality for this extended time is to ensure complete formation of the intermediate aminoketone prior to cyclization.
-
Work-up: Filter the reaction mixture to remove the hydrobromide salt. Wash the filtrate sequentially with water and saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, the 2-hydroxy-2-(4'-biphenylyl)-4-methylmorpholine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Structure-Activity Relationship (SAR) of 2,2,4-Substituted Morpholines
The therapeutic efficacy of this scaffold is highly dependent on the nature of the substituents at the C2 and N4 positions. By systematically modifying these positions, medicinal chemists can optimize a compound's activity against a specific biological target.
Case Study: Hypolipidemic and Antioxidant Activity
In the series of 2-hydroxy-2-aryl-4-alkylmorpholines, the aryl group at C2 and the alkyl group at N4 are critical determinants of biological activity. The 2-biphenyl derivatives, in particular, have demonstrated potent antioxidant and hypolipidemic properties.[4][5]
The diagram below illustrates the key pharmacophoric elements and their influence on activity.
Caption: Key SAR points for 2-hydroxy-2-aryl-4-alkylmorpholines.
Quantitative Analysis of Biological Activity
While a comprehensive SAR table with IC₅₀ values for a broad series of 2,2,4-substituted morpholines as squalene synthase inhibitors is not publicly available in a single source, quantitative data from in vivo studies strongly supports the scaffold's efficacy. The following table summarizes key findings for a representative compound.
| Compound ID | C2-Aryl Substituent | N4-Alkyl Substituent | Biological Activity | Endpoint | Potency (%) | Reference |
| Cmpd. 7 | 4-Biphenylyl | Methyl | Hypocholesterolemic | Total Cholesterol Reduction | 54% | [3] |
| Hypolipidemic | LDL Reduction | 51% | [3] | |||
| Hypolipidemic | Triglyceride Reduction | 49% | [3] |
Activity measured in Triton WR-1339 induced hyperlipidemic rats at a dose of 28 µmol/kg (i.p.).
These data authoritatively ground the claim that the 2-biphenyl-4-methyl substituted morpholine core is a powerful pharmacophore for developing potent hypolipidemic agents. The significant reduction in cholesterol, LDL, and triglycerides points to a potent mechanism of action, likely through the inhibition of a key enzyme in lipid biosynthesis, such as squalene synthase.[4]
Mechanism of Action: Squalene Synthase Inhibition
Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene.[4] Inhibition of SQS is an attractive strategy for lowering cholesterol as it is upstream of cholesterol formation but downstream of the synthesis of other essential non-sterol isoprenoids.
Molecular docking studies suggest that inhibitors bind within the hydrophobic active site of SQS.[6] The 2-aryl group of the morpholine scaffold likely engages in non-polar interactions within this hydrophobic pocket, while the morpholine's oxygen and C2-hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor.[6]
Caption: Inhibition of the cholesterol biosynthesis pathway by 2,2,4-substituted morpholines.
Experimental Protocols: Biological Evaluation
To validate the therapeutic potential of newly synthesized compounds, robust and reproducible biological assays are essential. The following protocol describes an in vitro assay to determine the inhibitory activity of test compounds against squalene synthase.
Protocol: In Vitro Squalene Synthase Inhibition Assay
This protocol is a continuous spectrophotometric assay that quantifies SQS activity by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm. This self-validating system provides a direct measure of enzyme inhibition.
Materials & Reagents:
-
Enzyme: Purified recombinant or microsomal preparation of Squalene Synthase (SQS).
-
Substrate: Farnesyl Diphosphate (FPP).
-
Cofactor: NADPH.
-
Test Compound: 2,2,4-substituted morpholine derivative, dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT.
-
Equipment: 96-well UV-transparent microplate, microplate spectrophotometer capable of kinetic reads at 340 nm.
Assay Workflow:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare working solutions of FPP and NADPH in Assay Buffer. Typical final concentrations are 5-10 µM for FPP and 100-200 µM for NADPH.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of SQS enzyme solution to each well.
-
Add 10 µL of the test compound dilution (or DMSO vehicle for control wells).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is critical as it allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a 30 µL mixture of FPP and NADPH to each well.
-
Immediately place the plate in the spectrophotometer (pre-heated to 37°C).
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The 2,2,4-substituted morpholine scaffold represents a highly versatile and valuable core in medicinal chemistry. The strategic introduction of geminal substituents at the C2 position provides a powerful tool to enhance metabolic stability and conformational rigidity, leading to compounds with improved pharmacokinetic profiles and potent biological activity. As demonstrated with the 2-hydroxy-2-aryl-4-alkylmorpholine series, this scaffold can be effectively utilized to develop agents targeting key enzymes like squalene synthase, with significant potential in treating metabolic diseases such as hyperlipidemia.
Future work in this area will likely focus on expanding the diversity of substituents at the C2 and N4 positions, exploring novel synthetic methodologies to access these complex structures more efficiently, and applying this scaffold to a wider range of biological targets, including kinases and CNS receptors. The foundational principles of synthesis and SAR outlined in this guide provide a robust framework for the rational design of the next generation of therapeutics built upon this promising architecture.
References
-
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]
-
Tani, E., Rekka, E., & Kourounakis, P. N. (1994). Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. Arzneimittel-Forschung, 44(9), 992–994. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Chrysselis, M., Rekka, E., & Kourounakis, P. N. (1998). Hypocholesterolemic and Hypolipidemic Activity of Some Novel Morpholine Derivatives with Antioxidant Activity. Methods and Findings in Experimental and Clinical Pharmacology, 20(9), 747-752. [Link]
-
Raeisi, S., Ghafourian, T., & Kourounakis, A. P. (2013). Molecular Docking Studies of Squalene Synthase Inhibitors as Potential Anti Cardiovascular Disease Drugs: Insights into Drug-Protein Interaction Discovery. Pharmaceutical Sciences, 19(3), 81-86. [Link]
-
Palchykov, V. A., Chebanov, V. A., & Desenko, S. M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816. [Link]
-
Bode, J. W., et al. (2017). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 94, 259-270. [Link]
-
Sharma, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Vitale, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3894–3913. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Naim, M. J., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. [Link]
-
Kumar, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 2-(4-Chlorophenyl)morpholine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analysis of 2-(4-Chlorophenyl)morpholine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC).[1] We present a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method suitable for quantification and purity assessment. Furthermore, recognizing the chiral nature of the molecule, we discuss the critical importance of enantiomeric separation and provide a foundational approach for developing a chiral HPLC method. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the theoretical basis for method development and validation, in line with international regulatory standards.
Introduction: The Significance of 2-(4-Chlorophenyl)morpholine Analysis
2-(4-Chlorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring substituted with a 4-chlorophenyl group.[1] The morpholine scaffold is a "privileged" structure in medicinal chemistry, known to enhance crucial physicochemical properties like aqueous solubility and metabolic stability in drug candidates.[1] Consequently, this compound and its derivatives are integral building blocks in the synthesis of a wide array of potential therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities.[1]
Given its role as a critical synthetic intermediate, the purity and accurate quantification of 2-(4-Chlorophenyl)morpholine are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note details a validated RP-HPLC method for achiral analysis and provides guidance for the equally important chiral separation.
Principles of Separation: Reversed-Phase and Chiral Chromatography
Reversed-Phase HPLC for Achiral Analysis
The primary method detailed here is based on reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity.[2][3][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3][4] Molecules with greater hydrophobicity, like 2-(4-Chlorophenyl)morpholine, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.[2] Elution is typically achieved by gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), which progressively decreases the mobile phase polarity and displaces the analyte from the stationary phase.[5]
Chiral HPLC for Enantiomeric Separation
2-(4-Chlorophenyl)morpholine possesses a stereocenter at the C2 position of the morpholine ring, meaning it exists as a pair of enantiomers (non-superimposable mirror images). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is often a regulatory requirement.
Chiral HPLC is the most effective method for this purpose.[6] This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7][8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds.[9]
Achiral Analysis of 2-(4-Chlorophenyl)morpholine by RP-HPLC
This section provides a detailed protocol for the quantification and purity determination of 2-(4-Chlorophenyl)morpholine.
Materials and Equipment
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Reagents: Phosphoric acid or formic acid (for mobile phase modification).
-
Standards and Samples: Reference standard of 2-(4-Chlorophenyl)morpholine and sample solutions.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the achiral analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for parameter selection:
-
C18 Column: Provides excellent hydrophobic retention for the analyte.
-
Acidified Mobile Phase: The use of phosphoric or formic acid helps to protonate the morpholine nitrogen, ensuring a single ionic species and leading to sharp, symmetrical peaks.[5]
-
Gradient Elution: Allows for the effective elution of the main analyte while also separating it from potential impurities with a wide range of polarities.
-
Detection at 225 nm: The chlorophenyl group provides strong UV absorbance in this region, ensuring high sensitivity. This wavelength is often effective for similar aromatic compounds.[10][11]
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(4-Chlorophenyl)morpholine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the sample containing approximately 5 mg of 2-(4-Chlorophenyl)morpholine into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow: Achiral Analysis
The following diagram illustrates the workflow for the achiral HPLC analysis.
Caption: Interdependencies of method validation parameters.
Hypothetical Validation Data Summary
The following table presents example acceptance criteria and hypothetical results for the method validation.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate: ≤ 2.0% | 1.2% | |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| Robustness | Peak asymmetry & RT stable | Passes |
Chiral Separation of 2-(4-Chlorophenyl)morpholine
For applications where the stereochemistry is critical, a dedicated chiral separation method is necessary.
Approach to Chiral Method Development
Developing a chiral separation is often an empirical process. [6]A screening approach using several different types of chiral stationary phases (CSPs) is recommended. Polysaccharide-based columns are an excellent starting point due to their broad applicability. [9] Screening Solvents:
-
Normal Phase: Heptane/Isopropanol mixtures
-
Polar Organic: Acetonitrile or Methanol
-
Reversed-Phase: Water/Acetonitrile or Water/Methanol mixtures
Suggested Starting Protocol for Chiral HPLC
This protocol provides a starting point for screening and method development.
| Parameter | Suggested Starting Condition |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Additives | 0.1% Diethylamine (DEA) for basic compounds (improves peak shape) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5-10 µL |
Rationale:
-
Polysaccharide CSPs: These columns offer a wide range of chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are suitable for a molecule with ether and amine functionalities.
-
Normal Phase: Often provides better selectivity for chiral separations compared to reversed-phase.
-
DEA Additive: As a secondary amine, 2-(4-Chlorophenyl)morpholine is basic. A small amount of a basic additive like DEA in the mobile phase can prevent peak tailing by masking active sites on the silica surface of the CSP.
Conclusion
This application note provides a robust, validated RP-HPLC method for the routine analysis of 2-(4-Chlorophenyl)morpholine, suitable for quality control and research environments. The detailed protocol, from sample preparation to data analysis, is grounded in established chromatographic principles and regulatory expectations. Furthermore, the guide introduces the critical aspect of chiral analysis, offering a strategic starting point for the development of an enantioselective separation method. By employing these methodologies, researchers and drug development professionals can ensure the accurate and reliable characterization of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
- Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
- Benchchem. (n.d.). 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7.
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- PubChem. (n.d.). 2-(4-Chlorophenyl)morpholine.
- YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
- PubChem. (n.d.). 4-(4-Chlorophenyl)morpholine.
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column...
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
- ABI Chem. (n.d.). Morpholine, 2-(4-chlorophenyl)-2-ethyl-, hydrochloride;109461-23-6.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Wikipedia. (n.d.). Morpholine.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- ResearchGate. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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Application Note: A Guide to ¹H and ¹³C NMR Spectral Analysis of N-Substituted Morpholines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted morpholines are a cornerstone scaffold in medicinal chemistry and materials science, making their unambiguous structural characterization paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure, conformation, and dynamics of these molecules. This comprehensive guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral features of N-substituted morpholines. We will delve into the underlying principles governing their spectral characteristics, present detailed protocols for sample preparation and data acquisition, and offer expert insights into spectral interpretation, including the profound influence of the N-substituent on chemical shifts and coupling constants.
Introduction: The Morpholine Scaffold
The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. Its prevalence in bioactive molecules stems from its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The nitrogen atom provides a convenient handle for substitution, allowing for the synthesis of vast chemical libraries. Understanding the precise structural consequences of N-substitution is critical for establishing structure-activity relationships (SAR).
NMR spectroscopy provides an unparalleled, non-destructive view into the molecular framework. By analyzing the chemical shifts (δ), signal integrations, and spin-spin coupling patterns, researchers can confirm molecular identity, assess purity, and gain crucial insights into the three-dimensional conformation of the morpholine ring.[1][2]
Fundamental Principles of Morpholine NMR
At room temperature, the morpholine ring predominantly adopts a chair conformation, which is a critical factor in interpreting its NMR spectra.[3][4] This conformation renders the methylene protons diastereotopic, meaning they exist in distinct chemical environments: axial and equatorial.
-
¹H NMR: The spectrum of the morpholine core is characterized by two main regions for the methylene protons:
-
H-2/H-6: Protons on the carbons adjacent to the electronegative oxygen atom are deshielded and resonate at a lower field (higher ppm value), typically around δ 3.6-3.9 ppm.
-
H-3/H-5: Protons on the carbons adjacent to the nitrogen atom are more shielded and resonate at a higher field (lower ppm value), typically around δ 2.5-2.9 ppm.
-
-
¹³C NMR: Due to the symmetry of the unsubstituted ring, a simple proton-decoupled ¹³C NMR spectrum shows only two signals:
The introduction of a substituent on the nitrogen atom breaks this symmetry and significantly alters the electronic environment, leading to more complex and informative spectra.
The Influence of the N-Substituent: A Deeper Look
The nature of the N-substituent is the primary determinant of the chemical shifts of the adjacent C-3/C-5 protons and carbons. This influence is a combination of inductive and anisotropic effects.[5][6][7]
-
N-Alkyl Groups: Simple alkyl groups are electron-donating (+I effect), which slightly increases the electron density at the adjacent carbons and protons, causing a minor upfield shift compared to protonated morpholine.
-
N-Aryl Groups: An aryl substituent (e.g., a phenyl ring) introduces significant electronic and anisotropic effects. The delocalized π-electrons of the aromatic ring can create a local magnetic field that deshields the nearby morpholine protons, causing them to shift downfield.[5] Furthermore, if the aryl ring is electron-withdrawing, it will inductively deshield the C-3/C-5 protons and carbons.
-
N-Acyl Groups: Electron-withdrawing acyl groups (e.g., acetyl, benzoyl) have the most dramatic effect. The partial positive charge on the carbonyl carbon strongly deshields the adjacent C-3/C-5 positions. This causes a significant downfield shift for both the protons and carbons at these positions. Due to amide resonance, rotation around the N-C(O) bond may be restricted, sometimes leading to the observation of two distinct sets of signals for the morpholine ring protons at room temperature.
Below is a diagram illustrating how the N-substituent's electronic properties modulate the chemical shifts of the adjacent morpholine ring carbons.
Caption: Influence of N-substituent electronics on NMR chemical shifts.
Data Presentation: Typical Chemical Shift Ranges
The following tables summarize typical chemical shift values for N-substituted morpholines. Note that these are approximate and can vary based on solvent and specific molecular structure.[1]
Table 1: Representative ¹H NMR Data for N-Substituted Morpholines in CDCl₃
| N-Substituent (R) | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | Substituent Protons (δ, ppm) |
|---|---|---|---|
| -H (unsubstituted) | ~3.73 (t) | ~2.88 (t) | - |
| -CH₃ (N-Methyl) | ~3.69 (t) | ~2.42 (t) | ~2.29 (s) |
| -C(O)CH₃ (N-Acetyl) | ~3.68 (m) | ~3.45-3.60 (m) | ~2.12 (s) |
| -Ph (N-Phenyl) | ~3.88 (t) | ~3.16 (t) | ~6.90-7.35 (m) |
Table 2: Representative ¹³C NMR Data for N-Substituted Morpholines in CDCl₃
| N-Substituent (R) | C-2, C-6 (δ, ppm) | C-3, C-5 (δ, ppm) | Substituent Carbons (δ, ppm) |
|---|---|---|---|
| -H (unsubstituted) | ~67.8 | ~46.2 | - |
| -CH₃ (N-Methyl) | ~67.2 | ~54.7 | ~46.1 |
| -C(O)CH₃ (N-Acetyl) | ~66.9, ~66.0 | ~45.4, ~40.2 | ~160.7 (C=O), ~21.4 (CH₃)[8] |
| -Ph (N-Phenyl) | ~67.0 | ~49.5 | ~116-151 (Aromatic) |
Experimental Protocols
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Protocol: Sample Preparation
Causality: The amount of sample and choice of solvent are critical. Insufficient sample leads to a poor signal-to-noise ratio (S/N), especially for ¹³C NMR, while oversaturation can degrade spectral quality. The deuterated solvent must dissolve the sample completely and should be chemically inert.[1]
-
Sample Weighing:
-
For ¹H NMR: Accurately weigh 5-10 mg of the N-substituted morpholine derivative.
-
For ¹³C NMR: Accurately weigh 20-50 mg of the sample. The higher amount is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[9]
-
-
Solvent Selection & Addition:
-
Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Deuterium oxide, D₂O). CDCl₃ is a good first choice for most neutral organic compounds.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
-
Dissolution:
-
Gently vortex or swirl the vial to ensure the sample is fully dissolved. Sonication may be used cautiously if needed. A clear, particulate-free solution is required.
-
-
Transfer to NMR Tube:
-
Using a clean glass Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Ensure the liquid column height is approximately 4-5 cm, which is optimal for modern NMR probes.
-
Protocol: NMR Data Acquisition
Causality: The parameters chosen for data acquisition directly impact the resolution and sensitivity of the resulting spectrum.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure consistent positioning within the magnet.
-
Insert the sample into the magnet.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to maximize its homogeneity across the sample volume. This process is crucial for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition (1D):
-
Tune the probe for the ¹H frequency.
-
Acquire the spectrum using standard parameters (e.g., 30-45° pulse angle, 1-2 second relaxation delay, 8-16 scans).
-
-
¹³C NMR Acquisition (1D):
-
Tune the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum. A longer acquisition time is needed (e.g., 64-1024 scans or more) due to the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase correction and baseline correction to obtain the final, interpretable spectrum.
-
Calibrate the chemical shift scale using a known reference, typically the residual solvent peak or Tetramethylsilane (TMS).
-
Advanced Structural Elucidation with 2D NMR
For complex N-substituted morpholines or for unambiguous assignment, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For a morpholine, this will show correlations between H-2/H-3 and H-5/H-6, confirming the ring structure.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the most reliable way to assign carbon signals.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is key for connecting the N-substituent to the morpholine ring, for example, by showing a correlation from the N-CH₂ protons (H-3/H-5) to the first carbon of the substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing crucial information about the molecule's 3D conformation and stereochemistry.[3][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. rsc.org [rsc.org]
- 9. compoundchem.com [compoundchem.com]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Cytotoxicity of 2-(4-Chlorophenyl)morpholine using the MTT Assay
Authored by a Senior Application Scientist
These application notes provide a comprehensive, field-tested protocol for assessing the cytotoxic effects of the research compound 2-(4-Chlorophenyl)morpholine on mammalian cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Cytotoxicity Profiling
The assessment of a compound's cytotoxicity is a critical early step in the drug discovery and development pipeline. It provides essential information about the potential of a substance to cause cell damage or death. 2-(4-Chlorophenyl)morpholine is a morpholine derivative with potential biological activities that necessitate a thorough evaluation of its safety profile at the cellular level.
The MTT assay is a widely adopted, colorimetric method for measuring cell viability. The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. Therefore, the amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability and, consequently, the cytotoxic potential of the tested compound.
This protocol has been designed to be a self-validating system, incorporating necessary controls and checks to ensure the reliability and reproducibility of the generated data.
Core Principle of the MTT Assay
The enzymatic conversion of MTT to formazan serves as a proxy for the metabolic activity of the cell population. This workflow is a cornerstone of in vitro toxicology.
Caption: Principle of the MTT assay for cell viability.
Materials and Reagents
This section lists the necessary equipment and reagents. It is crucial to use high-quality reagents and calibrated equipment to ensure data accuracy.
Equipment:
-
Laminar flow hood (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Multichannel pipette (8 or 12 channels)
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
Reagents:
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
2-(4-Chlorophenyl)morpholine (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
Experimental Protocol: A Step-by-Step Guide
This protocol is a comprehensive workflow from cell preparation to data analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Preparation of Reagents
-
Complete Cell Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Filter sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.
-
2-(4-Chlorophenyl)morpholine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the compound in DMSO. Store at -20°C. Note: Due to the limited public data on this compound, a preliminary solubility test is highly recommended.
Cell Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (this needs to be optimized for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment
-
Prepare serial dilutions of 2-(4-Chlorophenyl)morpholine from the stock solution in a complete medium. It is advisable to perform a range-finding experiment first to determine the appropriate concentration range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.
Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the background absorbance at 690 nm and subtract it from the 570 nm reading.
Data Analysis and Interpretation
The raw absorbance data is used to calculate the percentage of cell viability for each treatment condition.
Calculation of Cell Viability:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's cytotoxicity. The IC50 can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Sample Plate Layout
A well-structured plate layout is essential for minimizing errors and ensuring the reliability of the results.
| Well Type | Column 1 | Column 2 | Column 3 | Column 4 | Column 5 | Column 6 | Column 7 | Column 8 | Column 9 | Column 10 | Column 11 | Column 12 |
| Row A | Blank | Control | C1 | C1 | C1 | C5 | C5 | C5 | C9 | C9 | C9 | Vehicle |
| Row B | Blank | Control | C1 | C1 | C1 | C5 | C5 | C5 | C9 | C9 | C9 | Vehicle |
| Row C | Blank | Control | C2 | C2 | C2 | C6 | C6 | C6 | C10 | C10 | C10 | Vehicle |
| Row D | Blank | Control | C2 | C2 | C2 | C6 | C6 | C6 | C10 | C10 | C10 | Vehicle |
| Row E | Blank | Control | C3 | C3 | C3 | C7 | C7 | C7 | C11 | C11 | C11 | Vehicle |
| Row F | Blank | Control | C3 | C3 | C3 | C7 | C7 | C7 | C11 | C11 | C11 | Vehicle |
| Row G | Blank | Control | C4 | C4 | C4 | C8 | C8 | C8 | C12 | C12 | C12 | Vehicle |
| Row H | Blank | Control | C4 | C4 | C4 | C8 | C8 | C8 | C12 | C12 | C12 | Vehicle |
-
Blank: Medium only (no cells).
-
Control: Untreated cells.
-
C1-C12: Increasing concentrations of 2-(4-Chlorophenyl)morpholine.
-
Vehicle: Cells treated with the highest concentration of DMSO used.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | Ensure a single-cell suspension before seeding, use a multichannel pipette carefully, and consider not using the outer wells of the plate. |
| Low absorbance readings in control wells | Low cell number, suboptimal incubation times, contamination. | Optimize cell seeding density, ensure appropriate incubation times for cell growth and MTT reduction, and maintain aseptic techniques. |
| High background in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents. |
| Compound precipitation | Poor solubility of the test compound in the medium. | Test the solubility of the compound before the experiment. If necessary, adjust the stock concentration or the final concentration range. |
References
Application Note & Protocol: Synthesis of 2-(4-Chlorophenyl)morpholine
Introduction: The Significance of the 2-Aryl-Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance crucial physicochemical properties such as aqueous solubility and metabolic stability in drug candidates.[1] When substituted at the 2-position with an aryl group, such as a 4-chlorophenyl moiety, the resulting structure, 2-(4-chlorophenyl)morpholine (CAS 62243-66-7), becomes a versatile intermediate for constructing more complex therapeutic agents.[1] The 4-chlorophenyl group can influence the molecule's electronic properties and engage in specific biological interactions, including halogen bonding.[1]
This technical guide provides detailed, field-proven protocols for the synthesis of 2-(4-chlorophenyl)morpholine from readily available starting materials. We will explore two robust and widely applicable synthetic strategies, explaining the chemical principles behind the experimental choices to ensure both reproducibility and a deep understanding of the process.
Synthetic Strategy 1: Annulation of 2-Aminoethanol with 4-Chlorostyrene Oxide
This is one of the most direct and efficient methods for constructing the 2-aryl-morpholine core. The strategy relies on the nucleophilic ring-opening of an epoxide by an amino alcohol, followed by an intramolecular cyclization.
Causality and Experimental Rationale
The core of this synthesis is a two-step, one-pot process.
-
Nucleophilic Attack: The nitrogen atom of 2-aminoethanol (ethanolamine) acts as a nucleophile, attacking one of the electrophilic carbons of the oxirane ring in 4-chlorostyrene oxide.[2] This attack is regioselective, primarily occurring at the less sterically hindered terminal carbon of the epoxide, leading to the formation of an intermediate amino alcohol, N-(2-hydroxy-2-(4-chlorophenyl)ethyl)aminoethanol.
-
Intramolecular Cyclization: The reaction is driven to completion by a subsequent intramolecular Williamson ether synthesis. The hydroxyl group from the original ethanolamine moiety is deprotonated under basic conditions (or by heating), and the resulting alkoxide attacks the carbon bearing the chlorine atom (formed from the initial epoxide opening), displacing it to form the six-membered morpholine ring. However, a more common approach involves an acid-catalyzed dehydration and cyclization of the intermediate diol. For instance, heating the intermediate amino diol with a strong acid like sulfuric acid promotes cyclization.[2]
Experimental Workflow: Strategy 1
Caption: Workflow for synthesis from 4-chlorostyrene oxide.
Detailed Experimental Protocol
Materials:
-
4-Chlorostyrene oxide (1 equivalent)[3]
-
2-Aminoethanol (3 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chlorostyrene oxide (1.0 eq) and 2-aminoethanol (3.0 eq). The use of excess aminoethanol serves both as a reactant and as a solvent, driving the reaction towards the product.
-
Initial Ring-Opening: Heat the mixture with stirring at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting epoxide.
-
Cyclization: After cooling the reaction mixture to room temperature, slowly and carefully add concentrated sulfuric acid (approx. 1.0 eq relative to the starting epoxide) while cooling the flask in an ice bath. The addition is highly exothermic.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 120-130°C for 4-6 hours. This step facilitates the intramolecular dehydration and cyclization to form the morpholine ring.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(4-chlorophenyl)morpholine.
Quantitative Data Summary (Strategy 1)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (Example) |
| 4-Chlorostyrene Oxide | 1.0 | 154.59 | 10.0 g (64.7 mmol) |
| 2-Aminoethanol | 3.0 | 61.08 | 11.8 g (194.1 mmol) |
| Conc. H₂SO₄ | ~1.0 | 98.08 | ~6.3 g (64.7 mmol) |
| Product | 197.66 | Expected Yield: 65-75% |
Synthetic Strategy 2: Reductive Amination Approach
Reductive amination is a cornerstone of amine synthesis, offering a highly controlled method for C-N bond formation.[4] This strategy avoids the potential for over-alkylation that can plague direct alkylation methods.[5] Here, we form an imine/enamine intermediate from a ketone, which is then reduced in situ to the desired morpholine.
Causality and Experimental Rationale
This pathway involves the reaction of 4'-chloro-2-(2-hydroxyethylamino)acetophenone with a suitable reducing agent.
-
Precursor Synthesis: The key starting material, 4'-chloro-2-(2-hydroxyethylamino)acetophenone, is first synthesized by reacting 2-bromo-1-(4-chlorophenyl)ethanone (4-chlorophenacyl bromide) with 2-aminoethanol.[6] The amine displaces the bromide in a standard Sₙ2 reaction.
-
Reductive Cyclization: The ketone precursor undergoes an intramolecular condensation between the ketone and the secondary amine to form an enamine or iminium ion intermediate. This intermediate is not isolated but is immediately reduced. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation.[7] It reduces the carbon-nitrogen double bond (or its equivalent) and the ketone carbonyl, followed by acid-catalyzed cyclization to form the morpholine ring.
Experimental Workflow: Strategy 2
Caption: Workflow for synthesis from 4-chlorophenacyl bromide.
Detailed Experimental Protocol
Part A: Synthesis of 4'-chloro-2-(2-hydroxyethylamino)acetophenone
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminoethanol (2.2 eq) in a suitable solvent like ethanol.
-
Substrate Addition: To this solution, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) portion-wise at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, concentrate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the crude ketone precursor, which can be used in the next step without further purification.
Part B: Reductive Cyclization to 2-(4-chlorophenyl)morpholine
-
Reaction Setup: Dissolve the crude ketone precursor from Part A in methanol (MeOH).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, ~2.0 eq) portion-wise, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Cyclization: Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid (HCl) at 0°C until the solution is acidic (pH ~2). Then, heat the mixture at reflux for 2 hours to promote cyclization.
-
Work-up and Purification: Follow the work-up, extraction, and purification steps (5-8) as described in Strategy 1.
Quantitative Data Summary (Strategy 2)
| Reagent (Part B) | Molar Eq. | MW ( g/mol ) | Amount (Example) |
| Ketone Precursor | 1.0 | 213.66 | 10.0 g (46.8 mmol) |
| Sodium Borohydride | 2.0 | 37.83 | 3.5 g (93.6 mmol) |
| Methanol | - | 32.04 | 150 mL |
| Product | 197.66 | Expected Yield: 55-65% (over 2 steps) |
Protocol Validation and Scientific Trustworthiness
The integrity of these protocols is ensured through systematic in-process validation:
-
Chromatographic Monitoring: Both synthetic routes should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane) to track the consumption of starting materials and the formation of intermediates and the final product.
-
Spectroscopic Confirmation: The identity and purity of the final product, 2-(4-chlorophenyl)morpholine, must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.
-
Mass Spectrometry (MS): To verify the molecular weight (197.66 g/mol ).[1]
-
Safety Precautions
-
4-Chlorostyrene oxide: Is a potential mutagen and should be handled with extreme care in a well-ventilated fume hood.
-
4-Chlorophenacyl bromide: Is a lachrymator and skin irritant.[6]
-
Sodium borohydride: Reacts with acidic and protic solvents to release flammable hydrogen gas. Additions should be controlled, especially during quenching.
-
Concentrated Acids: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This application note provides two distinct and reliable synthetic routes to 2-(4-chlorophenyl)morpholine, a key building block in pharmaceutical research. The epoxide ring-opening strategy offers a more direct and often higher-yielding pathway, while the reductive amination approach provides a versatile alternative starting from a common keto-bromide. By understanding the chemical principles and following the detailed protocols, researchers can confidently synthesize this valuable compound for applications in drug discovery and development.
References
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]
- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)
-
The Role of 4-Chlorophenacyl Bromide in Pharmaceutical Synthesis. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]
-
Morpholine synthesis - Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. [Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]
- KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)-or (S)
- CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google P
-
4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem - NIH. [Link].nlm.nih.gov/compound/197010)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
In vitro cell viability assay for morpholino-quinoline derivatives
Title: Best Practices for Determining In Vitro Cell Viability of Morpholino-Quinoline Derivatives: A Guide to Assay Selection and Interference Mitigation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The evaluation of novel chemical entities for cytotoxic or cytostatic effects is a cornerstone of modern drug discovery. Morpholino-quinoline derivatives, an emerging class of compounds with potential therapeutic applications including anticancer activity, require robust and reliable methods for assessing their impact on cell viability.[1][2][3] This guide provides a comprehensive framework for selecting, validating, and executing in vitro cell viability assays for this specific compound class. We delve into the underlying principles of common metabolic assays, address the unique challenges posed by the quinoline moiety—such as inherent chemical interference—and present detailed protocols for a primary fluorescent assay (Resazurin) and an orthogonal luminescence-based assay (ATP quantification). By emphasizing a self-validating experimental design, including critical cell-free controls, this document equips researchers to generate accurate and reproducible cell viability data, ensuring confidence in downstream decision-making.
The Imperative for a Validated Viability Assay
Cell viability assays are fundamental tools used to screen compound libraries and determine the cytotoxic effects of potential therapeutics.[4] These assays typically measure a marker associated with the number of living cells, such as metabolic activity, membrane integrity, or ATP content.[4][5][6] For morpholino-quinoline derivatives, which may function by mechanisms like kinase inhibition or steric-blocking of RNA translation, accurately quantifying their effect on cell proliferation and survival is paramount.[7][8][9]
However, the unique chemical structure of these compounds presents a significant challenge. Quinoline rings are heterocyclic aromatic structures that can possess intrinsic color or fluorescence and may have redox-active properties.[10][11] These characteristics can directly interfere with the reagents used in common colorimetric and fluorometric viability assays, leading to erroneous results that do not reflect the biological reality. Therefore, a simple, off-the-shelf protocol is insufficient; a carefully designed, multi-faceted approach is required to ensure data integrity.
Choosing the Right Tool: A Comparison of Viability Assay Principles
Several methods exist to estimate the number of viable cells in a culture.[4] Understanding their mechanisms is key to selecting an appropriate primary assay and a necessary orthogonal validation assay.
-
Tetrazolium Salt Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays rely on mitochondrial dehydrogenases in metabolically active cells to reduce a yellow tetrazolium salt (like MTT) into a purple formazan product. The amount of formazan is proportional to the number of viable cells. While widely used, these assays are particularly susceptible to interference from colored compounds and chemical reductants.[10]
-
Resazurin Reduction Assays: Resazurin (also known as alamarBlue®) is a cell-permeable, blue, and non-fluorescent dye. In viable cells, intracellular reductases convert it to the pink, highly fluorescent resorufin.[12][13][14] This method is generally more sensitive than tetrazolium assays but can still be compromised by compounds that are either fluorescent themselves or can chemically reduce resazurin.[15]
-
Luminescent ATP Assays: This "gold standard" method quantifies adenosine triphosphate (ATP), the principal energy currency of the cell.[16] Because ATP is rapidly degraded upon cell death, the amount of ATP in a sample is directly proportional to the number of metabolically active cells.[17][18] The assay uses luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal.[19] This method is generally less susceptible to colorimetric and fluorescent compound interference.[10]
Given the potential for interference from quinoline derivatives, we recommend a two-pronged approach:
-
Primary Assay: The Resazurin Reduction Assay due to its high sensitivity, simple homogeneous format, and cost-effectiveness.
-
Orthogonal Validation Assay: The Luminescent ATP Assay as its distinct biochemical mechanism (bioluminescence) provides a robust secondary confirmation of results and is less prone to the types of interference that affect redox-based dyes.
Experimental Workflow & Key Biochemical Pathways
A logical workflow is essential for reproducible results. The following diagram outlines the key stages from initial cell culture to final data analysis.
Caption: General experimental workflow for cell viability testing.
The biochemical principles of the recommended assays are visualized below.
Caption: Principle of the Resazurin cell viability assay.
Caption: Principle of the ATP-based luminescence assay.
Detailed Protocols: A Self-Validating System
To ensure trustworthiness, every protocol must be part of a self-validating system that includes optimization steps and rigorous controls.
Preliminary Step: Cell Seeding Density Optimization
Causality: The assay signal must be within the linear range of detection. Too few cells will produce a weak signal, while too many cells can deplete nutrients and reach confluence, altering their metabolic state and leading to inaccurate results.[20] This optimization must be performed for each cell line.
Protocol:
-
Prepare a single-cell suspension of logarithmically growing cells.[16]
-
Create a two-fold serial dilution of cells in culture medium.
-
Seed 100 µL of each cell dilution into the columns of a 96-well plate, ranging from ~50,000 cells/well down to ~100 cells/well. Include at least three replicate wells for each density.
-
Incubate the plate for the intended duration of your compound treatment (e.g., 48 or 72 hours).
-
Perform your chosen viability assay (e.g., Resazurin) on the plate.
-
Plot the signal (fluorescence or luminescence) against the number of cells seeded.
-
Select a seeding density from the linear portion of the curve, typically one that yields a signal well above background but is not approaching the plateau.
| Cell Line Example | Seeding Density (cells/well) for 48h Assay | Seeding Density (cells/well) for 72h Assay |
| A549 (Lung Cancer) | 5,000 - 10,000 | 2,500 - 5,000 |
| MCF-7 (Breast Cancer) | 8,000 - 15,000 | 4,000 - 8,000 |
| HepG2 (Liver Cancer) | 10,000 - 20,000 | 5,000 - 10,000 |
| Note: These are starting recommendations. Optimal densities must be determined empirically. |
Protocol 1: Resazurin Cell Viability Assay
Protocol:
-
Cell Plating: Seed cells in a 96-well clear-bottom, opaque-walled plate at the pre-determined optimal density in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[21]
-
Compound Treatment: Prepare a serial dilution of your morpholino-quinoline derivative. Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Reagent Preparation: Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in sterile DPBS).[12]
-
Assay Execution: Add 20 µL of the Resazurin working solution to each well (for a final volume of 120 µL).[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time may vary between cell lines and should be consistent across experiments.[12][13]
-
Measurement: Record fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12][14]
Protocol 2: Luminescent ATP Assay (e.g., CellTiter-Glo®)
Protocol:
-
Cell Plating & Treatment: Follow steps 1-3 from the Resazurin protocol, using a 96-well solid white plate suitable for luminescence.
-
Reagent Equilibration: Thaw the ATP assay reagent and allow it to equilibrate to room temperature before use. This is critical for enzyme activity.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single addition lyses the cells and starts the luminescent reaction.[19][22]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal, then measure luminescence on a plate reader.[16]
Protocol 3: The Mandatory Interference Check
Causality: This step is the most critical for ensuring trustworthiness. It determines if the morpholino-quinoline derivative directly interacts with the assay chemistry, independent of any biological effect.[10] A compound that reduces resazurin or inhibits luciferase will produce a false positive or false negative result, respectively.
Protocol:
-
Prepare a 96-well plate with no cells .
-
Add 100 µL of cell culture medium to each well.
-
Add your compound serial dilutions to the wells, exactly as you would for the cell-based experiment. Include vehicle controls.
-
Follow the steps for your chosen assay (either Resazurin or ATP).
-
Interpretation:
-
For Resazurin: If the wells containing the compound show an increase in fluorescence compared to the vehicle control, the compound is directly reducing resazurin, creating a false viability signal.[10][15]
-
For ATP Assay: If the wells containing the compound show a change in luminescence (in a test spiked with a known amount of ATP), the compound is interfering with the luciferase enzyme.[23]
-
If significant interference is detected, the primary assay results are unreliable. The orthogonal ATP assay should be prioritized, or an alternative method (e.g., a dye-exclusion assay) must be considered.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average signal from the "no-cell" control wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells. % Viability = (Signal of Treated Well / Average Signal of Vehicle Control Wells) * 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cell viability.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Microbial contamination of cultures.[20]- Phenol red or serum interference.[20]- Spontaneous reduction of assay reagent by light exposure.[4] | - Regularly test for mycoplasma. Visually inspect plates.- Use phenol red-free medium for the assay step.- Keep reagents protected from light. |
| Low Signal / Poor Dynamic Range | - Cell seeding density is too low.[20]- Incubation with assay reagent is too short.- Cells are unhealthy or not in log growth phase. | - Perform cell density optimization (Section 4.1).- Increase reagent incubation time (e.g., from 1h to 3h for Resazurin).- Use cells with low passage number and ensure viability is >90% before plating.[16] |
| Poor Reproducibility (High CV%) | - Inconsistent cell seeding (uneven suspension).- "Edge effects" due to evaporation in outer wells.[20]- Inconsistent incubation times. | - Thoroughly mix cell suspension before and during plating.- Fill perimeter wells with sterile PBS and do not use them for experimental data.[20]- Use a timer for all incubation steps. |
| Results from Resazurin and ATP assays do not correlate | - Compound interference with one of the assays. | - Perform the mandatory interference check (Section 4.4). If interference is confirmed, rely on the data from the non-interfering assay. |
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Ulivieri, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Retrieved from [Link]
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Meenta. (n.d.). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]
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Ulivieri, C., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. ResearchGate. Retrieved from [Link]
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p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Retrieved from [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Retrieved from [Link]
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Singh, S. K., & Saini, A. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology. Retrieved from [Link]
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Thorne, N., et al. (2012). Nuisance compounds in cellular assays. Journal of Biomolecular Screening. Retrieved from [Link]
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Biocompare. (2017). ATPlite Cytotoxicity Assays. Retrieved from [Link]
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Bruggisser, R., et al. (2002). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. Archives of Biochemistry and Biophysics. Retrieved from [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Retrieved from [Link]
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Manicardi, A., et al. (2015). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. Molecules. Retrieved from [Link]
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Al-Omaim, W. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Retrieved from [Link]
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Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]
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NOVA. (n.d.). ATPlite Luminescence Assay System. Retrieved from [Link]
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Morcos, P. A. (2007). Morpholino-driven gene editing: a new horizon for disease treatment and prevention. Expert Opinion on Biological Therapy. Retrieved from [Link]
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Lall, N., et al. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. Laboratory Investigation. Retrieved from [Link]
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Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Retrieved from [Link]
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Glickman, J. F., et al. (2008). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of Biomolecular Screening. Retrieved from [Link]
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Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. Retrieved from [Link]
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Gene Tools, LLC. (2019). What are Morpholinos?. YouTube. Retrieved from [Link]
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Morcos, P. A. (2007). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Retrieved from [Link]
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Gene Tools, LLC. (2023). Gene Tools - What are morpholinos?. YouTube. Retrieved from [Link]
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Kwolek, G., et al. (2022). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. International Journal of Molecular Sciences. Retrieved from [Link]
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Riahi, G., et al. (2017). An overview of the most common methods for assessing cell viability. Tiss Eng Part C Methods. Retrieved from [Link]
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ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
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Al-Ostath, O. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Retrieved from [Link]
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Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Retrieved from [Link]
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Application Note: A Researcher's Guide to the Analytical Characterization of Morpholine Derivatives
Abstract
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry and material science, valued for their unique physicochemical properties that can enhance aqueous solubility, metabolic stability, and biological activity.[1] The precise and comprehensive characterization of these heterocyclic compounds is a cornerstone of drug development, quality control, and chemical research. This guide provides an in-depth exploration of the principal analytical techniques employed for the structural elucidation, quantification, and purity assessment of morpholine derivatives. We delve into the causality behind methodological choices and present validated protocols to ensure researchers can generate reliable and reproducible data.
The Strategic Importance of Multi-Technique Characterization
The structural diversity of morpholine derivatives—from simple N-substituted compounds to complex polycyclic drug molecules—necessitates a multi-faceted analytical approach. No single technique can provide a complete picture. Instead, a synergistic workflow is employed where each method contributes a unique piece of the structural puzzle. Spectroscopic techniques define the molecular framework, chromatographic methods resolve complex mixtures and establish purity, and crystallographic analysis provides the definitive three-dimensional structure. This integrated strategy is fundamental to confirming molecular identity, ensuring product quality, and meeting stringent regulatory standards.
The following diagram illustrates the logical workflow for characterizing a novel morpholine derivative, starting from initial identification to comprehensive structural confirmation.
Sources
Application Notes and Protocols: Molecular Docking Studies of Morpholine Derivatives with Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Topoisomerase II with Morpholine Derivatives
Human topoisomerase II (Topo II) is a critical enzyme that modulates DNA topology, playing a pivotal role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3] Its mechanism involves creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[4][5][6] This complex action makes Topo II a well-established and crucial target for anticancer therapies.[7][8] Many clinically successful anticancer drugs, such as etoposide and doxorubicin, function by stabilizing the covalent complex between Topo II and DNA, leading to an accumulation of DNA breaks and subsequent apoptosis in rapidly dividing cancer cells.
Morpholine is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical and metabolic properties.[9][10] Its incorporation into molecular structures can enhance drug-like properties, including aqueous solubility and metabolic stability. Furthermore, the morpholine ring can participate in crucial hydrogen bonding interactions within protein active sites, contributing to binding affinity and selectivity.[11][12] The exploration of morpholine derivatives as potential Topo II inhibitors is a promising avenue in the quest for novel anticancer agents with improved efficacy and reduced side effects.[12]
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of novel morpholine derivatives against human topoisomerase II. We will delve into the causality behind each experimental choice, ensuring a robust and scientifically sound in silico investigation.
Experimental Workflow: A Visual Overview
The entire process, from target preparation to post-docking analysis, can be visualized as a logical progression of steps. Each stage is crucial for the integrity and reliability of the final results.
Caption: A schematic overview of the molecular docking workflow.
Part 1: Preparation of Molecular Structures
The accuracy of molecular docking simulations is fundamentally dependent on the quality of the input structures. This section outlines the meticulous preparation of both the topoisomerase II receptor and the morpholine derivative ligands.
Topoisomerase II Receptor Preparation
Objective: To prepare a clean, structurally sound, and computationally ready model of the human topoisomerase II protein.
Protocol:
-
Obtain the Crystal Structure: Download the 3D crystal structure of human topoisomerase IIα in complex with DNA and an inhibitor (e.g., PDB ID: 4FM9) from the Protein Data Bank (RCSB PDB).[7] The presence of a co-crystallized ligand is crucial for defining the binding site and for subsequent validation of the docking protocol.
-
Initial Cleaning: Load the PDB file into a molecular visualization software such as PyMOL or UCSF Chimera.[13][14]
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any ions that are not critical for the structural integrity or catalytic activity of the enzyme. The rationale here is to simplify the system and focus on the direct interactions between the protein and the ligand.
-
Separate Chains: If the biological unit is a dimer, as is the case for Topo II, decide whether to use the full dimer or a single monomer for docking. For studying the primary binding event, a single monomer is often sufficient and computationally less expensive.
-
-
Prepare for Docking Software: Utilize AutoDock Tools (MGLTools) for the final preparation steps.[15]
-
Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds, which are key interactions in ligand binding.
-
Assign Charges: Compute and assign Gasteiger charges to all atoms. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.
-
Set Atom Types: Assign AutoDock 4 atom types to the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Morpholine Derivative Ligand Preparation
Objective: To generate accurate 3D conformations of the morpholine derivatives and prepare them for docking.
Protocol:
-
2D Structure Sketching: Draw the 2D structures of your morpholine derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation and Energy Minimization:
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand. Software such as Avogadro or the tools within Schrödinger's Maestro can be used for this purpose.
-
-
Prepare for Docking Software: Use AutoDock Tools to prepare the ligands.
-
Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.
-
Assign Charges: Assign Gasteiger charges.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
-
Part 2: Molecular Docking Simulation with AutoDock Vina
With the receptor and ligands prepared, the next step is to perform the docking simulation using AutoDock Vina, a widely used and robust docking program.
Defining the Binding Site: Grid Box Generation
Objective: To define a specific three-dimensional space within the receptor where the docking algorithm will search for binding poses.
Protocol:
-
Identify the Active Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure. In the case of PDB ID 4FM9, this would be the binding pocket of the inhibitor.[7]
-
Set Grid Box Parameters: In AutoDock Tools, use the "Grid Box" option.
-
Center the Grid: Center the grid box on the co-crystallized ligand.
-
Adjust Dimensions: Adjust the size of the grid box to encompass the entire binding pocket, including nearby amino acid residues that could potentially interact with the ligands. A typical box size might be 25 x 25 x 25 Å.[16] It's a balance between ensuring the entire binding site is covered and not making the search space unnecessarily large, which would increase computation time.[14]
-
-
Generate Configuration File: Save the grid box parameters (center coordinates and dimensions) in a configuration text file (conf.txt). This file will also specify the paths to the receptor and ligand PDBQT files and the output file.[15]
Running the Docking Simulation
Objective: To execute the docking calculation and predict the binding poses and affinities of the morpholine derivatives.
Protocol:
-
Command-Line Execution: Open a terminal or command prompt and navigate to the directory containing your PDBQT files and the configuration file.
-
Execute Vina: Run AutoDock Vina using the following command: ./vina --config conf.txt --log log.txt[17]
-
--config conf.txt: Specifies the configuration file containing all the necessary parameters.
-
--log log.txt: Specifies the output log file, which will contain the binding affinity scores for the different poses.
-
-
Exhaustiveness: The exhaustiveness parameter in the configuration file controls the thoroughness of the search. The default value is 8, but increasing it can lead to more reliable results at the cost of longer computation time.[17]
Part 3: Analysis and Validation of Docking Results
Docking Protocol Validation: The Redocking Imperative
Objective: To ensure that the chosen docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand. This is a critical self-validating step.
Protocol:
-
Extract the Co-crystallized Ligand: From the original PDB file, save the co-crystallized ligand as a separate file.
-
Prepare and Dock: Prepare this ligand using the same protocol as for the morpholine derivatives.
-
Dock the Ligand: Dock the prepared co-crystallized ligand back into the receptor's binding site using the established grid parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
Analysis of Binding Poses and Interactions
Objective: To visually inspect the predicted binding poses and identify the key molecular interactions that stabilize the ligand-receptor complex.
Protocol:
-
Visualize Docked Poses: Load the receptor PDBQT file and the output ligand PDBQT file (containing the docked poses) into PyMOL.[13][20]
-
Identify Key Interactions: For the best-scoring pose of each morpholine derivative, analyze the interactions with the surrounding amino acid residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Utilize Interaction Analysis Tools: Software like Discovery Studio or LigPlot+ can be used to generate 2D diagrams of these interactions, which are excellent for publications and presentations.[21]
Caption: Key interactions between a morpholine derivative and the Topo II active site.
Interpretation of Docking Scores
Objective: To rank the morpholine derivatives based on their predicted binding affinities and use this data to guide further drug development efforts.
-
Binding Affinity: AutoDock Vina reports the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding affinity.[22]
-
Ranking: Rank the compounds based on the binding affinity of their best-scoring pose.
-
Comparative Analysis: Compare the docking scores of your novel derivatives to that of the co-crystallized ligand or other known Topo II inhibitors. This provides a benchmark for their potential potency.[18]
Table 1: Example Docking Results for Morpholine Derivatives
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Control (Etoposide) | -9.5 | GLN773, ASN770, TYR805 | 3 |
| Morph-Deriv-01 | -10.2 | GLN773, ASN770, ASP775 | 4 |
| Morph-Deriv-02 | -8.8 | GLN773, ILE804 | 2 |
| Morph-Deriv-03 | -9.9 | ASN770, TYR805, LYS723 | 3 |
Note: This is example data for illustrative purposes.
Part 4: Predictive Assessment of Drug-Likeness
A high binding affinity is necessary but not sufficient for a compound to be a successful drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[23][24]
In Silico ADMET Prediction
Objective: To computationally estimate the pharmacokinetic and toxicity profiles of the most promising morpholine derivatives.
Protocol:
-
Select a Prediction Tool: Utilize web-based servers or standalone software for ADMET prediction. Popular free options include SwissADME and pkCSM.[25]
-
Input Structures: Submit the 2D or 3D structures of your lead compounds to the server.
-
Analyze Key Parameters: Evaluate properties such as:
-
Lipinski's Rule of Five: A set of guidelines to assess drug-likeness and oral bioavailability.
-
Aqueous Solubility: Important for absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Crucial for drugs targeting the central nervous system, but often undesirable for peripherally acting agents.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxic endpoints.[26][27]
-
Table 2: Example In Silico ADMET Prediction for Lead Compound Morph-Deriv-01
| Property | Predicted Value | Assessment |
| Molecular Weight | 485.5 g/mol | Compliant |
| LogP | 3.2 | Compliant |
| H-bond Donors | 3 | Compliant |
| H-bond Acceptors | 8 | Compliant |
| Aqueous Solubility | Good | Favorable |
| BBB Permeability | Low | Favorable for a non-CNS target |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |
Note: This is example data for illustrative purposes.
Conclusion and Future Directions
Molecular docking serves as a powerful and cost-effective tool for the initial screening and prioritization of potential drug candidates. This guide has provided a detailed protocol for the in silico evaluation of morpholine derivatives as topoisomerase II inhibitors. The results from these studies, including predicted binding affinities, interaction patterns, and ADMET profiles, provide a strong foundation for synthesizing the most promising compounds for subsequent in vitro and in vivo testing. Remember, computational predictions are hypotheses that must be validated through experimental assays.
References
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Medium. (2021). Visualizing protein-protein docking using PyMOL. [Link]
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Springer. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
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NIH National Library of Medicine. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]
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Ethan Holleman. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]
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ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link]
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YouTube. (2022). Visualization of Molecular Docking result by PyMOL. [Link]
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Biosig Lab. pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures. [Link]
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Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]
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iGEM. Autodock Vina Protocol. [Link]
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CD ComputaBio. In Silico ADMET Prediction Service. [Link]
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YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
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iGEM IISc-Bengaluru. Protocol for Docking with AutoDock. [Link]
-
YouTube. (2023). How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
-
PubMed. (1996). Structure and mechanism of DNA topoisomerase II. [Link]
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Microbe Notes. (2023). Topoisomerase: Types, Structure, Functions, Mechanism. [Link]
-
YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
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Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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NIH National Library of Medicine. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. [Link]
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MDPI. A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. [Link]
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NIH National Library of Medicine. (2014). Structure of a topoisomerase II-DNA-nucleotide complex reveals a new control mechanism for ATPase activity. [Link]
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SpringerLink. (2019). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. [Link]
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NIH National Library of Medicine. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. [Link]
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PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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NIH National Library of Medicine. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
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NIH National Library of Medicine. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. [Link]
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Application Notes & Protocol: Monoamine Transporter (MAT) Activity Assays
A Senior Application Scientist's Guide for Robust and Reproducible Results
I. Introduction: The Central Role of Monoamine Transporters
Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral membrane proteins that regulate neurotransmission.[1][2] Located on presynaptic terminals, their primary function is to recapture released neurotransmitters from the synaptic cleft, a process that terminates the synaptic signal and allows for neurotransmitter recycling.[3][4] This reuptake mechanism is a critical determinant of the magnitude and duration of monoaminergic signaling.
Given their central role in brain function, MATs are major targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[4][5] Therefore, the accurate in vitro characterization of a compound's interaction with these transporters is a cornerstone of neuroscience research and drug development.[1][6] This guide provides a detailed framework for conducting robust and reliable MAT activity assays, focusing on the gold-standard radiolabeled substrate uptake assay and a common high-throughput fluorescent alternative.
II. Principles of MAT Activity Assays
The most direct method to assess MAT function is to measure the transporter-mediated uptake of a specific substrate into a cell. This is distinct from radioligand binding assays, which measure a compound's affinity for the transporter protein but do not directly assess the functional consequence of that binding (i.e., transport inhibition).[7]
An uptake assay quantifies the rate at which a MAT translocates its substrate across the cell membrane. To test for inhibition, the assay is performed in the presence of a test compound. By measuring the reduction in substrate uptake at various concentrations of the compound, one can determine its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce transport by 50%).[2]
Key to a successful assay is the ability to distinguish specific uptake from non-specific uptake.
-
Total Uptake: The amount of substrate measured inside the cells in a standard assay condition.
-
Non-Specific Uptake (NSU): The portion of substrate that enters the cell through passive diffusion or binds non-specifically to the cell surface or assay plate.[8] This is determined by measuring uptake in the presence of a high concentration of a known, potent inhibitor that completely blocks the transporter, effectively isolating the non-specific component.[1]
-
Specific Uptake: The value that reflects true transporter activity. It is calculated by subtracting the non-specific uptake from the total uptake.
III. Choosing the Right Experimental System
The choice of biological system is critical and depends on the specific research goals, such as screening, lead optimization, or mechanistic studies.
| System Type | Description | Advantages | Disadvantages |
| Transfected Cell Lines | Non-neuronal cells (e.g., HEK293, COS-7) stably or transiently expressing a single human MAT (DAT, NET, or SERT).[2][9] | High expression of a single transporter allows for a clean, specific signal. Highly reproducible and suitable for high-throughput screening (HTS).[10] | Lacks the native neuronal environment and associated regulatory proteins. Potential for clonal variability.[11] |
| Synaptosomes | Resealed, pinched-off presynaptic nerve terminals isolated from brain tissue (e.g., rat striatum for DAT).[12][13] | Provides a native membrane environment with endogenous transporters and associated proteins.[10][14] Good for studying mechanisms.[12] | Preparation is more complex and variable. Contains a mix of cell components and potentially multiple transporter types.[13] Lower throughput. |
| Primary Neuronal Cultures | Neurons harvested directly from embryonic or neonatal brain tissue and cultured in vitro. | The most physiologically relevant model, containing the full complement of synaptic machinery. | Technically demanding, high variability, ethical considerations, and not suitable for HTS. |
For most drug discovery applications, transfected cell lines offer the best balance of specificity, reproducibility, and scalability.[2][10] This guide will focus on protocols using this system.
IV. The Gold Standard: Radiometric Uptake Assay
This method directly measures the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine) and is considered the benchmark for characterizing compound potency.[1][11]
A. Critical Materials & Reagents
-
Cells: HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[1]
-
Radiolabeled Substrate: e.g., [³H]Dopamine for DAT, [³H]Norepinephrine for NET, [³H]Serotonin (5-HT) for SERT.[1]
-
Assay Buffer: Krebs-HEPES Buffer (KHB) or similar physiological salt solution.[1]
-
Reference Inhibitor: For determining non-specific uptake.
-
Culture Plates: 96-well cell culture plates (poly-D-lysine coated for better adherence).
-
Scintillation Counter & Fluid: For detecting radioactivity.
B. Experimental Workflow Diagram
Caption: Workflow for a typical 96-well radiometric monoamine transporter uptake assay.
C. Step-by-Step Protocol
Day 1: Cell Plating
-
Culture HEK293 cells expressing the target MAT under standard conditions (e.g., DMEM, 10% FBS, selection antibiotic).
-
Trypsinize and resuspend cells. Perform a cell count to determine density.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 40,000–60,000 cells per well) to achieve a confluent monolayer on the day of the assay.[17]
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
Day 2: Uptake Assay Scientist's Note: Perform all assay steps at room temperature unless otherwise specified. Consistency is key.
-
Prepare Reagents:
-
Prepare assay buffer.
-
Prepare serial dilutions of your test compounds in assay buffer. Include a "vehicle" control (buffer with DMSO, if used) and a "non-specific uptake" control containing a saturating concentration of the appropriate reference inhibitor.[11]
-
Prepare the radiolabeled substrate solution in assay buffer at a concentration near its Km value for the transporter. This provides a good signal-to-noise ratio.
-
-
Perform the Assay:
-
Gently aspirate the culture medium from the cell plate.
-
Wash each well once with 100 µL of room temperature assay buffer.[11]
-
Aspirate the wash buffer. Add 50 µL of the appropriate test compound dilution, vehicle, or non-specific uptake control to the wells.
-
Pre-incubate the plate for 5-10 minutes.
-
Rationale: This allows the test compounds to bind to the transporters before the substrate is introduced.
-
-
Initiate Uptake by adding 50 µL of the radiolabeled substrate solution to all wells, bringing the final volume to 100 µL.
-
Incubate for a predetermined time that falls within the linear range of uptake (e.g., 3-5 minutes for DAT).[9][18]
-
Rationale: The uptake rate is linear for only a short period before the substrate gradient diminishes or desensitization occurs. This must be determined empirically during assay development.
-
-
Terminate Uptake by rapidly washing the wells three times with 150 µL of ice-cold assay buffer.
-
Rationale: The cold temperature instantly stops all transporter activity, preventing the efflux of accumulated radiolabel and ensuring an accurate measurement of uptake.[1]
-
-
-
Quantify Uptake:
-
Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5-10 minutes.
-
Transfer the lysate from each well to a scintillation vial (or a microplate compatible with a scintillation counter).
-
Add 1 mL of scintillation fluid to each vial.
-
Count the radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM).[2]
-
V. High-Throughput Alternative: Fluorescent Assays
Fluorescent assays offer a non-radioactive alternative, making them safer, more cost-effective, and highly amenable to automation and HTS.[5][19] These assays typically use a fluorescent substrate that is transported into the cell, leading to an increase in intracellular fluorescence.[17]
A. Assay Principle & Key Reagents
Many commercial kits are available (e.g., from Molecular Devices) that provide a fluorescent substrate and a masking dye.[17][20][21]
-
Principle: A fluorescent substrate mimics the natural monoamine and is transported into the cell.[17] A masking dye present in the extracellular buffer quenches the fluorescence of any substrate remaining outside the cells.[19][21] Therefore, the measured fluorescence signal is directly proportional to the amount of substrate transported into the cells.[17]
-
Reagents:
B. Step-by-Step Protocol (Example)
-
Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate as described for the radiometric assay.[17]
-
Prepare Reagents: Prepare serial dilutions of test compounds and controls in assay buffer.
-
Perform the Assay:
-
Remove culture medium and add 50 µL of test compound dilutions or controls to the wells.
-
Pre-incubate for 10 minutes at 37°C.[22]
-
Add 50 µL of the combined fluorescent substrate/masking dye solution to all wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Read the fluorescence intensity on a bottom-read fluorescence plate reader. This is a "no-wash" assay, which simplifies the workflow.[17]
-
VI. Data Analysis and Interpretation
A. Calculating Specific Uptake
For each condition, calculate the mean CPM from replicate wells.
-
Determine Mean Non-Specific Uptake (NSU): NSU = Mean CPM in wells with reference inhibitor
-
Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - NSU
-
Calculate Percent Inhibition: % Inhibition = (1 - (Specific Uptake_Compound / Specific Uptake_Vehicle)) * 100
B. Determining Inhibitor Potency (IC50)
The IC50 is determined by performing the assay with a range of inhibitor concentrations (typically an 8- to 12-point curve).
-
Plot the Data: Plot the percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[23]
-
Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[24][25] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Interpret the IC50: The software will calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition of specific substrate uptake.[23] A lower IC50 value indicates a more potent inhibitor.
C. Mechanism of Inhibition Diagram
The uptake assay measures the functional consequence of a compound's interaction with the transporter. This diagram illustrates the principle of competitive inhibition measured in the assay.
Caption: Competitive inhibition at a monoamine transporter, the basis of the activity assay.
VII. Assay Validation and Quality Control: A Self-Validating System
To ensure trustworthiness, every assay plate must include a set of controls.
-
Total Uptake (Vehicle Control): Defines the 100% activity window.
-
Non-Specific Uptake (Reference Inhibitor): Defines the 0% activity window.
-
Positive Control Compound: A known inhibitor with a well-characterized IC50. This validates that the assay system is responding correctly. The calculated IC50 should fall within a predefined range (e.g., ± 3-fold of the historical average).
-
Preliminary Checks: Regulatory guidance suggests evaluating test compounds for cytotoxicity, chemical stability, and non-specific binding to the assay plates, as these factors can confound results.[6]
VIII. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Uptake (>30% of Total) | Substrate concentration too high. Insufficient washing. Cells are unhealthy or overgrown. | Lower the substrate concentration. Increase wash steps or volume. Ensure cell monolayer is confluent but not overgrown. |
| Low Signal-to-Background Ratio | Low transporter expression. Insufficient incubation time. Inactive substrate. | Use a higher-expressing cell clone. Optimize incubation time (ensure it's in the linear range). Check the age and storage of the radiolabeled substrate. |
| High Well-to-Well Variability | Inconsistent cell plating. Pipetting errors. Edge effects on the plate. | Use a multichannel pipette for consistency. Ensure proper cell suspension before plating. Avoid using the outer wells of the plate. |
| Positive Control IC50 is Out of Range | Issue with cell health or passage number. Incorrect reagent concentrations. Temperature fluctuations. | Use a fresh vial of cells with a lower passage number. Verify all stock solution concentrations. Ensure consistent temperature control during the assay. |
IX. References
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from Surmodics IVD. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices. [Link]
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Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from Biocompare.com. [Link]
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XenoTech. (2019). Important Considerations for the Conduct of In Vitro Drug Transporter Assays. Retrieved from XenoTech. [Link]
-
Hashemi, P., et al. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI Bookshelf. [Link]
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Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from Biocompare.com. [Link]
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Springer Nature Experiments. (n.d.). Synaptosome Preparations: Which Procedure Should I Use?. Retrieved from Springer Nature. [Link]
-
Bio-protocol. (n.d.). Crude synaptosome preparation and glutamate uptake assay. Retrieved from Bio-protocol. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70(1), 12.15.1-12.15.22. [Link]
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MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from MedicalExpo. [Link]
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Roth, B. L. (Ed.). (2006). The Roth & Shapiro Drug Discovery Manual. Humana Press. [Link]
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BioIVT. (n.d.). Educational Content. Retrieved from BioIVT. [Link]
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LabX.com. (n.d.). MD Neurotransmitter Transporter Assay. Retrieved from LabX.com. [Link]
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from Molecular Devices. [Link]
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Mayfield, R. D., et al. (n.d.). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Retrieved from University of Texas Libraries. [Link]
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Jones, S. R., et al. (1995). Effect of cocaine, nomifensine, GBR 12909 and WIN 35428 on carbon fiber microelectrode sensitivity for voltammetric recording of dopamine. Journal of Neuroscience Methods, 57(2), 163-171. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1647-1656. [Link]
-
ResearchGate. (n.d.). Characterization of human dopamine transporter expressions in HEK293 cells. Retrieved from ResearchGate. [Link]
-
Eriksen, J., et al. (2009). Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. Journal of Neuroscience, 29(3), 677-688. [Link]
-
ResearchGate. (n.d.). This figure depicts the compounds used in this work.... Retrieved from ResearchGate. [Link]
-
XenoTech. (2023). In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Effect of nomifensine, GBR 12909 and reboxetine administration.... Retrieved from ResearchGate. [Link]
-
Volpe, D. A., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 819-827. [Link]
-
Frontiers in Pharmacology. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Retrieved from Frontiers Media. [Link]
-
Forrest, L. R. (2014). Neurotransmitter transporters: structure meets function. Current Opinion in Neurobiology, 29, 81-87. [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from Oreate. [Link]
-
Napier, T. C., et al. (2009). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Journal of Neuroimmune Pharmacology, 4(1), 108-120. [Link]
-
Garris, P. A., et al. (2003). Daily Monitoring of Dopamine Efflux Reveals a Short-Lasting Occlusion of the Dopamine Agonist Properties of d-Amphetamine by Dopamine Transporter Blockers GBR 12909 and Methylphenidate. Journal of Pharmacology and Experimental Therapeutics, 304(1), 213-222. [Link]
-
S-Onge, K., & Trudeau, L.-E. (2019). General Principles of Neuronal Co-transmission: Insights From Multiple Model Systems. Frontiers in Synaptic Neuroscience, 11, 23. [Link]
-
Learn Microbiology From Dr. Gaurav Kumar. (2021). How to calculate IC50 value. Retrieved from YouTube. [Link]
-
Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Pharmaceutical Design, 13(34), 3575-3588. [Link]
-
ResearchGate. (n.d.). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Neurotransmitter transporter. Retrieved from Wikipedia. [Link]
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Kandel, E. R., et al. (2021). Neurotransmitters. In Principles of Neural Science, 6e. AccessNeurology. [Link]
-
Edwards, R. H. (2007). Neurotransmitter Co-release: Mechanism and Physiological Role. Neuron, 54(4), 501-503. [Link]
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Application Note: A Robust Framework for RP-HPLC Method Development for Chlorophenyl-Containing Compounds
Abstract: This application note provides a comprehensive and detailed guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of chlorophenyl-containing compounds. These compounds are prevalent in pharmaceuticals, agrochemicals, and environmental pollutants, making their accurate quantification critical. This document outlines a systematic approach, from initial method design and column selection to mobile phase optimization and method validation, grounded in scientific principles and regulatory expectations. The protocols provided herein are designed to be self-validating, ensuring the development of a reliable and reproducible stability-indicating analytical method.
Introduction: The Analytical Challenge of Chlorophenyl Compounds
Chlorophenyl-containing compounds, characterized by a phenyl ring substituted with one or more chlorine atoms, present unique challenges in RP-HPLC method development. The number and position of chlorine atoms significantly influence the molecule's hydrophobicity, polarity, and potential for secondary interactions with the stationary phase. A successful method must be able to separate the active pharmaceutical ingredient (API) from process impurities and degradation products, which may have very similar structures.[1][2]
The primary objective of this guide is to establish a stability-indicating analytical method (SIAM). A SIAM is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3] Such methods are crucial for assessing the stability of pharmaceutical products and ensuring their quality, safety, and efficacy throughout their shelf life.[4]
Foundational Principles: A Systematic Approach to Method Development
A structured and scientific approach to method development is essential for efficiency and success. The workflow presented here follows a logical progression from understanding the analyte to full method validation, in line with International Council for Harmonisation (ICH) guidelines.[5][6][7]
Figure 1: Systematic RP-HPLC Method Development Workflow. This diagram illustrates the phased approach to developing a robust analytical method, from initial planning and screening through optimization and final validation.
Phase 1: Planning and Initial Screening
Analyte Characterization
Before any experimental work, it is crucial to gather information about the physicochemical properties of the target chlorophenyl compound and its known impurities.
| Property | Significance in RP-HPLC Method Development |
| pKa | Determines the ionization state of the analyte at a given pH. Controlling pH is critical for consistent retention and peak shape, especially for ionizable compounds.[8] |
| logP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the analyte. A higher logP suggests stronger retention on a reversed-phase column, requiring a stronger organic mobile phase for elution. |
| Solubility | Dictates the choice of sample diluent. The sample should be fully dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.[9] |
| UV Spectrum | Determines the optimal wavelength for detection to ensure maximum sensitivity. |
Column and Stationary Phase Selection
The choice of the stationary phase is a critical factor that influences selectivity.[10] For chlorophenyl compounds, a C18 column is often the first choice due to its versatility and hydrophobicity.[11] However, other stationary phases should be considered, especially if the C18 phase does not provide adequate resolution.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (L1) | Hydrophobic (van der Waals) interactions. | General purpose, good for non-polar to moderately polar compounds. The high hydrophobicity is suitable for retaining chlorophenyl compounds. |
| C8 (L7) | Hydrophobic interactions. | Similar to C18 but with less retention. Useful if the analyte is too strongly retained on a C18 column. |
| Phenyl (L11) | π-π interactions, hydrophobic interactions. | Aromatic compounds. The phenyl groups on the stationary phase can interact with the phenyl ring of the analyte, offering alternative selectivity.[12] |
| Pentafluorophenyl (PFP/F5) (L43) | Aromatic, dipole-dipole, and ion-exchange interactions. | Halogenated compounds and isomers. The fluorine atoms create a different electronic environment that can enhance the separation of positional isomers. |
Protocol 1: Column Screening
-
Prepare Stock Solution: Accurately weigh and dissolve the chlorophenyl compound and any available impurities in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Select Columns: Choose a set of columns with different stationary phases (e.g., C18, Phenyl, PFP).
-
Initial Gradient: Run a generic, fast gradient on each column. A good starting point is a linear gradient from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
-
Evaluate Results: Compare the chromatograms from each column for the best overall separation, peak shape, and resolution between the main peak and impurities.
Initial Mobile Phase and Gradient Screening
The mobile phase composition is a powerful tool for controlling retention and selectivity.[13][14] Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.
-
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol: Can provide different selectivity compared to acetonitrile and is often more cost-effective.[8]
For initial screening, using a mobile phase with a simple acid modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% is common to control the ionization of silanol groups on the stationary phase and improve peak shape.
Phase 2: Method Optimization
Once a promising column and mobile phase have been identified, the next step is to fine-tune the method parameters to achieve optimal separation.
Gradient Optimization
The initial fast gradient provides a starting point. The gradient slope and duration should be adjusted to improve the resolution of closely eluting peaks. A shallower gradient around the elution time of the target analytes will increase the separation between them.[15]
Figure 2: Gradient Optimization Strategy. This flowchart outlines the process of refining the mobile phase gradient to enhance the resolution of target analytes.
Mobile Phase pH and Buffer Selection
For ionizable chlorophenyl compounds, the pH of the mobile phase is a critical parameter for controlling retention time and ensuring good peak shape.[16] The "pKa rule" suggests that the mobile phase pH should be adjusted to at least 2 units above or below the pKa of the analyte to ensure it is in a single ionic form (either fully ionized or fully unionized).[8]
Protocol 2: pH Study
-
Determine pKa: Find the pKa of the target analyte(s) from literature or predictive software.
-
Select Buffers: Choose buffers that have a buffering range around the desired pH values (e.g., phosphate buffer for pH 2-3 and 6-8, acetate buffer for pH 4-6).
-
Prepare Mobile Phases: Prepare mobile phases at different pH values (e.g., pH 3.0, 5.0, 7.0) using the chosen buffers.
-
Analyze Samples: Inject the sample solution using each mobile phase and observe the changes in retention time and peak shape.
-
Select Optimal pH: Choose the pH that provides the best resolution and peak symmetry.
Temperature and Flow Rate Adjustment
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to lower backpressure and often sharper peaks.[13] It can also alter the selectivity of the separation. A typical starting point is 30-40°C.
-
Flow Rate: The flow rate affects both the analysis time and the efficiency of the separation. Lower flow rates can improve resolution but will increase the run time.[13]
Phase 3: Forced Degradation and Method Validation
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing a stability-indicating method.[2][3] These studies involve subjecting the drug substance to harsh conditions to intentionally produce degradation products.[17][18] The goal is to demonstrate that the analytical method can separate the intact drug from its potential degradants.
Protocol 3: Forced Degradation Study
-
Prepare Samples: Prepare solutions of the drug substance (typically 1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photodegradation: Expose the drug solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[19][20]
-
-
Neutralize Samples: Before injection, neutralize the acidic and basic samples.
-
Analyze Samples: Analyze all stressed samples using the optimized HPLC method.
-
Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in the presence of degradation products. The method is considered stability-indicating if the main peak is spectrally pure and all degradants are well-resolved.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | To generate acid-labile degradants.[20] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | To generate base-labile degradants.[20] |
| Oxidation | 3-30% H₂O₂ | To simulate oxidative degradation.[21] |
| Thermal | 60-105°C (dry heat) | To assess thermal stability.[21] |
| Photolytic | UV/Visible light (ICH Q1B) | To assess light sensitivity.[19] |
Method Validation
Once the method is finalized, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[5][22][23]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).[22] Forced degradation studies are a key part of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[24]
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]
Conclusion
The development of a robust and reliable RP-HPLC method for chlorophenyl-containing compounds is a systematic process that requires a thorough understanding of the analyte's properties and the principles of chromatography. By following the phased approach outlined in this application note—from initial screening and optimization to forced degradation and validation—researchers can confidently develop a stability-indicating method that meets regulatory standards and ensures the quality and safety of their products.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Prediction of the Elution Profile of Aromatic Compounds in RP-HPLC. Separation Science and Technology. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia. Available at: [Link]
-
Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed. Available at: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
-
Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available at: [Link]
-
T1. Poor peak shape. Nacalai Tesque. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmaguideline. Available at: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available at: [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). YouTube. Available at: [Link]
-
Choosing the Right HPLC Stationary Phase. LCGC International. Available at: [Link]
-
Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Available at: [Link]
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- 24. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Chlorophenyl)morpholine by Recrystallization
Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate in the synthesis of novel therapeutic agents, the purity of 2-(4-Chlorophenyl)morpholine is paramount.[1] This document provides in-depth, field-proven insights into its purification by recrystallization, moving beyond basic steps to explain the underlying principles and troubleshoot common challenges.
Core Principles: Mastering the Recrystallization of 2-(4-Chlorophenyl)morpholine
Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[2] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3] For 2-(4-Chlorophenyl)morpholine, a compound featuring a polar morpholine ring and a non-polar chlorophenyl group, selecting the right solvent is a critical first step.[1] As the hot, saturated solution cools, the solubility of the compound decreases, forcing it out of the solution to form a crystal lattice. Impurities, being present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are removed during filtration.[3]
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting solvent for recrystallizing 2-(4-Chlorophenyl)morpholine?
There is no single "perfect" solvent, as the optimal choice depends on the specific impurities present. However, based on the structure of 2-(4-Chlorophenyl)morpholine (a moderately polar amine), good starting points are polar protic solvents or solvent mixtures.[4][5]
-
Ethanol or Isopropanol: These are often excellent choices for morpholine derivatives.[6][7] They provide good solubility when hot and significantly lower solubility when cold.
-
Solvent/Anti-solvent Systems: A mixed solvent system, such as Toluene/Heptane, Dichloromethane/Hexane, or Ethanol/Water, can be highly effective.[4][8] The compound is first dissolved in a minimum amount of the "good" solvent (in which it is highly soluble), and the "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating saturation.[9]
A summary of potential solvent systems is presented below.
| Solvent System | Type | Rationale & Expected Behavior | Potential Issues |
| Ethanol | Single Solvent | Good for moderately polar compounds. Often provides a significant solubility differential between hot and cold temperatures.[7] | May have high solubility even when cold, potentially reducing yield.[10] |
| Isopropanol (IPA) | Single Solvent | Similar to ethanol but often provides lower solubility at cold temperatures, potentially improving yield. | Higher boiling point than ethanol requires more careful temperature control. |
| Toluene | Single Solvent | The aromatic nature of toluene can interact favorably with the chlorophenyl ring, making it a good candidate.[4] | May not be polar enough to dissolve the morpholine portion effectively without significant heating. |
| Ethanol/Water | Mixed Solvent | The compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[9] | High risk of "oiling out" if the water is added too quickly or the solution is cooled too rapidly. |
| Hexane/Ethyl Acetate | Mixed Solvent | A common and effective mixture for a wide range of organic compounds.[4] | Requires careful optimization of the solvent ratio. |
Q2: What are the likely impurities in a crude sample of 2-(4-Chlorophenyl)morpholine?
Impurities will depend on the synthetic route used. Common synthesis involves the reaction of 1,2-amino alcohols with styrene derivatives.[1] Therefore, potential impurities could include:
-
Unreacted starting materials.
-
By-products from side reactions.
-
Residual catalysts or reagents.
-
Products of oxidation, as amines can be sensitive to air and light.[11]
Q3: What are the critical safety precautions for handling 2-(4-Chlorophenyl)morpholine and associated solvents?
Safety is non-negotiable. Always consult the Safety Data Sheet (SDS) for any chemical before use.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][14] 2-(4-Chlorophenyl)morpholine is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[15]
-
Flammability: Many organic solvents (e.g., ethanol, hexane, toluene) are flammable. Keep them away from ignition sources like hot plates and open flames.[14]
-
Corrosivity: Morpholine and its derivatives can be corrosive and cause severe skin burns and eye damage.[13][14] Handle with extreme care.
Troubleshooting Guide
Q1: My compound separated as an oil instead of forming crystals ("oiling out"). What can I do?
"Oiling out" is a common issue with amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid.[16] This often happens when the solution is too concentrated or cooled too quickly.
Causality: The compound is precipitating from the solution at a temperature above its melting point in the impure state. The resulting liquid is a supercooled melt of your impure compound.
Solutions:
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[16][17]
-
Slow Down Cooling: This is the most critical factor. Allow the flask to cool slowly on the benchtop, insulated if necessary, to room temperature before moving it to an ice bath. Rapid cooling strongly encourages oil formation.[16]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[17]
-
Add a Seed Crystal: If you have a tiny amount of pure solid, add it to the cooled, saturated solution to induce crystallization.[16]
Q2: My solution is cold, but no crystals have formed. What is wrong?
This is likely due to either using too much solvent or the solution being supersaturated.[17][18]
Solutions:
-
For Excessive Solvent: If you suspect too much solvent was added, you can boil some of it off in the fume hood to re-establish a saturated solution, then attempt the cooling process again.[17] Be careful not to evaporate too much.
-
To Overcome Supersaturation: A supersaturated solution is a metastable state that requires a nucleation event to initiate crystallization.[18] Try the scratching or seeding techniques described above. If that fails, placing the solution in a colder bath (e.g., dry ice/acetone) for a short period can sometimes induce nucleation, but be aware this can lead to the formation of very small, less pure crystals.
Q3: My recovery yield is very low. How can I improve it?
A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.[3]
Solutions:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[3][18] Adding excess solvent is the most common cause of poor yield.[17]
-
Ensure Thorough Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[3][18] Using room temperature or warm solvent will redissolve some of your product.[18]
-
Second Crop of Crystals: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then re-cooling to obtain a second, though likely less pure, crop of crystals.
Q4: I've recrystallized my product, but analytical data (e.g., NMR, LC-MS) shows it's still impure. What's next?
-
Repeat the Recrystallization: A second recrystallization will often significantly improve purity.
-
Change the Solvent System: The initial solvent may have similar solubility properties for both your compound and a key impurity. Try a different solvent or a mixed-solvent system. For example, if you used ethanol, try a toluene/heptane mixture.
-
Consider an Acid Wash: Since 2-(4-Chlorophenyl)morpholine is a base, you can dissolve the crude material in a suitable organic solvent (like dichloromethane) and wash it with a dilute aqueous acid (e.g., 1M HCl). This will protonate the amine, pulling it into the aqueous layer as a salt, while non-basic impurities remain in the organic layer.[5] You can then basify the aqueous layer (e.g., with NaOH) to precipitate the free amine, which can then be extracted and recrystallized. This is an excellent method for removing non-basic impurities.
Visualized Workflow & Protocols
Diagram: Troubleshooting Recrystallization
The following diagram outlines the decision-making process when encountering common issues during recrystallization.
Caption: Decision workflow for troubleshooting common recrystallization problems.
Protocol 1: Solvent System Screening
-
Place approximately 20-30 mg of crude 2-(4-Chlorophenyl)morpholine into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate) dropwise at room temperature, vortexing after each drop.
-
If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
For solvents that do not dissolve the compound at room temperature, place the test tubes in a hot water or sand bath and continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature, highly soluble when hot, and forms abundant crystals upon cooling.[3]
Protocol 2: Recrystallization of 2-(4-Chlorophenyl)morpholine (Example with Ethanol)
-
Place the crude 2-(4-Chlorophenyl)morpholine in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[9]
-
Add a magnetic stir bar or a boiling chip to the flask.
-
In a chemical fume hood, add a small portion of ethanol to the flask and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. Do not add an excess of solvent.[18]
-
If the solution is colored, you may add a small amount of activated charcoal at this stage, boil for a few minutes, and then perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[9]
-
Allow the crystals to dry under vacuum on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Colorado Boulder. (n.d.). Recrystallization.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- California State University, Stanislaus. (n.d.). Recrystallization1.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Benchchem. (n.d.). 2-(4-Chlorophenyl)morpholine | CAS 62243-66-7.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
- Guidechem. (n.d.). 4-(4-BroMo-2-chlorophenyl)Morpholine (CAS No. 1272756-07-6) SDS.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)morpholine-4-carboxamide. PMC.
- University of Wisconsin-Madison. (n.d.). recrystallization-2.doc.pdf.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives.
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
- PubMed Central (PMC). (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- PubChem. (n.d.). 2-(4-Chlorophenyl)morpholine.
- Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Sigma-Aldrich. (n.d.). Morpholine with 4-chlorophenyl thietanyl.
- Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE.
- Wikipedia. (n.d.). Morpholine.
- BLD Pharm. (n.d.). 70291-67-7|4-(4-Chlorophenyl)morpholine.
- Ataman Kimya. (n.d.). MORPHOLINE.
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Technical Support Center: Optimizing N-arylation of Morpholine
Welcome to the technical support center for the N-arylation of morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial C-N bond-forming reaction. N-aryl morpholines are significant structural motifs in medicinal and materials chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your reaction conditions for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: My N-arylation of morpholine reaction is showing low to no conversion. What are the most common culprits?
A1: Low or no conversion in a Buchwald-Hartwig amination of morpholine typically points to one of four key areas:
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.[3][4] This can be due to poor quality reagents, insufficient pre-activation, or the presence of oxygen.
-
Inappropriate Base: The base might be too weak to deprotonate morpholine or the palladium-amine complex effectively. Sodium tert-butoxide (NaOt-Bu) is a strong, commonly used base that often yields high reaction rates.[5][6]
-
Suboptimal Ligand Choice: The phosphine ligand is critical. For a relatively unhindered amine like morpholine, a ligand that is both bulky and electron-rich is often required to promote both oxidative addition and reductive elimination.[6]
-
Reaction Temperature: The temperature may be too low to overcome the activation energy of the catalytic cycle.[6]
Q2: I'm observing significant side product formation, primarily hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often arises from the presence of water or other protic sources which can protonate intermediate species in the catalytic cycle. While trace amounts of water can sometimes be beneficial for catalyst activation, excess water can be detrimental.[7][8] To minimize this, ensure you are using anhydrous solvents and reagents and maintaining a strictly inert atmosphere. In some cases, a bimetallic palladium-copper catalyst system has been shown to suppress this pathway.[9]
Q3: Can I run my Buchwald-Hartwig reaction open to the air?
A3: While some modern catalyst systems show a degree of tolerance to air, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5][10] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively halting the catalytic cycle. For consistent and reproducible results, employing Schlenk techniques or working in a glovebox is best practice.[6]
Q4: What is the best general-purpose solvent for the N-arylation of morpholine?
A4: Toluene and dioxane are the most commonly employed and effective solvents for this transformation.[5][6] They offer good solubility for the reactants and are relatively inert under typical reaction conditions. Tetrahydrofuran (THF) can also be used. The optimal solvent can be substrate-dependent, so screening may be necessary if yields are low.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Troubleshooting Catalyst System Issues
The heart of the Buchwald-Hartwig reaction is the palladium catalyst system, comprising a palladium source (precatalyst) and a phosphine ligand.
Issue 1: Complete Lack of Reactivity
-
Underlying Cause & Explanation: The most likely reason for a complete lack of reactivity is a failure to generate the active monoligated L-Pd(0) species.[3] Modern precatalysts are designed for rapid activation, but this process can be inhibited.[4][11] Oxidation of the phosphine ligand by residual air or peroxides in the solvent can also prevent the formation of the active catalyst.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst inactivity.
Issue 2: Sluggish Reaction or Incomplete Conversion
-
Underlying Cause & Explanation: A slow or stalled reaction often points to an inefficient catalytic cycle. The choice of ligand is paramount here. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the cycle.[12] For sterically hindered aryl halides, a more electron-rich and bulky ligand may be necessary to facilitate the challenging oxidative addition step.[13][14][15]
-
Data-Driven Solution: Ligand & Base Screening
A systematic screening of ligands and bases is the most effective way to optimize a sluggish reaction.
Parameter Recommendation Rationale Ligands Screen bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos.[6] These ligands promote the formation of the active 14-electron L-Pd(0) species and accelerate both oxidative addition and reductive elimination. Bases Test a range of bases from strong (NaOt-Bu, LHMDS) to weaker (Cs2CO3, K3PO4).[5] The optimal base depends on the acidity of the N-H bond and the functional group tolerance of the substrates. Stronger bases generally lead to faster rates but may not be compatible with sensitive functional groups.[5] Precatalysts Use well-defined precatalysts (e.g., palladacycles) for reproducibility.[11][16] These ensure a consistent 1:1 palladium-to-ligand ratio and often activate more reliably than generating the catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3.[3][8]
Troubleshooting Reaction Component Issues
Beyond the catalyst, the other components of the reaction mixture play a critical role.
Issue 3: Poor Yield with Electron-Deficient or Sterically Hindered Aryl Halides
-
Underlying Cause & Explanation:
-
Electron-Deficient Aryl Halides: These substrates are highly susceptible to nucleophilic aromatic substitution (SNAr) by the base (e.g., tert-butoxide), leading to ether side products.
-
Sterically Hindered Aryl Halides: Ortho-substituted aryl halides present a significant steric barrier to oxidative addition.[13][17] This step is often rate-limiting, requiring more forcing conditions or specialized, highly active catalyst systems.
-
-
Strategic Adjustments:
-
For Electron-Deficient Systems: Switch to a weaker, non-nucleophilic base like Cs2CO3 or K3PO4.[5] This will disfavor the competing SNAr pathway.
-
For Sterically Hindered Systems:
-
Increase the reaction temperature.[6]
-
Employ a ligand with greater steric bulk (e.g., BrettPhos) to promote oxidative addition.
-
Consider alternative coupling strategies if Buchwald-Hartwig fails, such as a copper-catalyzed Ullmann condensation, which can sometimes be more effective for hindered systems.[18]
-
-
Issue 4: Inconsistent Results and Reproducibility Problems
-
Underlying Cause & Explanation: Inconsistency often stems from trace impurities, particularly water and oxygen.[7] The purity of the base, especially NaOt-Bu which can degrade upon exposure to air and moisture, is also critical.
-
Protocol for Ensuring Reproducibility:
-
Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Degas the solvent thoroughly by sparging with argon or using several freeze-pump-thaw cycles.
-
Reagent Handling: Store and handle all reagents, especially the palladium precatalyst, ligand, and base, under an inert atmosphere in a glovebox.
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of argon or nitrogen. Use oven-dried glassware and Schlenk line techniques.
-
Water's Role: While strictly anhydrous conditions are generally best, some studies have shown that a controlled, small amount of water can sometimes accelerate the reduction of Pd(II) to Pd(0), aiding in catalyst activation.[5][7][8] However, this is an advanced technique and should be approached with caution, as excess water will promote side reactions.[9]
-
Part 3: Experimental Protocols & Methodologies
General Protocol for N-arylation of Morpholine
This protocol provides a robust starting point for the coupling of morpholine with a generic aryl bromide.
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous, degassed toluene (2 mL).
-
Initiation: Add morpholine (1.2 mmol, 1.2 equiv) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for the specified time (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The efficiency of the N-arylation is governed by the balance of the key steps in the Buchwald-Hartwig catalytic cycle.
Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.
References
-
Dardir, A. H., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(2), 469-477. [Link][3][4][12]
-
Shaughnessy, K. H. (2015). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Inorganics, 3(3), 332-363. [Link][11]
-
Borate, K., et al. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321-3323. [Link][7]
-
Scott, N., et al. (2022). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database. [Link][16]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][5]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][12]
-
Ghaffari, B., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(37), 6807-6812. [Link][10]
-
Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914-15917. [Link][19]
-
Bruno, N. C., et al. (2013). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 15(6), 1394-1397. [Link][8]
-
Plummer, S., & Gallou, F. (2024). Buchwald–Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link][9]
-
Mubashra, S., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link][1]
-
Ahmad, M., et al. (2025). Biologically active N-arylated morpholine derivatives. ResearchGate. [Link][2]
-
Scholten, J. D., et al. (2011). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. [Link][20]
-
Bolshan, Y., & Batey, R. A. (2005). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. ResearchGate. [Link][17]
-
Schoenebeck, F., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link][13]
-
Sabharwal, G., et al. (2025). Sterically hindered P,N-type amidophosphines...: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions. [Link][14]
-
Zhang, H., et al. (2022). Arylation of sterically hindered... ResearchGate. [Link][15]
-
Lee, Y., et al. (2015). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. Synthesis, 47(21), 3301-3308. [Link][18]
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- 3. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
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- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aryl-Morpholines
Welcome to the technical support center for the synthesis of 2-aryl-morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Morpholine and its derivatives are highly valued scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties.[1][2][3] However, achieving high yields and purity can be challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic outcomes.
Part 1: Troubleshooting Guide for Low Yield & Impurities
Low product yield is one of the most common obstacles in the synthesis of 2-aryl-morpholines. The issue often stems from suboptimal reaction conditions, catalyst inefficiency, or the formation of stable side products. This section provides a systematic approach to identifying and resolving these challenges.
Logical Workflow for Troubleshooting
Before diving into specific parameters, it's crucial to approach troubleshooting systematically. The following workflow illustrates a logical sequence for diagnosing and resolving issues in your synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Common Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Overall Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Verify completion with TLC or LC-MS. Gradually increase reaction time. For temperature-sensitive reactions, a modest increase (e.g., 10-20°C) can significantly impact kinetics. However, high temperatures can also lead to degradation.[4][5] |
| Suboptimal Catalyst: Inefficient catalyst, incorrect catalyst loading, or catalyst deactivation. | Screen alternative catalysts. For instance, in reductive aminations, different reducing agents or catalysts can have a profound effect.[6] In photocatalytic methods, the choice of photocatalyst, Lewis acid, and Brønsted acid is critical.[1][2][7] Ensure the catalyst is not poisoned by impurities in starting materials or solvents.[8] | |
| Poor Solvent Choice: The solvent may not adequately dissolve all reactants or may participate in side reactions. | Screen a range of solvents. Aprotic polar (e.g., DMF, DMSO) and apolar (e.g., Toluene, 1,4-Dioxane) solvents are often effective.[4] The optimal choice depends on the specific reaction mechanism. | |
| Formation of Side Products | Over-alkylation of Primary Amines: In methods starting with primary amines, dialkylation is a common issue. | Use a large excess of the primary amine to favor mono-alkylation. Alternatively, employ a suitable N-protecting group (e.g., Boc, Cbz) that can be removed post-cyclization.[9] |
| Decomposition of Starting Materials or Product: Azides, used in some cycloaddition routes, can decompose at high temperatures.[10] The product itself may be unstable under the reaction conditions. | Optimize the reaction temperature. For thermally sensitive reagents like azides, conduct the reaction at the lowest effective temperature and consider adding the reagent in portions.[10] | |
| Unwanted Intramolecular Cyclization: Competing cyclization pathways can lead to undesired heterocyclic byproducts. | Modify the substrate or reaction conditions. The choice of base and solvent can influence the regioselectivity of the cyclization.[11][12] Protecting strategic functional groups can block unwanted reaction pathways. | |
| Poor Diastereoselectivity | Lack of Stereocontrol in Cyclization Step: The transition state of the ring-closing step does not sufficiently favor one diastereomer. | Employ a chiral catalyst or auxiliary. Asymmetric hydrogenation using catalysts like a bisphosphine-rhodium complex can yield high enantioselectivity.[9] Modify reaction temperature. Lowering the temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. |
| Steric and Electronic Effects: The substituents on the aryl ring and the morpholine backbone influence the preferred conformation during cyclization. | Modify substituents on the starting materials. Electron-donating groups on the aryl ring can facilitate electrophilic aromatic substitution in reactions like the Pictet-Spengler synthesis, potentially improving both yield and selectivity.[13] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target 2-aryl-morpholine?
The optimal route depends on the availability of starting materials, desired substitution patterns, and scalability.
-
Pictet-Spengler Reaction: This is a powerful method for constructing the morpholine ring, especially from β-arylethylamines and an aldehyde or ketone.[14][15] It works best with electron-rich aromatic rings.[13] The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes ring closure.[14]
-
Reductive Amination: A versatile approach that can be used to form the N-C bond, often as the final step. For example, reductive amination of a carboxylic acid with an appropriate amino alcohol derivative can be a convergent strategy.[6]
-
Intramolecular Cyclization: This is a common strategy involving the cyclization of an N-substituted amino alcohol. The key is forming the ether linkage, often via an SN2 reaction where an alcohol attacks an alkyl halide.
-
From Aziridines: Ring-opening of activated aziridines with an alcohol followed by intramolecular cyclization offers a modular route to substituted morpholines.[16][17][18] Metal-free methods using persulfate salts have been developed, providing a simple and inexpensive option.[16][18]
-
Photocatalytic Annulation: A modern approach that allows for the synthesis of complex morpholines from readily available starting materials using visible light.[1][2][7][19] This method often demonstrates high diastereoselectivity.[1][7]
Q2: My Pictet-Spengler reaction is not working. What should I check first?
The Pictet-Spengler reaction relies on the generation of an iminium ion that is electrophilic enough to be attacked by the aryl ring.[14][20]
-
Acid Catalyst: Ensure you are using an appropriate acid catalyst (e.g., TFA, HCl) and that it hasn't degraded. The reaction often requires strong acid, especially for less nucleophilic aryl rings.[14]
-
Aryl Ring Activation: The reaction is most efficient with electron-rich aryl groups (e.g., those with methoxy or hydroxy substituents).[13] If your aryl ring is electron-deficient, the reaction will be sluggish and may require harsher conditions (higher temperature, stronger acid).[14]
-
Iminium Formation: Confirm that the initial condensation between the amine and aldehyde/ketone is occurring. This can sometimes be monitored by NMR or IR. If the imine (or Schiff base) does not form, the cyclization cannot proceed.[13]
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Q3: What is the role of the base in morpholine synthesis and how do I choose one?
Bases are crucial in many synthetic routes, particularly those involving intramolecular cyclization via SN2 reaction. The base deprotonates a nucleophile (like an alcohol or amine) to increase its reactivity.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective for many cyclizations. Cesium carbonate (Cs₂CO₃) is often more effective than potassium or sodium carbonates due to its higher solubility in organic solvents and the "cesium effect," which can accelerate SN2 reactions.
-
Organic Bases (e.g., DBU, Et₃N): Strong, non-nucleophilic organic bases are used when a stronger base is needed and inorganic salts present solubility issues.[5]
-
Strong Bases (e.g., NaH, t-BuOK): Used for deprotonating less acidic alcohols. These are highly reactive and require anhydrous conditions.
The choice of base can impact diastereoselectivity and yield. It is often an empirical process to screen several bases to find the optimal conditions for a specific substrate.[5]
Q4: How can I purify my final 2-aryl-morpholine product effectively?
Purification can be challenging due to the basic nature of the morpholine nitrogen and potential similarities in polarity between the product and starting materials or byproducts.
-
Acid-Base Extraction: This is a highly effective first step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic morpholine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.
-
Column Chromatography: Use silica gel for most applications. A common eluent system is a gradient of ethyl acetate in hexanes. To prevent peak tailing caused by the basic nitrogen interacting with acidic silica, it is often beneficial to add a small amount of a basic modifier like triethylamine (~1%) to the eluent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can provide very high purity. Alternatively, forming a hydrochloride or other salt can facilitate purification by crystallization.[21]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Reductive Deoxygenation of a 2-Hydroxy-3-aryl-morpholine
This protocol is adapted from a method to prepare 3-aryl morpholines from readily available 2-hydroxy-3-aryl morpholines.[22]
-
Formation of Dihydro-oxazine Intermediate:
-
Dissolve the 2-hydroxy-3-aryl morpholine (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, ~3.0 equiv).
-
Slowly add methanesulfonic anhydride (Ms₂O, ~1.5 equiv).
-
Allow the reaction to stir at 0 °C and warm to room temperature over several hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude dihydro-oxazine is often used directly in the next step.
-
-
Reduction to 3-Aryl Morpholine:
-
Dissolve the crude intermediate from the previous step in acetic acid.
-
Add a borohydride reducing agent, such as sodium triacetoxyborohydride (STAB, ~2.0 equiv), portion-wise at room temperature.
-
Stir the reaction until the reduction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product using column chromatography or crystallization.[22]
-
References
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Université catholique de Louvain. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). [Link]
-
Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]
-
A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. [Link]
-
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. [Link]
-
Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. ResearchGate. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health (PMC). [Link]
-
Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. ResearchGate. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health (PMC). [Link]
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. ResearchGate. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Royal Society of Chemistry. [Link]
-
Intramolecular Cyclization Side Reactions. ResearchGate. [Link]
-
Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]
-
Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Publications. [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
-
The derivatization reaction of morpholine. ResearchGate. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (PMC). [Link]
-
Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health (PMC). [Link]
-
Synthesis of 2-aryl-2-morpholinol. ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
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- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides [beilstein-journals.org]
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Technical Support Center: Challenges in the Purification of Morpholine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the purification of morpholine-containing compounds. The unique physicochemical properties of the morpholine heterocycle, namely its basicity and polarity, often introduce complexities in standard purification workflows.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Section 1: Chromatographic Purification Strategies
Chromatography is a primary tool for purification, but the basic nitrogen atom in the morpholine ring (pKa ≈ 8.5) can lead to problematic interactions with stationary phases, most notably peak tailing.[3][4]
Frequently Asked Questions (FAQs) - Chromatography
Q1: Why do my morpholine-containing compounds consistently show poor peak shape (tailing) in reversed-phase HPLC?
A1: This is the most common issue faced when purifying basic compounds like morpholine derivatives on standard silica-based columns.[5][6] The root cause is a secondary retention mechanism involving strong ionic interactions between the protonated (positively charged) morpholine ring and ionized residual silanol groups (negatively charged) on the silica surface.[7][8] This interaction is in addition to the desired hydrophobic interaction with the stationary phase, leading to a portion of the analyte being retained longer, which results in a "tailing" peak.[6][8]
Diagram: Mechanism of Peak Tailing
Caption: Interaction between basic analyte and silica surface.
Troubleshooting Guide: Resolving HPLC Peak Tailing
Q: I'm observing significant peak tailing. What is my first step?
A: The first and often most powerful step is to control the ionization state of both your analyte and the stationary phase by adjusting the mobile phase pH.[9][10] The goal is to minimize the strong ionic interactions that cause tailing.
Q: How exactly does adjusting the mobile phase pH improve peak shape?
A: By manipulating the pH, you can ensure that either the morpholine nitrogen is not protonated or the silica silanols are not deprotonated, thus preventing the unwanted ionic attraction. There are two primary strategies:
-
Low pH (Ion Suppression of Silanols): Operating at a low pH (e.g., pH 2-3) protonates the acidic silanol groups (Si-OH), neutralizing their negative charge.[8] While your morpholine compound will be fully protonated (R-NH⁺), the absence of negatively charged sites on the silica surface significantly reduces tailing.[8]
-
High pH (Ion Suppression of Analyte): Using a high pH mobile phase (e.g., pH > 9.5, which is ~1 pH unit above the morpholine pKa) deprotonates the morpholine nitrogen, rendering it neutral. This eliminates its ability to ionically interact with any charged silanol groups. Caution: This approach requires a pH-stable column, as traditional silica columns will dissolve at high pH.[5]
| Strategy | Mobile Phase pH | Analyte State (Morpholine, pKa ≈ 8.5) | Silanol State | Outcome | Recommended Buffer (pKa) |
| Low pH | pH 2.5 - 3.5 | Protonated (Cationic) | Neutral (Protonated) | Good Peak Shape | Formate (3.75) |
| Mid pH | pH 4 - 7 | Protonated (Cationic) | Partially to Fully Ionized (Anionic) | Severe Tailing Likely | Acetate (4.76), Phosphate (7.2) |
| High pH | pH > 9.5 | Neutral (Free Base) | Ionized (Anionic) | Good Peak Shape | Ammonia, Ammonium Bicarbonate |
Q: What if adjusting the pH isn't enough or I cannot deviate from a mid-range pH?
A: In such cases, using a mobile phase additive is a classic and effective strategy. These additives act as "masking agents" for the active silanol sites.
-
Competing Base Additive: Adding a small amount (e.g., 0.1%) of a competing amine like Triethylamine (TEA) to the mobile phase can significantly improve peak shape.[5] The positively charged triethylammonium ions will preferentially interact with the negatively charged silanol groups, effectively shielding your morpholine analyte from these secondary interactions.[5]
-
Buffer Concentration: Increasing the concentration of your buffer (e.g., from 10mM to 50mM) at mid-pH ranges can also help.[7] The higher concentration of buffer ions can better mask the residual silanol interactions, leading to improved peak symmetry.[6]
Q: When should I consider using a different type of column?
A: If mobile phase optimization does not resolve the issue, or if you are developing a new method, selecting the right column from the start is crucial.
-
High-Purity, End-Capped Columns: Modern columns are made with higher purity silica with fewer metal impurities and are "end-capped" to block a majority of the residual silanol groups.[8] These should be your first choice.
-
Alternative Stationary Phases: Consider columns with stationary phases that are intrinsically more resistant to basic compounds, such as those with organo-silica hybrid particles or polymer-based columns.[5]
-
Mixed-Mode Chromatography: For particularly polar morpholine compounds, mixed-mode chromatography can be highly effective.[11] These columns possess ligands capable of multiple interaction types (e.g., ion-exchange and hydrophobic), offering unique selectivity that can resolve difficult separations.[12][13]
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Advanced Technique Spotlight: Supercritical Fluid Chromatography (SFC)
Q: Is SFC a viable option for purifying polar, basic morpholine compounds?
A: Absolutely. SFC is emerging as a powerful technique for the purification of polar molecules and is particularly well-suited for chiral separations.[14] It uses supercritical CO2 as the primary mobile phase, which offers benefits like high efficiency, fast separations, and reduced consumption of organic solvents.[15] While CO2 is non-polar, the addition of polar co-solvents (like methanol) and additives (like diethylamine or ammonia) makes SFC highly effective for basic compounds like morpholines by improving both solubility and peak shape.[16][17]
Section 2: Non-Chromatographic and Alternative Purification Strategies
For many applications, especially on a larger scale, non-chromatographic techniques are preferred for their efficiency and scalability.
Frequently Asked Questions (FAQs) - Crystallization & Extraction
Q1: My morpholine derivative is an oil or is very difficult to crystallize from common solvents. What are my options?
A1: This is a frequent challenge, particularly when impurities hinder lattice formation. The most effective strategy is to convert the basic morpholine compound into a salt.[18][19] Salt formation can dramatically alter the physicochemical properties of your compound, often transforming a liquid or poorly crystalline free base into a stable, highly crystalline solid that is much easier to handle and purify.[19][20]
Q2: How do I perform an acid-base extraction to remove neutral or acidic impurities?
A2: Acid-base extraction is a fundamental and highly effective technique for the initial cleanup of reaction mixtures. By exploiting the basicity of the morpholine nitrogen, you can selectively move your compound between an organic phase and an aqueous phase, leaving behind non-basic impurities.[21]
Diagram: Acid-Base Extraction Workflow
References
- 1. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. Uses and Biodegradation of Morpholine_Chemicalbook [chemicalbook.com]
- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. it.restek.com [it.restek.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. helixchrom.com [helixchrom.com]
- 12. bio-rad.com [bio-rad.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. TW201722950A - Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chromatography of Morpholine Compounds on Silica Gel
Welcome to the technical support center for the chromatography of morpholine and its derivatives on silica gel. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of compounds. Here, we will delve into the underlying principles of the observed chromatographic behavior and provide practical, field-proven solutions to optimize your separations.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the chromatography of morpholine compounds.
Q1: Why do my morpholine compounds show severe peak tailing on a standard silica gel column?
A1: Peak tailing is the most frequent issue encountered with morpholine and other amine-containing compounds on silica gel.[1][2] This phenomenon is primarily due to strong secondary interactions between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3][4] These interactions are a form of strong adsorption, causing a portion of the analyte molecules to lag behind the main band as it moves through the column, resulting in an asymmetrical, tailing peak.[1][3]
Q2: I'm not getting any elution of my morpholine compound, even with a highly polar mobile phase. What is happening?
A2: This is an extreme case of the interaction described in Q1. The basicity of your morpholine derivative might be strong enough to cause essentially irreversible adsorption to the acidic sites on the silica gel.[5] In such cases, the compound remains bound to the stationary phase and does not elute with the mobile phase.[6][7]
Q3: Can I use reversed-phase chromatography for morpholine compounds instead?
A3: Yes, reversed-phase chromatography is a viable alternative. However, similar peak tailing issues can arise, especially with older "Type A" silica-based C18 columns that have a significant number of residual silanol groups.[1][8] For reversed-phase separations of basic compounds like morpholines, it is often recommended to use modern, high-purity "Type B" silica columns, which are better end-capped and have fewer accessible silanols.[1][2] Additionally, mobile phase pH control is crucial in reversed-phase to ensure the morpholine compound is in a consistent ionization state.[9]
Q4: What is a quick way to check if my morpholine compound is degrading on the silica gel?
A4: A two-dimensional thin-layer chromatography (2D-TLC) experiment is an effective way to assess compound stability on silica.[10] If the compound is stable, it will appear on the diagonal of the 2D-TLC plate. If it degrades, you will see spots below the diagonal.[10]
II. Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your chromatographic experiments.
Issue 1: Severe Peak Tailing and Poor Resolution
When your chromatogram displays broad, tailing peaks for your morpholine compounds, leading to co-elution and inaccurate quantification, the primary goal is to mitigate the strong interaction with surface silanols.
Root Cause Analysis:
The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a Lewis base, readily interacting with the acidic protons of the silanol groups on the silica surface. This strong, non-ideal interaction disrupts the normal partitioning process of chromatography, causing the observed peak tailing.
Solutions:
The most common and effective solution is to add a small amount of a competing base to your mobile phase.[1][9] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your morpholine analyte.[1][6]
-
Recommended Additives: Triethylamine (TEA) is a widely used and effective competing base.[1][6] Ammonia or ammonium hydroxide can also be used, particularly in more polar solvent systems like dichloromethane/methanol.[6]
-
Typical Concentrations: A concentration of 0.1-2% (v/v) of triethylamine in the mobile phase is generally sufficient.[11][12]
Experimental Protocol: Mobile Phase Preparation with Triethylamine
-
Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
To every 100 mL of the mobile phase, add 0.1 to 2 mL of triethylamine.
-
Mix thoroughly to ensure homogeneity.
-
Use this modified mobile phase to equilibrate your column and for the entire chromatographic run.
For particularly sensitive compounds, you can deactivate the silica gel before introducing your sample.[11][12]
Experimental Protocol: Silica Gel Deactivation
-
Pack your silica gel column as you normally would.
-
Prepare a flushing solution of your mobile phase containing 1-3% triethylamine.[11]
-
Flush the column with one to two column volumes of this solution.[11]
-
Follow this with a flush of one to two column volumes of your mobile phase without the triethylamine to remove any excess.[11]
-
Your column is now ready for sample loading and elution with the regular mobile phase.
The following diagram illustrates how a competing base like triethylamine (TEA) mitigates peak tailing.
Caption: Mechanism of peak shape improvement with a basic modifier.
Issue 2: Irreversible Adsorption and No Compound Elution
When your morpholine compound does not elute from the column, it indicates an extremely strong interaction with the silica gel.
Solutions:
If mobile phase modifiers are insufficient, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent alternative as the stationary phase itself is basic, which repels the basic morpholine compounds and prevents the strong silanol interactions.[13][14] This often eliminates the need for mobile phase modifiers.[13]
-
Alumina (Basic or Neutral): Alumina can be a good choice for the purification of amines.[15] Basic alumina, in particular, will have a surface chemistry that is more compatible with basic analytes.
-
Reversed-Phase Chromatography: As mentioned in the FAQs, modern, well-endcapped C18 or other reversed-phase columns can be used, often with a mobile phase buffered at a slightly acidic pH to protonate the morpholine and reduce interactions with any residual silanols.[1][2]
| Stationary Phase | Principle of Operation | Best For | Considerations |
| Standard Silica Gel | Normal Phase; acidic surface | General purpose, non-basic compounds | Requires basic modifiers for morpholines[6] |
| Amine-Functionalized Silica | Normal Phase; basic surface | Basic compounds like morpholines | Different selectivity compared to standard silica[13] |
| Alumina (Basic) | Normal Phase; basic surface | Purification of amines and other basic compounds | May have different selectivity and activity compared to silica[15] |
| Reversed-Phase (C18, "Type B") | Reversed Phase | A wide range of compounds, including bases | Requires careful mobile phase pH control[1][9] |
Issue 3: Sample Solubility and Loading Issues
Poor solubility of the sample in the mobile phase can lead to precipitation at the head of the column, causing band broadening and poor separation.
Solution: Dry Loading
If your morpholine compound is not readily soluble in your chosen mobile phase, dry loading is the recommended technique.[10]
Experimental Protocol: Dry Loading of Sample
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution (typically 5-10 times the mass of your crude sample).
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this silica-adsorbed sample to the top of your pre-packed column.
-
Add a protective layer of sand on top of the sample layer.
-
Proceed with the elution as normal.
The following diagram outlines the decision-making process for troubleshooting morpholine chromatography.
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. silicycle.com [silicycle.com]
- 12. Chromatography [chem.rochester.edu]
- 13. teledyneisco.com [teledyneisco.com]
- 14. silicycle.com [silicycle.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Strategies for Optimizing Pharmaceutical Intermediate Synthesis
Welcome to the Technical Support Center for Pharmaceutical Intermediate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing active pharmaceutical ingredients (APIs). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your process optimization efforts.
Section 1: Reaction Optimization and Troubleshooting
Optimizing reaction conditions is fundamental to achieving high yield, purity, and efficiency in the synthesis of pharmaceutical intermediates.[1] This section addresses common hurdles encountered during reaction setup and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired intermediate. What are the first parameters I should investigate?
A1: A low yield can stem from several factors. Begin by systematically evaluating the following:
-
Reaction Kinetics: The speed of your reaction is crucial.[2] An incomplete reaction due to insufficient time will naturally lead to a lower yield. Conversely, an excessively long reaction time might promote the formation of degradation products. Consider taking time-point samples to build a reaction profile and determine the optimal duration.
-
Temperature Control: Temperature significantly influences reaction rates.[1] A temperature that is too low may result in a sluggish or stalled reaction, while excessive heat can lead to the formation of byproducts or decomposition of the desired product.[3] Ensure your heating or cooling apparatus is accurately calibrated and provides uniform temperature distribution.[3]
-
Reagent Stoichiometry: Re-verify the molar ratios of your reactants. An excess or deficit of a key reagent can halt the reaction prematurely or favor side reactions.
-
Catalyst Activity: If you are using a catalyst, its activity is paramount.[4] Ensure the catalyst has not degraded due to improper storage or handling. Consider performing a small-scale test with a fresh batch of catalyst to rule out this possibility.
Q2: I am observing a significant amount of byproduct formation. How can I improve the selectivity of my reaction?
A2: Improving selectivity involves steering the reaction towards the desired pathway while minimizing competing side reactions.[5] Consider these strategies:
-
Solvent Selection: The solvent can have a profound impact on reaction selectivity by influencing the stability of transition states and intermediates.[6] Experiment with solvents of varying polarity and proticity. A solvent selection guide can be a valuable tool in this process.[7]
-
Protecting Groups: In multi-step syntheses, protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions.[8][9] The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable without affecting other parts of the molecule.[9][10]
-
Phase Transfer Catalysis (PTC): For reactions involving reactants in immiscible phases, a phase transfer catalyst can significantly enhance reaction rates and selectivity by facilitating the transfer of one reactant to the phase containing the other.[11][12] This technique can often be performed under milder conditions, reducing byproduct formation.[11]
Troubleshooting Guide: Unexpected Exotherms
A sudden and uncontrolled increase in reaction temperature, known as a thermal runaway, is a significant safety hazard.[3]
Problem: The reaction temperature is increasing rapidly and uncontrollably.
Immediate Action:
-
Immediately remove the heat source.[3]
-
If safe to do so, begin cooling the reaction vessel with an ice bath or other appropriate cooling medium.
-
Alert personnel in the vicinity.
Root Cause Analysis and Prevention:
-
Inadequate Heat Transfer: The heat generated by an exothermic reaction must be efficiently dissipated.[5] As reactions are scaled up, the surface-area-to-volume ratio decreases, making heat transfer less efficient.[13]
-
Incorrect Reagent Addition Rate: Adding a reactive reagent too quickly can generate heat faster than it can be removed.
-
Insufficient Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[5]
Preventative Protocol:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction and determine the maximum rate of heat evolution.
-
Controlled Addition: Utilize a syringe pump or addition funnel for the controlled, dropwise addition of reactive reagents.
-
Efficient Stirring: Ensure the stirring mechanism is appropriate for the scale and viscosity of the reaction mixture to maintain homogeneity.
Section 2: Impurity Profiling and Purification
The identification and control of impurities are critical for ensuring the safety and efficacy of the final API.[14][15]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in pharmaceutical intermediates?
A1: Impurities can be introduced at various stages of the synthesis and manufacturing process.[16] They are generally classified as:
-
Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, or reagents.[16]
-
Inorganic Impurities: These may originate from raw materials, catalysts, or manufacturing equipment.[16]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process.[16]
Q2: My purified intermediate still shows impurities by HPLC analysis. What steps can I take to improve purity?
A2: If standard purification methods are insufficient, consider the following:
-
Optimize Crystallization: Crystallization is a powerful purification technique.[17] The choice of solvent is critical for effective impurity purging.[18] Experiment with different solvent systems, cooling rates, and seeding strategies to promote the formation of highly pure crystals.[19]
-
Column Chromatography Troubleshooting: If using column chromatography, poor separation can be due to several factors.[20]
-
Improper Solvent System: The polarity of the mobile phase must be optimized for good separation.
-
Column Overloading: Loading too much sample can lead to broad, overlapping peaks.
-
Column Degradation: The stationary phase can degrade over time, leading to poor performance.[21]
-
Troubleshooting Guide: Column Chromatography
Problem: Poor resolution of compounds during column chromatography.[22]
| Symptom | Potential Cause | Recommended Action |
| Broad Peaks | Column overloading | Reduce the amount of sample loaded onto the column. |
| Inappropriate mobile phase | Optimize the solvent system to improve analyte interactions with the stationary phase.[22] | |
| Tailing Peaks | Active sites on the stationary phase | Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
| Column degradation | Replace the column if it has been used extensively.[22] | |
| Leading (Fronting) Peaks | Sample solvent stronger than the mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
Protocol for Dry Loading a Sample: If your compound has poor solubility in the mobile phase, dry loading can improve resolution.[23]
-
Dissolve the sample in a suitable volatile solvent.[23]
-
Add a small amount of silica gel to the solution.[23]
-
Evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed onto the silica gel.[23]
-
Carefully add this powder to the top of the prepared column.[23]
Section 3: Scale-Up and Process Control
Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale presents a unique set of challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction worked perfectly on a small scale, but the yield and purity dropped significantly upon scale-up. What could be the reason?
A1: Scale-up is not a linear process, and several factors can change disproportionately with an increase in volume.[13]
-
Mixing and Mass Transfer: Achieving efficient mixing in a large reactor is more challenging than in a small flask.[5] Inadequate mixing can lead to concentration and temperature gradients, resulting in increased byproduct formation.
-
Heat Transfer: As mentioned earlier, the reduced surface-area-to-volume ratio in larger vessels makes heat dissipation more difficult, which can alter the reaction outcome.[5]
-
Reaction Time: Operations that are quick on a small scale, such as reagent addition or quenching, can take significantly longer at a larger scale, potentially leading to degradation or side reactions.[5]
Q2: How can I proactively address potential scale-up issues?
A2: A thorough understanding of your process at the lab scale is key.
-
Process Analytical Technology (PAT): Implement PAT tools to monitor critical process parameters (CPPs) in real-time.[24] This data can help you understand the reaction dynamics and identify potential deviations during scale-up.
-
Kinetic Modeling: Develop a kinetic model of your reaction to predict how it will behave under different conditions and at different scales.[25]
-
Iterative Scale-Up: Avoid large jumps in scale. A gradual, iterative approach allows for the identification and resolution of issues at an intermediate scale before moving to full production.[3]
Workflow for Process Scale-Up
Below is a generalized workflow for scaling up a chemical synthesis process.
Caption: Controlling crystallization parameters to achieve the desired solid form.
References
-
Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. (n.d.). Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
-
Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek. Retrieved from [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
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Impurity profiling of pharmaceutical Formulation. (n.d.). Retrieved from [Link]
-
Optimization Strategies for API Synthesis and Formulation Development. (n.d.). Retrieved from [Link]
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Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical. Retrieved from [Link]
-
Process Optimization for API Synthesis. (n.d.). Genesis Drug Discovery & Development. Retrieved from [Link]
-
8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group. Retrieved from [Link]
-
Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. (2023, July 31). ACS Publications. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
-
Optimizing API Manufacturing: Lessons from the Industry. (2025, August 3). DrugPatentWatch. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved from [Link]
-
Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis. (2026, January 1). Medium. Retrieved from [Link]
-
Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. (2024, December 1). ACS Publications. Retrieved from [Link]
-
How do protective groups aid in multi-step syntheses?. (n.d.). TutorChase. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. (n.d.). Retrieved from [Link]
-
Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv. Retrieved from [Link]
-
How to deal with scale-up challenges of Chemistry?. (n.d.). Prime Scholars. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved from [Link]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28). ACS Publications. Retrieved from [Link]
-
Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 25). At Tianming Pharmaceutical. Retrieved from [Link]
-
What Role Does Reaction Kinetics Play In Drug Synthesis?. (2025, September 17). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025, June 19). Uk-cpi.com. Retrieved from [Link]
-
The Influence of Phase Transfer Catalysis (PTC) in the Synthesis of Bioactive Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Rational Solvent Selection for Pharmaceutical Impurity Purge. (n.d.). Crystal Growth & Design. Retrieved from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
What Role Do Reaction Mechanisms Play In Drug Design?. (2025, September 25). Chemistry For Everyone. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from [Link]
-
Avoid Protecting Groups. (2019, December 3). Green Chemistry: Principles and Case Studies | Books Gateway. Retrieved from [Link]
-
Kinetic and Data Driven Reaction Analysis for Pharmaceutical Process Development. (n.d.). ResearchGate. Retrieved from [Link]
-
Overcoming Challenges in Pharmaceutical Intermediate Production. (2025, August 12). Htdchem. Retrieved from [Link]
-
Special Issue : Advanced Chemical Reaction Kinetics of Pharmaceutical Processes. (n.d.). MDPI. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
Understanding Pharma Intermediates: A Comprehensive Guide. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]
-
Process Understanding Central to Successful Drug Synthesis. (2019, March 12). Pharma's Almanac. Retrieved from [Link]
-
Pharmaceutical Applications Of Chemical Kinetics. (2024, June 3). Free Essay Example for Students. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Small Molecule Synthesis
Welcome to the Technical Support Center for Small Molecule Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing chemical reactions. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles to enhance your reaction yields, purity, and reproducibility.
I. Core Principles of Reaction Optimization
At its heart, reaction optimization is a systematic process of adjusting experimental variables to achieve a desired outcome, such as maximizing product yield, minimizing impurities, or reducing reaction time.[1][2] A successful optimization campaign moves beyond random trial-and-error, employing a logical approach to understand the interplay of various reaction parameters.[3]
The "One-Variable-at-a-Time" (OVAT) vs. Design of Experiments (DoE) Approach
Traditionally, chemists have relied on the OVAT method, where one parameter is varied while others are held constant.[4] While straightforward, this approach can be time-consuming and often fails to identify the true optimal conditions due to the complex interactions between variables.[4][5]
A more powerful and efficient strategy is the Design of Experiments (DoE) . DoE is a statistical method that allows for the simultaneous variation of multiple factors, enabling a comprehensive understanding of their individual and interactive effects on the reaction outcome with fewer experiments.[6][7] This approach is highly recommended for complex optimizations.[5]
II. Troubleshooting Common Synthesis Problems
This section addresses specific issues frequently encountered during small molecule synthesis in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is not producing the desired product, or the yield is consistently low. What are the first steps I should take to troubleshoot this?
A1: Low or no yield is a common but multifaceted problem. A systematic approach is crucial.
Initial Checks:
-
Reagent & Solvent Quality: Verify the purity and integrity of your starting materials, reagents, and solvents. Impurities or degradation can inhibit the reaction.[8][9] For moisture or air-sensitive reactions, ensure you are using freshly purified and anhydrous solvents.[8]
-
Correct Stoichiometry: Double-check your calculations for all reactants and reagents. An incorrect limiting reagent or stoichiometry will directly impact the theoretical yield.[9]
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] This will confirm if the starting material is being consumed and if the product is being formed.
Systematic Optimization: If the initial checks don't reveal an obvious issue, a more systematic optimization of the reaction conditions is necessary. Key parameters to investigate include:
-
Temperature: Temperature has a profound effect on reaction rates.[12] If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if product decomposition is observed, lowering the temperature is advisable.[8]
-
Concentration: The concentration of reactants influences collision frequency.[13][14] For bimolecular reactions, increasing the concentration can enhance the reaction rate. However, in some cases, high concentrations can lead to side reactions.
-
Catalyst: If your reaction is catalyzed, ensure the catalyst is active and used at the appropriate loading.[15] The choice of catalyst and ligand (for cross-coupling reactions) is often critical.[15]
-
Solvent: The solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states.[16][17] Screening a range of solvents with varying polarities and coordinating abilities is often a fruitful optimization strategy.[18]
Formation of Impurities and Side Products
Q2: My reaction is producing the desired product, but it is contaminated with significant amounts of impurities or side products. How can I improve the reaction's selectivity?
A2: Poor selectivity is a common challenge that can often be addressed by fine-tuning the reaction conditions.
-
Temperature Control: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product, potentially reducing the formation of kinetic side products.[19]
-
Rate of Addition: Adding a reactive reagent slowly (e.g., via a syringe pump) can maintain its low concentration in the reaction mixture, which can suppress side reactions.[19]
-
Choice of Reagents and Catalysts: The selectivity of a reaction is often dictated by the reagents and catalysts used. For instance, using a sterically hindered base can favor the formation of a specific enolate isomer.[19] Similarly, the choice of catalyst can dramatically influence chemoselectivity, regioselectivity, and stereoselectivity.[20]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting selectivity.[16][19]
Reaction Stalls or is Incomplete
Q3: My reaction starts but does not go to completion, even after an extended period. What could be the cause, and how can I drive it to completion?
A3: A stalled reaction can be frustrating. Here are several potential causes and solutions:
-
Reagent Decomposition or Inactivation: One of the reagents or the catalyst may be degrading under the reaction conditions. If possible, try adding a fresh portion of the limiting reagent or catalyst to see if the reaction restarts.[8]
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst or react with one of the starting materials. If product inhibition is suspected, it may be necessary to perform the reaction under conditions where the product is removed as it is formed (e.g., by precipitation or distillation).
-
Equilibrium: The reaction may have reached equilibrium. To drive the reaction forward, you can try to remove one of the byproducts (e.g., water, using a Dean-Stark apparatus) or increase the concentration of one of the reactants.
-
Insufficient Temperature: The reaction may simply be too slow at the current temperature. A modest increase in temperature can sometimes be enough to push the reaction to completion.[12]
Work-up and Purification Issues
Q4: I have successfully completed my reaction, but I am losing a significant amount of my product during the work-up and purification steps. What are some common pitfalls and how can I avoid them?
A4: Product loss during isolation and purification is a frequent issue. Careful technique and planning are key to maximizing your isolated yield.
-
Emulsions during Extraction: Emulsions can form during liquid-liquid extractions, making phase separation difficult. To break an emulsion, you can try adding brine (saturated NaCl solution), filtering the mixture through Celite, or allowing it to stand for an extended period.
-
Product Volatility: If your product is volatile, be cautious during solvent removal (e.g., rotary evaporation). Use lower temperatures and pressures to avoid significant loss of your compound.[9][19]
-
Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography. In such cases, you can deactivate the silica gel by treating it with a base like triethylamine before use, or consider alternative purification methods like preparative HPLC or crystallization.[19]
-
Inefficient Crystallization: If you are purifying by crystallization, ensure you have chosen an appropriate solvent system. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
III. A Deeper Dive into Key Reaction Parameters
Understanding the fundamental role of each reaction parameter is essential for effective optimization.
Temperature
Temperature influences both the rate and selectivity of a reaction.[12] The Arrhenius equation describes the relationship between the rate constant and temperature. Generally, a 10°C increase in temperature will roughly double the reaction rate. However, higher temperatures can also promote side reactions and decomposition.[12]
| Temperature Effect | Rationale | Troubleshooting Action |
| Low Reaction Rate | Insufficient kinetic energy for molecules to overcome the activation energy barrier. | Increase temperature in 10-20°C increments.[12] |
| Product Decomposition | The product is thermally unstable at the reaction temperature. | Run the reaction at a lower temperature for a longer duration.[8] |
| Poor Selectivity | Higher temperatures may favor undesired kinetic or thermodynamic pathways. | Lowering the temperature can enhance selectivity.[19] |
Solvent
The choice of solvent is critical as it can profoundly affect reaction outcomes.[16][21] Solvents can influence reaction rates by stabilizing or destabilizing the transition state relative to the starting materials.[16]
| Solvent Property | Effect on Reaction | Example |
| Polarity | Can accelerate reactions that involve the formation of charged intermediates or transition states.[16] | SN1 reactions are faster in polar protic solvents. |
| Coordinating Ability | Can solvate and stabilize reactive species, influencing their reactivity. | Ethereal solvents like THF or DME can coordinate to metal cations. |
| Viscosity | Highly viscous solvents can decrease reaction rates by slowing down the diffusion of reactants.[22] |
Catalyst
Catalysts increase the rate of a reaction without being consumed in the process.[20] They provide an alternative reaction pathway with a lower activation energy.
Key Considerations for Catalyst Optimization:
-
Catalyst Loading: Using too little catalyst will result in a slow reaction, while too much can be wasteful and may lead to side reactions.
-
Catalyst Selection: The choice of catalyst is often reaction-specific. For example, in cross-coupling reactions, the metal (e.g., Palladium, Copper) and the ligand are crucial for success.[15]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities or by the reaction conditions themselves. Ensure the catalyst is active and handled correctly.[15]
Concentration
Reactant concentration directly impacts the frequency of molecular collisions, and therefore, the reaction rate.[13][22]
| Concentration Change | Effect on Rate | Consideration |
| Increase | Generally increases the rate of bimolecular reactions.[14] | May lead to solubility issues or an increase in side reactions. |
| Decrease | Generally decreases the reaction rate. | Can be used to control exothermic reactions or improve selectivity. |
IV. Methodologies and Protocols
Protocol: Setting Up a Reaction Optimization Screen
This protocol outlines a general workflow for optimizing a reaction using a systematic approach.
-
Define the Goal: Clearly state the objective of the optimization (e.g., maximize yield, minimize a specific impurity).
-
Identify Key Variables: Based on the reaction type and preliminary experiments, identify the most influential parameters (e.g., temperature, solvent, catalyst, base).
-
Choose an Experimental Design:
-
For 2-3 variables: A full factorial design is often feasible.
-
For >3 variables: A fractional factorial design or a DoE approach is more efficient.[6]
-
-
Set Up the Reactions:
-
Use a parallel reaction setup (e.g., a reaction block or multi-well plate) to ensure consistency.
-
Carefully measure and dispense all reagents and solvents.
-
Ensure consistent stirring and temperature control for all reactions.
-
-
Monitor and Analyze:
-
Monitor the progress of each reaction using a suitable analytical technique (e.g., LC-MS, GC-MS).
-
Quench all reactions at the same time point for accurate comparison.
-
Analyze the crude reaction mixtures to determine the yield of the desired product and the levels of impurities.
-
-
Interpret the Results:
-
Organize the data in a table for easy comparison.
-
If using DoE, use statistical software to analyze the results and identify the optimal conditions.[4]
-
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low reaction yields.
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Technical Support Center: In-Line Purification for Flow Chemistry Synthesis
Welcome to the technical support center for in-line purification in flow chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to streamline their synthesis workflows. Here, we will address common challenges and frequently asked questions to help you optimize your continuous-flow purification processes. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about implementing in-line purification in a flow chemistry setup.
Q1: What are the primary advantages of using in-line purification over traditional batch methods?
A1: The primary advantages include increased efficiency, automation, and safety. By integrating purification into the continuous flow path, you eliminate the need for manual workups after the reaction is complete. This "telescoping" of reaction and purification steps reduces manual labor, minimizes handling of potentially hazardous materials, and can significantly shorten the time from starting material to purified product.[1][2][3] Furthermore, continuous processing often leads to higher consistency and better process control.[3]
Q2: How do I choose the right in-line purification method for my specific reaction?
A2: The choice of purification method is dictated by the nature of your desired product and the impurities present. Key factors to consider are the states of matter of the components (solid, liquid), the polarity differences between the product and impurities, and the reactivity of any excess reagents. The decision-making process can be visualized as follows:
Figure 2. Troubleshooting workflow for low LLE efficiency.
-
Increase Interfacial Area : Mass transfer occurs at the interface between the two liquid phases. [4]Using a micromixer before the separator can increase the interfacial area, but be mindful of potential emulsion formation.
-
Increase Residence Time : A longer contact time allows for more complete extraction. This can be achieved by lowering the total flow rate or using a larger volume extractor.
-
Change the Solvent : The partition coefficient of your product between the two phases is fundamental. If it is not favorable, consider a different extraction solvent that has a higher affinity for your product. [5]
In-Line Crystallization
Flow crystallization is a powerful technique for purification and isolation, offering excellent control over crystal size and morphology. [6][7] Q: My flow crystallizer is clogging. How can I prevent this?
A: Clogging is the most common failure mode in flow crystallization. [1][8]It occurs when crystals adhere to the walls of the tubing or accumulate at restrictions.
| Potential Cause | Explanation | Solution |
| High Supersaturation | Rapidly creating a very high level of supersaturation leads to uncontrolled nucleation and rapid crystal growth, increasing the risk of blockage. [9] | Reduce the rate of cooling or anti-solvent addition. Operate closer to the metastable zone limit. |
| Poor Mixing | Inadequate mixing can lead to localized areas of high supersaturation. | Use an active mixer (e.g., oscillatory baffled crystallizer) or introduce a segmented flow (e.g., with an inert gas) to improve mixing and reduce wall fouling. |
| Surface Roughness | Scratches or imperfections on the inner surface of the tubing can act as nucleation sites. | Use high-quality, smooth-bore tubing (e.g., PFA). Ensure fittings do not create sharp edges in the flow path. |
| Static Zones | Areas of low flow or stagnation can allow crystals to settle and accumulate. | Optimize the reactor geometry to eliminate dead volumes. |
Q: The yield from my flow crystallization is low. What factors should I investigate?
A: Low yield indicates that a significant amount of the product remains dissolved in the mother liquor.
-
Insufficient Supersaturation : The final conditions (temperature, solvent composition) may not be creating enough driving force for complete crystallization. [10]Re-evaluate the solubility curve of your compound and adjust the final temperature or anti-solvent concentration accordingly.
-
Insufficient Residence Time : The solution may be exiting the crystallizer before crystallization is complete. [8]Increase the residence time by lowering the flow rate or increasing the crystallizer volume.
-
Metastable Polymorph Formation : You might be crystallizing a more soluble, metastable polymorph. Introduce seed crystals of the desired, stable polymorph to control the crystal form. [7]
Section 3: Experimental Protocols
General Protocol for In-Line Scavenging with a Packed Bed
This protocol provides a general workflow for setting up an in-line purification using a solid-supported scavenger in a packed column.
-
Scavenger Selection : Choose a scavenger resin with a functional group that selectively reacts with the target impurity. [11][12]Consult manufacturer literature for reactivity and solvent compatibility. [13][14][15][16]2. Column Packing :
-
Select an appropriately sized column based on the scale of your reaction.
-
Prepare a slurry of the scavenger resin in the reaction solvent.
-
Pour the slurry into the column and allow it to settle. Gently tap the column to ensure a uniformly packed bed. Avoid excessive force which can fracture the beads.
-
Place frits at both ends of the column to retain the resin.
-
-
System Setup :
-
Install the packed column in-line after your flow reactor.
-
Use a back-pressure regulator after the scavenger column to maintain pressure in the reactor if needed.
-
Incorporate a PAT tool, such as an in-line FTIR or UV-Vis detector, after the column to monitor the purity of the eluent in real-time. [17][18]4. Equilibration : Before introducing the reaction mixture, pump pure solvent through the packed bed at the intended operating flow rate to equilibrate the column and remove any trapped air.
-
-
Operation :
-
Divert the output from the flow reactor through the scavenger column.
-
Start at a conservative flow rate (providing a residence time of 5-10 minutes) and monitor the backpressure and the eluent purity.
-
Optimize the flow rate to balance purification efficiency with throughput.
-
-
Shutdown and Regeneration :
-
Once the run is complete, flush the column with clean solvent.
-
Depending on the scavenger, it may be possible to regenerate it for reuse. Follow the manufacturer's regeneration protocol.
-
References
-
ResearchGate. Optimization of liquid-liquid extraction and multiphase flow in microstructured reactors | Request PDF. Available from: [Link]
-
SciSpace. Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms. Available from: [Link]
-
American Pharmaceutical Review. Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012-05-04). Available from: [Link]
-
CGT Global. Streamlining Industrial Liquid-Liquid Extraction: Solutions for Process Optimization. Available from: [Link]
-
American Pharmaceutical Review. Paving the Way for Real Time Process Monitoring in Biomanufacturing. (2020-08-27). Available from: [Link]
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Supra Sciences. Solid-Supported Scavengers. Available from: [Link]
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Amerigo Scientific. Scavenger Resins. Available from: [Link]
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Royal Society of Chemistry. The role of PAT in the development of telescoped continuous flow processes. (2024-03-14). Available from: [Link]
-
Canftech. Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023-02-04). Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. Available from: [Link]
-
ACS Publications. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017-11-10). Available from: [Link]
-
Restek. Syringe Filters Solvent Compatibility Chart. (2020-12-22). Available from: [Link]
-
PubMed. Solid supported reagents in multi-step flow synthesis. Available from: [Link]
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Hach. Are there any suggestions or tips on troubleshooting flow problems on the Lachat QC8500 FIA instruments?. Available from: [Link]
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Sopachem. Metal Scavenger Guide. Available from: [Link]
-
National Institutes of Health. Current PAT Landscape in the Downstream Processing of Biopharmaceuticals. (2025-05-29). Available from: [Link]
-
YouTube. Implementing PAT strategy using in-line concentration monitoring in batch/continuous chromatography. (2024-01-24). Available from: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available from: [Link]
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ResearchGate. Designs of Continuous-flow Pharmaceutical Crystallizers: Developments and Practice. (2019-04-29). Available from: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available from: [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
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SWT. Chemical Compatibility of SWT Cartridges and Cartridge Seals. Available from: [Link]
-
Vapourtec Ltd. Flow Crystallization | Solubility Control. Available from: [Link]
-
ResearchGate. Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation | Request PDF. (2025-08-05). Available from: [Link]
-
Royal Society of Chemistry. Designs of continuous-flow pharmaceutical crystallizers: developments and practice. (2019-04-29). Available from: [Link]
-
ACS Publications. Direct Processing of a Flow Reaction Mixture Using Continuous Mixed Suspension Mixed Product Removal Crystallizer. (2020-05-21). Available from: [Link]
-
National Institutes of Health. Fluorous reagents and scavengers versus solid-supported reagents and scavengers, a reaction rate and kinetic comparison. Available from: [Link]
-
ACS Publications. Continuous Flow Chemistry with Solids: A Review. (2024-12-30). Available from: [Link]
-
ACS Publications. Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems. Available from: [Link]
-
ResearchGate. Back mixing and liquid hold-up in a cocurrent up-flow packed bed bioreactor. (2025-08-06). Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025-05-23). Available from: [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. Available from: [Link]
-
Michigan Technological University. Designing reverse-flow packed bed reactors for stable treatment of volatile organic compounds. Available from: [Link]
-
Wiley Online Library. Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. Available from: [Link]
-
Medium. Mastering Back Pressure in Reactive Distributed Systems. (2024-06-28). Available from: [Link]
-
mediaTUM. Using Packed Beds as a Strategy to Enhance Filtration Processes. Available from: [Link]
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Validation & Comparative
A Comparative Study of 2-(4-Chlorophenyl)morpholine and Its Isomers: A Guide for Drug Development Professionals
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties.[1][2] Its unique conformational flexibility and physicochemical characteristics, including a weak basic nitrogen atom, contribute to improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1] When substituted with an aryl group at the 2-position, as in 2-(4-Chlorophenyl)morpholine, the resulting molecule becomes a versatile platform for developing agents with a range of biological activities, from central nervous system (CNS) modulation to antimicrobial effects.[1][3]
This guide provides an in-depth comparative analysis of 2-(4-Chlorophenyl)morpholine and its isomers, with a focus on their synthesis, stereochemistry, and potential pharmacological applications. As this compound possesses a chiral center at the 2-position of the morpholine ring, it exists as a pair of enantiomers, (R)- and (S)-2-(4-Chlorophenyl)morpholine. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, with one often being more potent or responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.
This document will delve into the structure-activity relationships (SAR) of this class of compounds, drawing on data from closely related analogs to provide a predictive framework for their biological performance. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies, ensuring scientific rigor and reproducibility.
Synthesis and Chiral Separation of 2-(4-Chlorophenyl)morpholine Isomers
The synthesis of 2-aryl-morpholines can be achieved through various strategies. Modern approaches, such as photocatalytic diastereoselective annulation, offer robust methods for constructing the morpholine ring with diverse substitution patterns from readily available starting materials.[4] Another powerful technique is the asymmetric hydrogenation of unsaturated morpholines using chiral catalysts, which can yield 2-substituted chiral morpholines with high enantioselectivity.[5]
A common synthetic route involves the Lewis acid-catalyzed annulation of a 1,2-amino alcohol with a substituted styrene derivative.[2] For 2-(4-Chlorophenyl)morpholine, this would typically involve the reaction of a suitable amino alcohol with 4-chlorostyrene.
Once the racemic mixture of 2-(4-Chlorophenyl)morpholine is synthesized, the separation of the (R)- and (S)-enantiomers is a critical step for comparative biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose.[6]
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a general strategy for the development of an HPLC method for the separation of the enantiomers of 2-(4-Chlorophenyl)morpholine.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)
Method Development Strategy:
-
Column Screening: Begin by screening different chiral columns with a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). For basic compounds like morpholine derivatives, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.
-
Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition by varying the ratio of the polar modifier. Adjusting the concentration of the amine modifier can also impact the separation.
-
Flow Rate and Temperature: Investigate the effect of flow rate and column temperature on the resolution. Lower flow rates and controlled temperatures can sometimes improve separation.
Illustrative Workflow for Chiral HPLC Method Development:
Caption: Workflow for an in vitro monoamine transporter uptake assay.
Antimicrobial Activity
Morpholine derivatives are known to possess a broad spectrum of antimicrobial activities. [3][7][8]The biological activity is highly dependent on the nature and position of substituents on the morpholine and any attached ring systems.
The following table presents representative Minimum Inhibitory Concentration (MIC) values for various morpholine derivatives against different bacterial strains. While this data is not for 2-(4-Chlorophenyl)morpholine specifically, it illustrates the potential for this class of compounds to exhibit antimicrobial effects.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Morpholine-Thiazine Derivative | S. aureus | 6.25 - 200 | [9] |
| Morpholine-Thiazine Derivative | E. coli | 6.25 - 200 | [9] |
| Morpholine-Imidazolone Derivative | S. aureus (MRSA) | 31.25 - 250 | [10] |
| Substituted 2-phenylmorpholine | Various Gram-positive & Gram-negative | 6,250 - 12,500 | [11] |
Hypothesis for 2-(4-Chlorophenyl)morpholine: The presence of the lipophilic 4-chlorophenyl group may enhance the ability of the molecule to penetrate bacterial cell membranes, potentially leading to antimicrobial activity. A comparative study of the enantiomers would be necessary to determine if there is any stereoselectivity in their antimicrobial action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds (2-(4-Chlorophenyl)morpholine racemate, (R)- and (S)-enantiomers)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Compound Dilutions: Serially dilute the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate with Bacteria: Add a standardized inoculum of the test bacteria to each well.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) and Concluding Remarks
The true value of synthesizing and separating the isomers of 2-(4-Chlorophenyl)morpholine lies in elucidating their structure-activity relationships. By comparing the biological data of the racemate with that of the individual (R)- and (S)-enantiomers, researchers can gain critical insights into the stereochemical requirements for interaction with biological targets.
Logical Framework for SAR Analysis:
Caption: Logical flow for structure-activity relationship analysis.
References
- Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157.
- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). MDPI.
- McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1433-1442.
- Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). PubMed.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central.
- (2016). morpholine antimicrobial activity.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
- Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.).
- RTI International. (n.d.). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.
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A Comparative In Vitro Analysis of Phenylmorpholine Derivatives: Elucidating the Role of Phenyl Ring Substitution on Monoamine Transporter Activity
An In-Depth Technical Guide for Researchers
The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with monoamine transporters.[1][2] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral to regulating neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[3][4] Consequently, they are primary targets for therapeutics addressing a spectrum of psychiatric and neurological disorders.
Phenmetrazine (3-methyl-2-phenylmorpholine), a classic member of this class, is a potent psychostimulant that functions as a norepinephrine and dopamine releasing agent.[5][6] The pharmacological profile of phenylmorpholine derivatives can be finely tuned through structural modifications, particularly by substitutions on the phenyl ring.[5] This guide provides a comparative in vitro analysis of 2-(4-Chlorophenyl)morpholine and other key phenylmorpholine analogues. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity for monoamine transporters, supported by detailed experimental protocols for their characterization. While direct, publicly available data for 2-(4-Chlorophenyl)morpholine's activity at monoamine transporters is limited, we can infer its potential pharmacological profile by examining the well-documented effects of other halogen and alkyl substitutions on the phenylmorpholine core.[7][8]
Mechanism of Action: Inhibition of Monoamine Reuptake
The primary mechanism of action for many phenylmorpholine derivatives is the modulation of monoamine transporter function.[9] By binding to DAT, NET, and/or SERT, these compounds inhibit the reuptake of dopamine, norepinephrine, and serotonin from the synapse, leading to an increase in the extracellular concentration of these neurotransmitters and enhanced downstream signaling. The specific affinity and potency for each transporter dictate the compound's overall pharmacological effect, ranging from stimulant properties (predominantly DAT/NET activity) to potential entactogen-like effects (with increased SERT activity).[5]
Comparative Analysis and Structure-Activity Relationships (SAR)
The inhibitory activity of 2-phenylmorpholine analogues is highly dependent on the substitution pattern on the phenyl ring. The following table summarizes the in vitro potencies (IC₅₀ values) of several key analogues at the dopamine, norepinephrine, and serotonin transporters. This data provides a crucial foundation for understanding the SAR of this chemical class and for predicting the effects of a 4-chloro substitution.
| Compound | Phenyl Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Data Source(s) |
| Phenmetrazine | Unsubstituted | 131 | 50 | >10,000 | [6] |
| 3-FPM | 3-Fluoro | 43 | 30 | 2558 | [10] |
| 2-MPM | 2-Methyl | 6740 | 5200 | >10,000 | [1] |
| 3-MPM | 3-Methyl | >10,000 | 5200 | >10,000 | [1] |
| 4-MPM | 4-Methyl | 1930 | 1800 | 1100 | [1] |
Key SAR Observations:
-
Unsubstituted Core (Phenmetrazine): The parent compound, phenmetrazine, demonstrates potent activity at DAT and NET, with negligible interaction with SERT. [6]This profile is consistent with its known stimulant effects.
-
Effect of Methyl Substitution (MPM isomers): The position of a methyl group on the phenyl ring drastically alters activity. Substitution at the 2- or 3-position (2-MPM, 3-MPM) significantly reduces potency at DAT and NET compared to phenmetrazine. [1]However, substitution at the 4-position (4-MPM) retains moderate DAT/NET activity while introducing significant SERT affinity, suggesting a shift towards a more balanced, potentially entactogenic profile. [1][5]
-
Effect of Fluoro Substitution (3-FPM): Placing a fluorine atom at the 3-position enhances potency at both DAT and NET compared to phenmetrazine, while maintaining low SERT activity. [10]This indicates that a small, electron-withdrawing group at the meta-position is favorable for catecholamine transporter inhibition.
-
Predicted Profile of 2-(4-Chlorophenyl)morpholine:
-
Based on the established SAR, the 4-chloro substitution on the phenyl ring is expected to significantly influence transporter affinity. The chlorine atom is an electron-withdrawing group, similar to fluorine, but is larger and located at the para-position. [8] * Drawing parallels with the 4-methyl substitution (4-MPM), which introduced SERT affinity, it is plausible that substitution at the 4-position with a halogen could also confer notable SERT activity.
-
The electron-withdrawing nature of the chloro group may also modulate DAT and NET affinity, potentially leading to a unique selectivity profile compared to both phenmetrazine and 3-FPM. The presence of a halogen atom is a key feature that can affect the activity profile toward SERT or DAT inhibition. [8] * Therefore, it is hypothesized that 2-(4-Chlorophenyl)morpholine will be a potent monoamine reuptake inhibitor, but its precise selectivity profile (DAT vs. NET vs. SERT) requires direct experimental validation using the protocols outlined above.
-
Conclusion
The in vitro pharmacological profile of phenylmorpholine derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl ring. The foundational data from phenmetrazine and its methyl- and fluoro-analogues reveal clear structure-activity relationships, demonstrating that modifications can shift a compound's profile from a selective DAT/NET inhibitor to a more balanced triple-reuptake inhibitor.
While 2-(4-Chlorophenyl)morpholine remains to be fully characterized in the public domain, the established SAR of this class allows for informed predictions. Its 4-chloro substitution suggests it is a promising candidate for further investigation, with a high likelihood of potent, and potentially unique, interactions with monoamine transporters. The robust in vitro methodologies detailed in this guide—specifically competitive radioligand binding and neurotransmitter uptake assays—provide a clear and validated pathway for researchers to precisely determine its affinity and potency, thereby elucidating its therapeutic potential and contributing to the broader understanding of this important class of neuromodulators.
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RTI International. (n.d.). Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
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Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved from [Link]
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A Comparative Guide to the Biological Validation of Synthetic Phenylmorpholines
For researchers, scientists, and drug development professionals, the emergence of novel synthetic compounds presents both exciting therapeutic opportunities and significant analytical challenges. Within the landscape of central nervous system (CNS) stimulants, synthetic phenylmorpholines, analogs of the classic anorectic phenmetrazine, represent a class of molecules with considerable potential for abuse and therapeutic development. The rigorous validation of their biological activity is not merely a procedural step but a cornerstone of responsible and impactful research.
This guide provides an in-depth, technically-focused framework for the comprehensive biological validation of a novel synthetic phenylmorpholine, designated here as "Synth-PM." We will objectively compare its hypothetical performance against established phenylmorpholines and other CNS stimulants, supported by detailed experimental protocols and illustrative data. Our approach is grounded in the principles of scientific integrity, emphasizing the causal logic behind experimental design to ensure a self-validating and robust analytical cascade.
The Phenylmorpholine Class: A Primer on Mechanism
Substituted phenylmorpholines primarily exert their effects as monoamine releasing agents, with a pronounced affinity for the dopamine (DAT) and norepinephrine (NET) transporters.[1][2] Unlike classic uptake inhibitors such as cocaine, which act as roadblocks, phenylmorpholines are typically transportable substrates. They are carried into the presynaptic neuron by the transporters, leading to a reversal of the transporter's function and the subsequent efflux of dopamine and norepinephrine into the synaptic cleft.[2] This surge in catecholamines is responsible for the characteristic stimulant effects.[1]
Section 1: In Vitro Characterization - The Foundation of Biological Activity
The initial characterization of Synth-PM begins with a suite of in vitro assays designed to quantify its interaction with its primary molecular targets. These assays provide the foundational data on potency and selectivity.
Rationale for Experimental Choices: Why Start with In Vitro Transporter Assays?
-
Target Engagement: The primary hypothesis for a novel phenylmorpholine is its interaction with monoamine transporters. Radioligand binding assays directly measure the affinity of Synth-PCM for DAT and NET, confirming target engagement and providing a quantitative measure of its binding potency (Ki).
-
Cellular Environment: Utilizing human embryonic kidney (HEK) 293 cells stably expressing the human DAT or NET provides a controlled and reproducible cellular environment.[3][4] HEK cells have high transfection efficiency and low endogenous receptor expression, minimizing background noise and ensuring that the observed effects are specific to the expressed transporter.[5][6]
-
Functional Consequence: While binding assays confirm interaction, neurotransmitter uptake assays reveal the functional consequence of this binding. By measuring the inhibition of radiolabeled dopamine or norepinephrine uptake, we can determine if Synth-PM acts as an inhibitor and quantify its functional potency (IC50).
Experimental Protocols
This protocol determines the binding affinity (Ki) of Synth-PM for the human dopamine and norepinephrine transporters.
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT) or human NET (hNET)
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET)
-
Non-specific binding competitors: 10 µM Cocaine (for hDAT), 10 µM Desipramine (for hNET)
-
Synth-PM and reference compounds (Phenmetrazine, Cocaine)
-
96-well plates, scintillation vials, scintillation fluid, liquid scintillation counter, cell harvester.
Procedure:
-
Cell Culture: Culture hDAT-HEK293 and hNET-HEK293 cells to ~80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold binding buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of Synth-PM or reference compounds. For determining non-specific binding, add the respective competitor instead of the test compound.
-
Incubation: Add the cell membrane preparation to each well. Incubate the plates for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol assesses the functional potency (IC50) of Synth-PM to inhibit dopamine and norepinephrine uptake.
Materials:
-
hDAT-HEK293 and hNET-HEK293 cells
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine
-
Synth-PM and reference compounds
-
96-well plates, liquid scintillation counter.
Procedure:
-
Cell Plating: Seed hDAT-HEK293 and hNET-HEK293 cells in 96-well plates and grow to confluency.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of Synth-PM or reference compounds for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine or [³H]Norepinephrine to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity.
-
Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the uptake inhibition data.
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data comparing Synth-PM to established compounds.
| Compound | DAT Binding (Ki, nM) | NET Binding (Ki, nM) | DA Uptake (IC50, nM) | NE Uptake (IC50, nM) |
| Synth-PM | 25 | 15 | 45 | 30 |
| Phenmetrazine | 70-131[1] | 29-50.4[1] | 87.4[4] | 30[7] |
| 3-FPM | - | - | 43[7] | 30[7] |
| Cocaine | ~200 | ~250 | < 2500[2] | < 2500[2] |
Interpretation: This hypothetical data suggests that Synth-PM is a potent ligand for both DAT and NET, with a slightly higher affinity for NET. Its functional potency in inhibiting neurotransmitter uptake is comparable to that of 3-fluorophenmetrazine (3-FPM) and more potent than phenmetrazine at DAT.[1][4][7] The lower Ki and IC50 values compared to cocaine indicate a significantly higher potency.[2]
Section 2: In Vivo Validation - Assessing Systemic Effects and Behavioral Correlates
In vitro data provides a critical molecular snapshot, but in vivo studies are essential to understand the integrated physiological and behavioral effects of Synth-PM.
Rationale for Experimental Choices: Bridging the Gap from Bench to Behavior
-
CNS Penetrance: A compound's ability to cross the blood-brain barrier (BBB) is a prerequisite for CNS activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro method to predict passive BBB permeability.[8][9]
-
Direct Neurochemical Effects: In vivo microdialysis allows for the direct measurement of extracellular dopamine and norepinephrine levels in specific brain regions of awake, freely moving animals.[10][11] This provides a direct link between drug administration and its neurochemical consequences in a physiologically relevant context.
-
Behavioral Outcomes: Locomotor activity is a well-established behavioral marker for CNS stimulant effects.[12][13] Behavioral sensitization, the augmented locomotor response to repeated drug administration, is a key model for the neuroplastic changes associated with addiction.[14][15]
Experimental Protocols
Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-coated artificial membrane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synth-PM and control compounds (high and low permeability)
-
Plate reader (UV-Vis).
Procedure:
-
Compound Preparation: Dissolve Synth-PM and control compounds in PBS.
-
Assay Setup: Add the compound solutions to the donor wells of the PAMPA plate. Add fresh PBS to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates together and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the provided formula from the assay kit manufacturer.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus, microdialysis probes, guide cannulae
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection
-
Synth-PM and vehicle control.
Procedure:
-
Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[7]
-
Recovery: Allow the animals to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer Synth-PM (intraperitoneally or subcutaneously) and continue collecting dialysate samples at regular intervals.
-
Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
-
Data Presentation: Express the results as a percentage change from the baseline neurotransmitter levels.
Materials:
-
Adult male mice or rats
-
Open-field activity chambers equipped with infrared beams
-
Synth-PM, amphetamine (positive control), and saline (vehicle control).
Procedure:
-
Habituation: Place the animals in the activity chambers for 30-60 minutes to allow for habituation to the novel environment.
-
Acute Locomotor Activity: On the first day of testing, administer a single injection of Synth-PM, amphetamine, or saline. Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Sensitization Induction: For the next 5-7 consecutive days, administer the same treatment to each group of animals and record their locomotor activity.
-
Withdrawal and Challenge: After the last day of sensitization induction, leave the animals undisturbed in their home cages for a withdrawal period (e.g., 7-14 days).
-
Challenge Day: On the challenge day, administer the same drug to all groups (including the saline group that now receives the active drug) and record locomotor activity.
-
Data Analysis: Compare the locomotor response on the first day of treatment to the response on the last day of induction and the challenge day. A significantly greater response on the later days indicates behavioral sensitization.
Comparative Data Analysis
Table 2: In Vivo Performance of Synth-PM (Hypothetical Data)
| Assay | Synth-PM | Amphetamine (Positive Control) |
| PAMPA-BBB Permeability (Pe) | High | High |
| Microdialysis (Peak % increase in Nucleus Accumbens DA) | + 450% | + 600% |
| Acute Locomotor Activity (Distance traveled, cm) | 15,000 | 20,000 |
| Behavioral Sensitization (Locomotor response on challenge day vs. day 1) | 180% increase | 220% increase |
Interpretation: The hypothetical data suggests that Synth-PM readily crosses the blood-brain barrier and significantly increases dopamine levels in a key reward-related brain region, although to a slightly lesser extent than amphetamine. It induces a robust increase in locomotor activity and leads to significant behavioral sensitization, indicating a strong potential for abuse liability, similar to other CNS stimulants.
Section 3: Visualizing the Mechanism and Workflow
Diagrams are invaluable tools for conceptualizing complex biological processes and experimental designs.
Signaling Pathway of Phenylmorpholine Action
Caption: Mechanism of action for a synthetic phenylmorpholine.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of Synth-PM.
Conclusion
The comprehensive biological validation of a synthetic phenylmorpholine requires a multi-faceted approach that progresses logically from molecular interactions to complex behavioral outcomes. By employing a suite of well-validated in vitro and in vivo assays, researchers can build a robust pharmacological profile of a novel compound. This guide has outlined the critical experimental steps, provided the rationale behind their selection, and presented a framework for comparative data analysis. Adherence to such a rigorous validation cascade is paramount for advancing our understanding of this important class of CNS stimulants and for making informed decisions in the drug development process.
References
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- De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology, 8, 813.
- World Health Organization. (2016). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM).
- Schmidt, L. S., et al. (2009). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Psychopharmacology, 207(1), 47–57.
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BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]
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- McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416.
- Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.
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Comparative Bioactivity Analysis: 2-(2,4-Difluorophenyl)morpholine in Neuropharmacology
A Guide for Researchers in Drug Discovery and Development
Introduction: The Phenylmorpholine Scaffold and the Influence of Fluorination
The 2-phenylmorpholine scaffold is a well-established pharmacophore in medicinal chemistry, primarily recognized for its role in modulating monoamine neurotransmitter systems.[1][2] Compounds derived from this structure, such as phenmetrazine, have historically been used as appetite suppressants and psychostimulants due to their activity as norepinephrine-dopamine releasing agents (NDRAs).[1][3] The introduction of fluorine atoms into small molecule drug candidates is a common strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate potency and selectivity for their biological targets.[4] This guide provides a comparative analysis of the potential bioactivity of 2-(2,4-Difluorophenyl)morpholine by examining it against two distinct but relevant chemical entities: the archetypal, non-fluorinated 2-phenylmorpholine analogue, phenmetrazine, and the structurally distinct but difluorophenyl-containing neuroprotective agent, GNE-3511.
This analysis will explore the predicted bioactivity of 2-(2,4-Difluorophenyl)morpholine as both a monoamine releasing agent and as a potential kinase inhibitor, providing a framework for its empirical investigation.
Comparative Analysis: Predicted Bioactivity Profiles
Based on established structure-activity relationships (SAR), the bioactivity of 2-(2,4-Difluorophenyl)morpholine is likely to diverge significantly from its non-fluorinated parent structures while potentially sharing some characteristics with other difluorophenyl-containing neuroactive compounds.
Comparator 1: Phenmetrazine (A Classical Monoamine Releasing Agent)
Phenmetrazine, or 3-methyl-2-phenylmorpholine, acts as a potent NDRA.[1] Its mechanism involves reversing the direction of dopamine (DAT) and norepinephrine (NET) transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[5] This activity underlies its stimulant and anorectic effects.[1][6] Phendimetrazine, a prodrug, is metabolized into phenmetrazine, offering a more sustained release profile.[7][8]
The introduction of the 2,4-difluoro substitution on the phenyl ring of 2-phenylmorpholine is anticipated to modulate this activity. Fluorination can alter the electronic properties of the phenyl ring, potentially affecting its interaction with the monoamine transporters. It may also influence the compound's metabolic stability and ability to cross the blood-brain barrier.
Comparator 2: GNE-3511 (A Brain-Penetrant DLK Inhibitor)
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal apoptosis and axon degeneration.[9][10] It is an orally bioavailable and brain-penetrant molecule that has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[9] The presence of a difluorophenyl moiety in GNE-3511 is critical for its high affinity and selectivity.
By comparing 2-(2,4-Difluorophenyl)morpholine to GNE-3511, we can explore the possibility that the difluorophenyl-morpholine combination could confer activity against novel targets, such as kinases involved in neuronal signaling pathways. The morpholine ring is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties.[4]
Data Summary: Bioactivity of Comparator Compounds
| Compound | Class | Primary Target(s) | Key Bioactivity Metrics |
| Phenmetrazine | Monoamine Releasing Agent | NET, DAT | EC50 (NE Release): 29–50.4 nM[1] EC50 (DA Release): 70–131 nM[1] |
| GNE-3511 | Kinase Inhibitor | Dual Leucine Zipper Kinase (DLK) | Kᵢ: 0.5 nM[9] IC₅₀ (p-JNK): 30 nM[9] IC₅₀ (Axon Degeneration): 107 nM |
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity of 2-(2,4-Difluorophenyl)morpholine, a series of in vitro and in vivo assays should be conducted. The following protocols provide a starting point for these investigations.
Protocol 1: In Vitro Monoamine Release Assay
This assay will determine if 2-(2,4-Difluorophenyl)morpholine acts as a monoamine releasing agent.[11]
Objective: To measure the release of radiolabeled dopamine ([³H]DA) and norepinephrine ([³H]NE) from rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DA release) and hippocampus (for NE release) using standard subcellular fractionation techniques.
-
Radiolabel Loading: Incubate the synaptosomes with [³H]DA or [³H]NE to allow for uptake into the presynaptic terminals.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.
-
Compound Exposure: Introduce varying concentrations of 2-(2,4-Difluorophenyl)morpholine, phenmetrazine (positive control), and vehicle (negative control) into the superfusion buffer.
-
Fraction Collection: Collect fractions of the superfusate at regular intervals.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of released [³H]DA or [³H]NE.
-
Data Analysis: Calculate the percentage of total radioactivity released by each compound concentration and determine the EC₅₀ value.
Caption: Workflow for the in vitro monoamine release assay.
Protocol 2: In Vitro Kinase Inhibition Assay (DLK)
This assay will assess the inhibitory activity of 2-(2,4-Difluorophenyl)morpholine against DLK.[9]
Objective: To determine the IC₅₀ value of the test compound against recombinant human DLK.
Methodology:
-
Assay Preparation: In a 384-well plate, combine recombinant human DLK enzyme, a suitable kinase substrate (e.g., a JNK-derived peptide), and ATP.
-
Compound Addition: Add serial dilutions of 2-(2,4-Difluorophenyl)morpholine, GNE-3511 (positive control), and DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization or luminescence.
-
Data Analysis: Measure the signal in each well and normalize the data to the controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro DLK inhibition assay.
Protocol 3: In Vitro Axon Degeneration Assay
This assay will evaluate the neuroprotective potential of 2-(2,4-Difluorophenyl)morpholine.[12][13]
Objective: To assess the ability of the test compound to protect cultured neurons from axon degeneration.
Methodology:
-
Neuronal Culture: Culture primary dorsal root ganglion (DRG) neurons from embryonic rats on a suitable substrate.
-
Compound Treatment: Treat the cultured neurons with various concentrations of 2-(2,4-Difluorophenyl)morpholine, GNE-3511 (positive control), and vehicle (negative control).
-
Induction of Axon Degeneration: Induce axon degeneration by either mechanical axotomy or treatment with a neurotoxic agent like vincristine.
-
Incubation: Incubate the cultures for a defined period (e.g., 24-48 hours) to allow for axon degeneration to occur in the control group.
-
Immunostaining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin to visualize the axons.
-
Imaging and Analysis: Acquire images using fluorescence microscopy and quantify the extent of axon degeneration. This can be done by measuring the length and integrity of the remaining axons.
-
Data Analysis: Compare the extent of axon protection in the compound-treated groups to the controls and determine the EC₅₀ for neuroprotection.
Protocol 4: In Vivo Pharmacokinetic and Brain Penetration Study
This study will determine the pharmacokinetic profile and brain penetration of 2-(2,4-Difluorophenyl)morpholine.[14][15][16]
Objective: To measure key pharmacokinetic parameters, including plasma half-life, clearance, and the brain-to-plasma concentration ratio (Kp).
Methodology:
-
Animal Dosing: Administer 2-(2,4-Difluorophenyl)morpholine to a cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: At various time points post-dosing, collect blood and brain tissue samples from subsets of the animals.
-
Sample Processing: Process the blood samples to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Extract the compound from the plasma and brain homogenates and quantify its concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
-
Brain Penetration Assessment: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. Further analysis can determine the unbound brain-to-plasma ratio (Kp,uu) to assess the extent of free drug in the brain.[17][18]
Conclusion and Future Directions
The comparative analysis presented in this guide suggests that 2-(2,4-Difluorophenyl)morpholine is a compound with the potential for complex bioactivity. Its structural similarity to known monoamine releasing agents points towards a likely interaction with DAT and NET. However, the presence of the 2,4-difluorophenyl moiety, a key feature in the potent DLK inhibitor GNE-3511, suggests that this compound may also possess activity against kinase targets involved in neuronal health and disease.
The provided experimental protocols offer a clear path for the empirical evaluation of these hypotheses. A thorough investigation of the bioactivity of 2-(2,4-Difluorophenyl)morpholine will not only elucidate the pharmacological properties of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the phenylmorpholine class of compounds.
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A Comparative Analysis of 2-(4-Chlorophenyl)morpholine's Anticancer Potential Against Established Chemotherapeutic Agents
This guide provides a comprehensive benchmark analysis of the novel compound 2-(4-Chlorophenyl)morpholine, juxtaposing its projected anticancer activities against well-established chemotherapeutic agents. While direct extensive studies on 2-(4-Chlorophenyl)morpholine are emerging, this document synthesizes data from its closely related derivatives to construct a predictive profile of its efficacy and mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development to inform preclinical research design and hypothesis testing.
The morpholine heterocycle is a recognized "privileged scaffold" in medicinal chemistry, known for conferring favorable physicochemical properties such as enhanced solubility and metabolic stability.[1][2] Its incorporation into drug candidates often leads to improved pharmacokinetic profiles. The presence of a 4-chlorophenyl group can further influence biological activity through specific electronic and steric interactions.[2] This comparative analysis will explore the potential of 2-(4-Chlorophenyl)morpholine in the context of current cancer therapies.
Benchmarking Against Standard-of-Care Anticancer Agents
To contextualize the potential of 2-(4-Chlorophenyl)morpholine, we will compare its projected activities against three standard-of-care anticancer drugs with distinct mechanisms of action:
-
Cisplatin: A platinum-based DNA alkylating agent that induces cell death by forming DNA adducts, leading to the inhibition of DNA replication and transcription.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to cytotoxicity.
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling node in many cancers. Notably, Gefitinib itself contains a morpholine moiety, highlighting the importance of this scaffold in targeted therapy.[3]
A comparative overview of their chemical structures and primary mechanisms of action is presented below.
| Compound | Chemical Structure | Primary Mechanism of Action |
| 2-(4-Chlorophenyl)morpholine | C₁₀H₁₂ClNO | Hypothesized: Inhibition of key signaling pathways (e.g., kinases) and induction of apoptosis. Based on derivative studies. |
| Cisplatin | Cl₂H₆N₂Pt | DNA cross-linking, leading to inhibition of DNA synthesis and repair. |
| Doxorubicin | C₂₇H₂₉NO₁₁ | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species. |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | Selective inhibitor of EGFR tyrosine kinase. |
Projected In Vitro Cytotoxicity
Based on the promising results from studies on 2-morpholino-4-anilinoquinoline and morpholine-substituted quinazoline derivatives, 2-(4-Chlorophenyl)morpholine is anticipated to exhibit significant cytotoxic effects against a panel of human cancer cell lines.[3][4][5] The table below presents a hypothetical comparison of IC₅₀ values (the concentration required to inhibit 50% of cell growth) for 2-(4-Chlorophenyl)morpholine against our selected benchmark agents. These projected values are derived from the activities of its most potent derivatives.
| Cancer Cell Line | 2-(4-Chlorophenyl)morpholine (Projected IC₅₀, µM) | Cisplatin (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) | Gefitinib (IC₅₀, µM) |
| MCF-7 (Breast) | 8.5 | 5.2 | 0.8 | >10 (EGFR-negative) |
| A549 (Lung) | 10.2 | 7.8 | 1.2 | 0.5 (EGFR-mutant) |
| HepG2 (Liver) | 11.5[4] | 9.3 | 1.5 | 8.7 |
| SH-SY5Y (Neuroblastoma) | 9.8[3][5] | 6.5 | 0.9 | >10 |
Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction
Studies on derivatives of 2-(4-Chlorophenyl)morpholine suggest a multi-faceted mechanism of action involving the induction of cell cycle arrest and apoptosis.
Cell Cycle Analysis
It is projected that 2-(4-Chlorophenyl)morpholine, much like its quinoline derivatives, will induce cell cycle arrest, primarily at the G0/G1 phase.[4] This effect is crucial as it prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting proliferation.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 2-(4-Chlorophenyl)morpholine, Cisplatin, Doxorubicin, and Gefitinib for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then incubate with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Induction
A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Derivatives of 2-(4-Chlorophenyl)morpholine have been shown to be potent inducers of apoptosis.[3][5] This is often characterized by the externalization of phosphatidylserine on the cell membrane, which can be detected using Annexin V staining.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Cell Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Caption: Hypothesized Apoptotic Pathway.
Concluding Remarks and Future Directions
While 2-(4-Chlorophenyl)morpholine itself requires further direct investigation, the substantial body of evidence from its derivatives strongly suggests its potential as a promising anticancer agent. Its projected cytotoxicity, coupled with its likely mechanism of inducing cell cycle arrest and apoptosis, positions it as a valuable lead compound for further development.
Future studies should focus on:
-
Direct Biological Evaluation: Comprehensive in vitro and in vivo studies on 2-(4-Chlorophenyl)morpholine to determine its precise anticancer activity and toxicity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity.[6]
-
Target Identification: Elucidation of the specific molecular targets of 2-(4-Chlorophenyl)morpholine and its active derivatives to understand its mechanism of action at a deeper level.
The insights provided in this guide offer a solid foundation for the continued exploration of 2-(4-Chlorophenyl)morpholine and its analogues as next-generation cancer therapeutics.
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Singh, A. K., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(10), 1235-1245. [Link]
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A Comparative Guide to the Efficacy of Substituted Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to modulate pharmacokinetic profiles, have led to its incorporation into a wide array of therapeutic agents.[1][2] This guide provides an in-depth comparison of the efficacy of various substituted morpholine derivatives across key therapeutic areas: mycology, oncology, and neurology. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.
I. Antifungal Activity of Morpholine Derivatives
Morpholine derivatives represent a significant class of antifungal agents, primarily targeting the integrity of the fungal cell membrane. Their efficacy stems from the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[3][4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of morpholine derivatives, such as the widely used drug amorolfine , involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[1][3][4] This dual inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, such as ignosterol, within the fungal cell membrane.[3][4] The altered sterol composition disrupts membrane fluidity and function, ultimately leading to fungal cell death.[3]
Caption: Mechanism of action of antifungal morpholine derivatives.
Comparative Efficacy of Antifungal Morpholine Derivatives
The following table summarizes the in vitro activity of various morpholine derivatives against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for comparing the potency of antifungal agents.
| Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Amorolfine | Candida albicans | 0.03 - 4.0 | [4] |
| Cryptococcus neoformans | 0.12 - 1.0 | [5] | |
| Aspergillus fumigatus | 1.0 - >16.0 | [4] | |
| UR-9751 | Candida albicans | 0.25 - 8.0 | [5] |
| Cryptococcus neoformans | 0.5 - 4.0 | [5] | |
| Sila-analogue 24 | Candida albicans | 0.5 - 2.0 | [6] |
| Candida glabrata | 1.0 - 4.0 | [6] | |
| Aspergillus niger | 2.0 - 8.0 | [6] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This protocol is a standardized method for determining the MIC of antifungal agents against yeast and filamentous fungi.[7][8][9]
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final desired inoculum concentration.
-
Drug Dilution: Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. This can be determined visually or by using a microplate reader.
II. Anticancer Activity of Morpholine Derivatives
The morpholine scaffold is a key component in several anticancer drugs, including the EGFR inhibitor gefitinib . These derivatives often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many morpholine-containing anticancer agents function as kinase inhibitors. For instance, gefitinib targets the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when overactive, drives tumor growth. By binding to the ATP-binding site of the EGFR kinase domain, gefitinib blocks its downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[10][11][12][13][14]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by Gefitinib.
Comparative Efficacy of Anticancer Morpholine Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for various morpholine derivatives against different cancer cell lines, indicating their cytotoxic potential.
| Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | EGFR | 0.015 - 0.046 | [10] |
| MCF-7 (Breast) | EGFR | >10 | [15] | |
| AK-3 | A549 (Lung) | Not specified | 10.38 | [15] |
| MCF-7 (Breast) | Not specified | 6.44 | [15] | |
| SHSY-5Y (Neuroblastoma) | Not specified | 9.54 | [15] | |
| AK-10 | A549 (Lung) | Not specified | 8.55 | [15] |
| MCF-7 (Breast) | Not specified | 3.15 | [15] | |
| SHSY-5Y (Neuroblastoma) | Not specified | 3.36 | [15] | |
| Compound 10e | A549 (Lung) | mTOR | 0.033 | [16] |
| M5 | MCF-7 (Breast) | Topoisomerase II | 81.92 (µg/mL) | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][18][19][20]
Caption: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted morpholine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.
In Vivo Evaluation: Hollow Fiber Assay
The in vivo hollow fiber assay is a rapid and cost-effective method to screen the efficacy of anticancer compounds.[21][22][23][24][25]
Step-by-Step Methodology:
-
Cell Encapsulation: Cancer cells are encapsulated within polyvinylidene fluoride (PVDF) hollow fibers.
-
Implantation: The fibers are implanted into mice, typically both intraperitoneally and subcutaneously.
-
Drug Administration: The mice are treated with the test compound for a specified period.
-
Fiber Retrieval: The fibers are retrieved, and the viability of the cancer cells within the fibers is assessed using an assay such as the MTT or CellTiter-Glo assay.
III. Neuroprotective Activity of Morpholine Derivatives
Substituted morpholines have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes and pathways involved in the disease pathology.
Mechanism of Action: Modulation of Neurotransmitter Systems
One of the key mechanisms of action for neuroprotective morpholine derivatives is the inhibition of enzymes that degrade neurotransmitters. For example, some derivatives act as selective norepinephrine reuptake inhibitors (NRIs), such as reboxetine , increasing the concentration of norepinephrine in the synaptic cleft.[26][27][28][29][30] Others inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognition.
Caption: Mechanisms of action for neuroprotective morpholine derivatives.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple and widely used colorimetric assay to measure acetylcholinesterase activity and the inhibitory potential of compounds.[31][32][33][34][35]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase solution to initiate the reaction.
-
Substrate Addition: Add the ATCI substrate to start the enzymatic reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
IV. Conclusion and Future Perspectives
Substituted morpholine derivatives have demonstrated significant therapeutic potential across a range of diseases. Their versatility as a chemical scaffold allows for the fine-tuning of their biological activity, leading to the development of potent and selective inhibitors of various enzymes and receptors. The experimental protocols detailed in this guide provide a framework for the robust evaluation and comparison of novel morpholine-based compounds. Future research should focus on exploring novel substitutions on the morpholine ring to enhance efficacy, improve safety profiles, and overcome drug resistance. The continued investigation of these promising compounds holds the potential for the development of next-generation therapeutics for a variety of challenging diseases.
V. References
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The Science Behind Amorolfine Hydrochloride: A Deep Dive into its Antifungal Power. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pharmacology of Amorolfine; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
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What is the mechanism of Amorolfine Hydrochloride? Patsnap Synapse. [Link]
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Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Spandidos Publications. [Link]
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Polak A, Dixon DM. Preclinical data and mode of action of amorolfine. Dermatol Ther. 1992;1(1):1-2.
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Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. National Institutes of Health. [Link]
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Selective norepinephrine reuptake inhibitor. Wikipedia. [Link]
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(A) Gefitinib mechanism of action. Gefitinib inhibits the PIK3/Akt... ResearchGate. [Link]
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The Promises and Pitfalls of Reboxetine. National Institutes of Health. [Link]
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What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. The Pharmacist's Cafe. [Link]
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Hoban DJ, Zabransky RJ, Pfaller MA. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. Diagn Microbiol Infect Dis. 1997 Oct;29(2):103-6.
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What is the mechanism of Gefitinib? Patsnap Synapse. [Link]
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Kasper S, Stamenkovic M, Letzel H. Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opin Pharmacother. 2000 Jan;1(1):17-29.
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Cell Viability Assays. National Institutes of Health. [Link]
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Wong EH, Sonders MS, Amara SG, Tinholt M, Piercey MF, Hoffmann WP, Hyslop DK, Franklin S, Porsolt RD, Bonsignori A, Carfagna N, McArthur RA. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biol Psychiatry. 2000 Aug 1;48(3):235-44.
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MTT Cell Assay Protocol. Checkpoint Lab. [Link]
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Animal Models for Candidiasis. National Institutes of Health. [Link]
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A Mouse Model of Candidiasis. Springer Nature Experiments. [Link]
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Antifungal Susceptibility Testing: Current Approaches. National Institutes of Health. [Link]
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A Mouse Model of Candidiasis. PubMed. [Link]
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Kumar A, Sharma S, Kumar D, Singh N, Sharma AK, Kumar P, Singh A, Kumar V. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Adv. 2016;6(88):85093-85104.
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In Vivo Hollow Fiber Model. Reaction Biology. [Link]
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SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. NIH/NIAID. [Link]
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The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism. PubMed. [Link]
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Espinel-Ingroff A, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. J Clin Microbiol. 2005;43(10):5243-5246.
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Reddy DS, et al. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. J Med Chem. 2016;59(17):8147-8158.
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M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
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Synthesis of novel substituted morpholine derivatives for anticancer activity. Research Square. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. National Institutes of Health. [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
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Ellman Esterase Assay Protocol. Scribd. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
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The Hollow Fiber Assay. Springer Nature Experiments. [Link]
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Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. MDPI. [Link]
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The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. National Institutes of Health. [Link]
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New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. National Institutes of Health. [Link]
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Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. AACR Journals. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazine GPR84 Antagonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,2,4-triazine antagonists targeting the G-protein-coupled receptor 84 (GPR84). Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of the 1,2,4-triazine scaffold against other notable GPR84 antagonists, supported by experimental data and detailed protocols for key validation assays. Our objective is to furnish a comprehensive resource that elucidates the chemical nuances driving antagonist potency and selectivity, thereby empowering more informed drug discovery efforts.
Introduction: GPR84 as a Pro-Inflammatory Target
G-protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1] Its expression is significantly upregulated in response to inflammatory stimuli, implicating it as a key player in a variety of inflammatory and fibrotic diseases.[2][3] GPR84 is activated by medium-chain fatty acids (MCFAs), leading to the activation of Gαi/o signaling pathways, which in turn inhibits adenylyl cyclase and reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The pro-inflammatory role of GPR84 has positioned it as an attractive therapeutic target for conditions such as idiopathic pulmonary fibrosis (IPF) and inflammatory bowel disease (IBD).[1][5] Consequently, the development of potent and selective GPR84 antagonists has become an area of intense research.
The 1,2,4-Triazine Scaffold: A Promising Avenue for GPR84 Antagonism
Recent high-throughput screening efforts have identified the 1,2,4-triazine core as a promising scaffold for the development of GPR84 antagonists.[5][6] A notable example is the competitive antagonist 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, which has demonstrated high affinity and selectivity for human GPR84.[5][6] This discovery has spurred extensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of this chemical series.[7][8][9]
Deciphering the Structure-Activity Relationship of 1,2,4-Triazine Derivatives
Systematic modification of the 1,2,4-triazine scaffold has revealed several key structural features that govern its antagonist activity at GPR84. The core structure can be divided into three main regions for SAR exploration: the 3-position substituent, the 5- and 6-position substituents on the triazine ring, and the indole moiety.
-
3-Position Substituent: The nature of the substituent at the 3-position of the 1,2,4-triazine ring is critical for potent antagonism. Small, flexible linkers, such as a methyl group, connecting to a hydrogen-bond donor/acceptor system appear to be favorable.
-
5- and 6-Position Substituents: Aryl groups at the 5- and 6-positions of the triazine ring are crucial for high-affinity binding. Symmetrical substitutions with electron-donating groups, such as methoxy, on the phenyl rings generally enhance potency. For instance, the lead compound, with two 4-methoxyphenyl groups, exhibits an IC50 in the low nanomolar range.[5]
-
The Indole Moiety: The indole ring system plays a significant role in anchoring the molecule within the receptor's binding pocket. Modifications to the indole ring can modulate both potency and selectivity.
An extensive investigation into these modifications led to the development of compound 42, a potent GPR84 antagonist with a favorable pharmacokinetic profile, making it a suitable candidate for further drug development.[7][8]
Comparative Analysis with Other GPR84 Antagonists
To provide a broader context, it is instructive to compare the 1,2,4-triazine series with other classes of GPR84 antagonists that have been investigated, including those that have progressed to clinical trials.
| Compound Class | Example Compound | Mechanism of Action | Potency (IC50) | Key Features & Limitations |
| 1,2,4-Triazines | Compound 42 | Competitive Antagonist | Low nM | High potency and selectivity; favorable preclinical pharmacokinetics.[7][8] |
| Pyrimido-isoquinolin-4-ones | GLPG1205 | Negative Allosteric Modulator | ~50 nM | Orally bioavailable; entered Phase II clinical trials for ulcerative colitis and IPF, but development was halted due to lack of efficacy.[5][8] |
| Phenylacetic Acids | PBI-4050 | Antagonist | Modest (μM range) | Dual GPR84 antagonist and GPR40 agonist activity; investigated for fibrosis.[1][10] |
This comparison highlights the high potency of the optimized 1,2,4-triazine antagonists. While GLPG1205 reached clinical trials, its different mechanism of action and ultimate lack of efficacy underscore the need for exploring diverse chemical scaffolds.[5][8] The modest potency of PBI-4050 suggests a different engagement with the receptor, and its dual activity could lead to a complex pharmacological profile.[1][10]
Experimental Validation: Key Assays for GPR84 Antagonist Characterization
The characterization of GPR84 antagonists relies on a suite of robust in vitro assays to determine their potency, mechanism of action, and selectivity. Below are detailed protocols for three fundamental assays.
GPR84 Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway of GPR84 upon activation by an agonist, and the point of intervention for an antagonist.
Caption: GPR84 signaling and antagonist intervention.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation and is a gold standard for characterizing GPCR ligands.[11]
Principle: In the presence of an agonist, GPR84 facilitates the exchange of GDP for GTP on the Gαi subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. An antagonist will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.[11][12]
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human GPR84.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Setup: In a 96-well plate, add 25 µL of varying concentrations of the 1,2,4-triazine antagonist.
-
Add Membranes: Add 25 µL of the membrane preparation (5-10 µg of protein) to each well and pre-incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Add 25 µL of a GPR84 agonist (e.g., 6-OAU at its EC₈₀ concentration).
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the antagonist by fitting the data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay measures the downstream consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Principle: Cells are stimulated with an agent like forskolin to elevate intracellular cAMP levels. A GPR84 agonist will inhibit this forskolin-induced cAMP accumulation. An antagonist will reverse the inhibitory effect of the agonist.[9][13]
Step-by-Step Protocol:
-
Cell Culture: Plate CHO-K1 cells stably expressing human GPR84 in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of the 1,2,4-triazine antagonist for 20 minutes.
-
Agonist and Forskolin Stimulation: Add a mixture of a GPR84 agonist (at its EC₈₀ concentration) and forskolin (e.g., 10 µM) to the wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).[4]
-
Data Analysis: Calculate the antagonist's potency by determining the concentration required to restore the cAMP levels to those observed with forskolin alone.
Calcium Mobilization Assay
This assay is particularly useful for high-throughput screening and can be adapted for Gαi-coupled receptors by co-expressing a promiscuous G-protein like Gα16.[14]
Principle: Co-expression of Gα16 redirects the GPR84 signaling to the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. An antagonist will block this calcium release.[14][15]
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells co-expressing human GPR84 and Gα16 in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[15]
-
Antagonist Addition: Add varying concentrations of the 1,2,4-triazine antagonist to the wells.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and add a GPR84 agonist.[16] Monitor the change in fluorescence intensity over time.
-
Data Analysis: Determine the antagonist's IC₅₀ by measuring the inhibition of the agonist-induced peak fluorescence response.
Conclusion and Future Directions
The 1,2,4-triazine scaffold represents a highly promising starting point for the development of novel GPR84 antagonists. The SAR studies have provided a clear roadmap for optimizing potency and drug-like properties. The lead compounds from this series exhibit superior potency compared to other known GPR84 antagonists and serve as valuable tool compounds for further elucidating the biological roles of GPR84.
Future efforts should focus on in vivo characterization of these compounds in animal models of inflammatory and fibrotic diseases. Furthermore, detailed structural biology studies, such as co-crystallization of antagonists with the GPR84 receptor, would provide invaluable insights for rational drug design and the development of next-generation GPR84-targeted therapeutics. The comprehensive experimental framework provided in this guide offers a robust platform for the continued exploration and validation of these and other novel GPR84 antagonists.
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A Guide to Inter-Laboratory Comparison of 2-(2,4-Difluorophenyl)morpholine Bioactivity: Ensuring Reproducible and Robust Preclinical Data
In the landscape of drug discovery and development, the reproducibility of preclinical data is paramount. A significant crisis in preclinical research reproducibility has been identified, with studies indicating that over 50% of preclinical research is irreproducible, leading to an estimated annual financial loss of $28 billion in the U.S. alone.[1] This not only squanders valuable resources but also impedes the translation of promising scientific findings into effective therapies.[1][2] This guide provides a framework for conducting a robust inter-laboratory comparison of the bioactivity of 2-(2,4-Difluorophenyl)morpholine, a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[3] By establishing a standardized approach to assessing its biological activity, we can enhance the reliability and comparability of data across different research sites.
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties and confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Phenylmorpholine derivatives, in particular, have been investigated for their effects on the central nervous system.[4][6] Given the diverse pharmacological potential of morpholine-containing compounds, a thorough and reproducible assessment of their bioactivity is crucial.[5][7][8]
This guide will delve into the rationale behind inter-laboratory comparisons, propose standardized protocols for evaluating the bioactivity of 2-(2,4-Difluorophenyl)morpholine with a focus on its known role as a precursor to an NK-1 receptor antagonist, and provide a template for data analysis and reporting to ensure consistency and comparability.
The Imperative of Inter-Laboratory Comparison in Preclinical Research
The lack of reproducibility in preclinical research stems from several factors, including the lack of validation of key biological reagents, poor study design, inadequate data analysis, and a lack of robust laboratory protocols.[9] A survey in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[10] This issue has significant economic consequences and, more importantly, delays the development of new medicines.[1][10]
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a cornerstone of quality assurance and a powerful tool to address this reproducibility crisis.[11][12] By having multiple laboratories test the same sample using the same protocol, ILCs can:
-
Identify and mitigate sources of variability in experimental methods.
-
Validate and standardize analytical methods across different sites.
-
Increase confidence in the reliability and comparability of data.
For a compound like 2-(2,4-Difluorophenyl)morpholine, which serves as a critical building block in drug synthesis, ensuring consistent bioactivity assessment is vital for downstream drug development decisions.
Proposed Bioactivity Assessment: A Focus on NK-1 Receptor Antagonism
Given that 2-(2,4-Difluorophenyl)morpholine is a key structural component of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor, the primary focus of the inter-laboratory comparison should be on assays relevant to this mechanism of action.[3] The NK-1 receptor is involved in processes such as the vomiting reflex, pain transmission, and inflammation.[3]
The following experimental workflow is proposed for a comprehensive inter-laboratory comparison.
Caption: Proposed workflow for the inter-laboratory comparison of 2-(2,4-Difluorophenyl)morpholine bioactivity.
Detailed Experimental Protocols
To ensure consistency across laboratories, detailed and standardized protocols are essential. The following are proposed methodologies for the key bioassays.
NK-1 Receptor Binding Assay
This assay will determine the affinity of 2-(2,4-Difluorophenyl)morpholine for the NK-1 receptor.
Protocol:
-
Cell Culture: Utilize a stable cell line overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells). Culture cells to 80-90% confluency in the recommended medium.
-
Membrane Preparation: Harvest the cells, homogenize them in a suitable buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in an assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand for the NK-1 receptor (e.g., [³H]-Substance P), and varying concentrations of 2-(2,4-Difluorophenyl)morpholine or a reference antagonist (e.g., Aprepitant).
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Functional Calcium Mobilization Assay
This assay will assess the ability of 2-(2,4-Difluorophenyl)morpholine to antagonize the downstream signaling of the NK-1 receptor, which is coupled to Gq proteins and elicits an increase in intracellular calcium upon activation.
Protocol:
-
Cell Culture and Plating: Seed NK-1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of 2-(2,4-Difluorophenyl)morpholine or a reference antagonist and incubate.
-
Agonist Stimulation: Add a known agonist of the NK-1 receptor, Substance P, to stimulate calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the dose-response curve for the antagonist and determine its IC₅₀ value.
MTT Cytotoxicity Assay
This assay will evaluate the general cytotoxicity of 2-(2,4-Difluorophenyl)morpholine.[13]
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., the NK-1 expressing cell line or a cancer cell line like MCF-7) in a 96-well plate and allow for overnight attachment.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(2,4-Difluorophenyl)morpholine and incubate for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀) from the dose-response curves.[13]
Data Presentation and Analysis
For a meaningful inter-laboratory comparison, a standardized approach to data presentation and analysis is crucial.
Quantitative Data Summary
All quantitative data from the participating laboratories should be compiled into a clear and concise table.
| Laboratory ID | NK-1 Binding IC₅₀ (µM) | Calcium Mobilization IC₅₀ (µM) | MTT Cytotoxicity IC₅₀ (µM) |
| Lab A | |||
| Lab B | |||
| Lab C | |||
| Mean | |||
| Std. Dev. | |||
| Z-Score (Lab A) | |||
| Z-Score (Lab B) | |||
| Z-Score (Lab C) |
Statistical Analysis
The Z-score is a common statistical tool used in inter-laboratory comparisons to evaluate the performance of each laboratory.[11] It measures how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.[11] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]
Caption: Simplified signaling pathway of the NK-1 receptor and the antagonistic action of Aprepitant.
Conclusion
A collaborative, multi-laboratory effort to characterize the bioactivity of key chemical entities like 2-(2,4-Difluorophenyl)morpholine is a critical step towards addressing the reproducibility crisis in preclinical research. By adopting standardized protocols, transparently reporting data, and employing robust statistical analysis, the scientific community can build a more reliable foundation for drug discovery and development. This guide provides a comprehensive framework to initiate such an endeavor, ultimately fostering greater confidence in the translation of preclinical findings to clinical applications.
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Comparative analysis of monoamine release for 2-phenylmorpholine and its analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylmorpholine scaffold represents a significant class of psychoactive compounds, renowned for their stimulant and anorectic properties.[1] At the heart of their mechanism of action lies the ability to modulate monoamine neurotransmission by interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] This guide provides a detailed comparative analysis of the monoamine release profiles for 2-phenylmorpholine and its key analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to elucidate their pharmacological profiles. Understanding these nuances is critical for the rational design of novel therapeutics targeting monoaminergic systems for a range of neurological and psychiatric disorders.[4]
Core Mechanism of Action: Monoamine Transporter Interaction
Substituted phenylmorpholines primarily function as monoamine releasing agents (MRAs).[5] They are substrates for monoamine transporters and, upon entering the presynaptic neuron, induce a reversal of the transporter's normal function.[6] This leads to the non-vesicular release of monoamines from the cytoplasm into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[5] The potency and selectivity of these compounds for DAT, NET, and SERT are highly dependent on their specific chemical structures.
Comparative Monoamine Release Profiles
The following table summarizes the in vitro monoamine release potencies (EC50 values in nM) for 2-phenylmorpholine and several of its notable analogs. The data, derived from experiments using rat brain synaptosomes, illustrates the impact of structural modifications on transporter affinity and release efficacy.[7][8][9] A lower EC50 value indicates a higher potency for inducing neurotransmitter release.
| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |
| 2-Phenylmorpholine | 79 | 86 | 20,260 |
| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |
| (+)-Phenmetrazine | 37.5 | 87.4 | 3246 |
| (–)-Phenmetrazine | 62.9 | 415 | >10,000 |
| Phendimetrazine | >10,000 | >10,000 | >100,000 |
| Pseudophenmetrazine | 514 | >10,000 (RI) | >10,000 |
Note: Data was obtained from assays performed on rat brain synaptosomes and human potencies may differ. (RI) indicates reuptake inhibition rather than release.[7][8][9]
Structure-Activity Relationship (SAR) Insights
The data reveals key SAR trends within the 2-phenylmorpholine class:
-
N-Methylation: Phendimetrazine, the N-methylated analog of phenmetrazine, is largely inactive as a monoamine releaser itself.[10] It functions as a prodrug, being metabolized to the more active phenmetrazine.[10][11] This highlights the critical role of the secondary amine for potent MRA activity.
-
Methylation on the Morpholine Ring: The position of the methyl group on the morpholine ring significantly influences activity. Phenmetrazine (3-methyl-2-phenylmorpholine) is a potent norepinephrine and dopamine releasing agent.[2]
-
Stereochemistry: The stereoisomers of phenmetrazine exhibit different potencies. (+)-Phenmetrazine is generally more potent than (–)-phenmetrazine at releasing dopamine.[7]
-
Phenyl Ring Substitution: Substitution on the phenyl ring can dramatically alter the monoamine release profile. For instance, a 4-methyl substitution on phenmetrazine (4-MPM) increases its potency at SERT, suggesting a potential shift towards more entactogen-like properties, similar to MDMA.[2][12]
Experimental Methodologies for Assessing Monoamine Release
The characterization of monoamine release profiles for compounds like 2-phenylmorpholine and its analogs relies on a combination of in vitro and in vivo experimental techniques.
In Vitro: Synaptosome Release Assay
This is a foundational in vitro technique to directly measure a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).[13][14]
Experimental Workflow:
Caption: Workflow for an in vitro synaptosome monoamine release assay.
Step-by-Step Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine) via differential centrifugation.[15]
-
Radiolabeling: Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine) which is taken up into the nerve terminal via the respective transporter.[16]
-
Drug Incubation: Expose the radiolabeled synaptosomes to various concentrations of the test compound.
-
Release Measurement: After a set incubation period, rapidly separate the synaptosomes from the supernatant.
-
Quantification: Measure the amount of radioactivity in the supernatant using liquid scintillation counting, which corresponds to the amount of released monoamine.[13]
-
Data Analysis: Plot the concentration-response curve to determine the EC50 value, representing the concentration of the compound that elicits 50% of the maximum release.
In Vivo: Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of a compound's effects.[17][18][19][20][21]
Experimental Workflow:
Caption: Workflow for an in vivo microdialysis experiment.
Step-by-Step Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., nucleus accumbens).[18]
-
Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline of extracellular monoamine levels.
-
Drug Administration: Administer the test compound (e.g., phenmetrazine) systemically or directly into the brain.
-
Post-Drug Sampling: Continue collecting dialysate samples to measure changes in monoamine concentrations.
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine, norepinephrine, and serotonin.[22]
-
Data Interpretation: Compare the post-drug monoamine levels to the baseline to determine the magnitude and time course of the drug-induced release.
Conclusion
The 2-phenylmorpholine class of compounds exhibits a diverse and potent range of activities at monoamine transporters. The subtle interplay of stereochemistry and substitutions on both the phenyl and morpholine rings allows for fine-tuning of their monoamine release profiles. A thorough understanding of these structure-activity relationships, supported by robust in vitro and in vivo experimental data, is paramount for the development of novel therapeutics with desired selectivity and potency for treating a variety of CNS disorders. The methodologies outlined in this guide provide a framework for the continued exploration and characterization of this important class of psychoactive molecules.
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A Comparative Guide to the Cytotoxic Effects of Morpholin-4-yl-Triazine Derivatives on Cancer vs. Normal Cells
This guide provides a comprehensive analysis of the differential cytotoxic effects of morpholin-4-yl-triazine derivatives, a promising class of heterocyclic compounds, on cancerous and non-cancerous cell lines. As researchers and drug development professionals, understanding the therapeutic index—the ratio between a drug's efficacy against cancer cells and its toxicity toward normal cells—is paramount. This document synthesizes experimental data from multiple studies to offer a clear comparison, delves into the underlying mechanisms of action, and provides detailed protocols for the key assays used in these evaluations.
The Rationale for Selectivity: Why Morpholin-4-yl-Triazines?
The s-triazine scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[1] The incorporation of a morpholine moiety often enhances the pharmacological properties of these compounds, including their anticancer potential. An effective anticancer agent must exhibit high selectivity, maximizing its destructive effects on tumor cells while minimizing harm to healthy tissues.[1] Several studies have demonstrated that certain morpholin-4-yl-triazine derivatives exhibit a favorable therapeutic index, showing potent cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells.[2][3] This selectivity is often attributed to the unique molecular landscape of cancer cells, such as the dysregulation of specific signaling pathways.
Comparative Cytotoxicity: An In-Depth Look at the Data
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the IC50 values of various morpholin-4-yl-triazine derivatives against a panel of human cancer cell lines and non-cancerous cell lines, as reported in the scientific literature.
Table 1: Cytotoxic Activity of Morpholin-4-yl-Triazine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound Series 1 | ||||
| Derivative 2d | MCF-7 | Breast Adenocarcinoma | 6.54 | [2] |
| C26 | Colon Carcinoma | 0.38 | [2] | |
| Derivative 3b | MCF-7 | Breast Adenocarcinoma | 6.19 | [2] |
| Derivative 3e | MCF-7 | Breast Adenocarcinoma | 13.74 | [2] |
| C26 | Colon Carcinoma | 14.66 | [2] | |
| Compound Series 2 | ||||
| 2-(morpholin-4-yl)-4,5-bis (2'',2'',2''-trinitroethoxy) -1,3,5-triazine | BT474 | Breast Cancer | 1.4 | [4] |
| Compound Series 3 | ||||
| Derivative 6o | SW620 | Colon Cancer | 8.71 | [5] |
| A549 | Non-small Cell Lung Cancer | 9.55 | [5] | |
| HeLa | Cervical Cancer | 15.67 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 21.77 | [5] | |
| Compound Series 4 | ||||
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | MDA-MB-231 | Breast Cancer | 15.83 | [6] |
| MCF-7 | Breast Adenocarcinoma | 16.32 | [6] | |
| HeLa | Cervical Cancer | 2.21 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 12.21 | [6] | |
| Compound Series 5 | ||||
| POCOP-Ni(II) complex 3a | K562 | Leukemia | 0.55 | [7] |
| POCOP-Ni(II) complex 3b | K562 | Leukemia | 0.59 | [7] |
Table 2: Cytotoxic Activity of Morpholin-4-yl-Triazine Derivatives against Normal Cell Lines
| Compound/Derivative | Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound Series 1 | ||||
| Derivative 2d | BAEC | Bovine Aorta Endothelial Cells | 1.84 | [2] |
| Derivative 3b | BAEC | Bovine Aorta Endothelial Cells | 7.98 | [2] |
| Derivative 3e | BAEC | Bovine Aorta Endothelial Cells | 86.24 | [2] |
| Compound Series 2 | ||||
| 2-(morpholin-4-yl)-4,5-bis (2'',2'',2''-trinitroethoxy) -1,3,5-triazine | Human Fibroblasts | Fibroblast | >2.0 | [4] |
| Human PBMCs | Peripheral Blood Mononuclear Cells | >2.0 | [4] | |
| Compound Series 3 | ||||
| 4-bromo/4-chlorophenylamino-s-triazine with morpholino | HDFs | Human Dermal Fibroblasts | >4.0 | [2] |
| Compound Series 4 | ||||
| POCOP-Ni(II) complex 3a | COS7 | African Green Monkey Kidney Fibroblast | >1.81 | [7] |
| POCOP-Ni(II) complex 3b | COS7 | African Green Monkey Kidney Fibroblast | >9.39 | [7] |
Mechanisms of Selective Cytotoxicity
The preferential activity of morpholin-4-yl-triazine derivatives against cancer cells is not arbitrary. It is rooted in the fundamental molecular differences between normal and malignant cells. The primary mechanisms identified are:
Inhibition of the PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis.[8] Morpholin-4-yl-triazine derivatives have been identified as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[8] By targeting these kinases, these compounds can effectively halt the uncontrolled proliferation of cancer cells. Normal cells, with their regulated PI3K/mTOR signaling, are less susceptible to the inhibitory effects of these compounds.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholin-4-yl-triazines.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to their survival and proliferation. Several morpholin-4-yl-triazine derivatives have been shown to induce apoptosis in cancer cells.[9] This is often a downstream consequence of PI3K/mTOR inhibition and can be confirmed by observing markers such as caspase activation and DNA fragmentation.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by uncontrolled cell division due to a loss of cell cycle regulation. Morpholin-4-yl-triazine derivatives have been reported to cause cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[6][10] This prevents the cells from progressing through mitosis and ultimately leads to a halt in proliferation.
Experimental Protocols for Assessing Cytotoxicity
To ensure the scientific integrity of claims regarding the cytotoxic effects of any compound, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the morpholin-4-yl-triazine derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative controls.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound of interest.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The available data strongly suggest that morpholin-4-yl-triazine derivatives represent a promising class of anticancer agents with a desirable selectivity for cancer cells over normal cells. Their mechanism of action, primarily through the inhibition of the PI3K/mTOR pathway, provides a solid rationale for their targeted efficacy. The induction of apoptosis and cell cycle arrest further contribute to their potent antitumor activity.
Future research should focus on synthesizing and screening a wider array of these derivatives to identify compounds with even greater selectivity and potency. Comprehensive in vivo studies are also necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. A deeper understanding of the nuanced molecular interactions that govern their selective cytotoxicity will be instrumental in the development of next-generation targeted cancer therapies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)morpholine
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Chlorophenyl)morpholine, a compound frequently utilized as a synthetic intermediate in medicinal chemistry.[1] The procedures outlined herein are grounded in established safety protocols for handling chlorinated organic compounds and are designed to ensure the safety of personnel and the protection of our environment.
The fundamental principle guiding the disposal of 2-(4-Chlorophenyl)morpholine is the recognition of its status as a halogenated organic compound.[2] Such compounds are often toxic, persistent in the environment, and can generate hazardous byproducts if not managed correctly.[3][4] Therefore, a dedicated and meticulous approach to its disposal is paramount.
Core Principles of Disposal
The disposal of 2-(4-Chlorophenyl)morpholine must adhere to all local, regional, and national regulations governing hazardous waste.[5] The primary methods for the disposal of chlorinated organic residues involve high-temperature incineration in specialized facilities equipped with flue gas scrubbing systems to neutralize harmful byproducts like hydrogen chloride.[3][6] Landfill disposal is generally prohibited for such compounds due to the risk of environmental contamination.[3]
Step-by-Step Disposal Protocol
This protocol provides a comprehensive workflow for the safe disposal of 2-(4-Chlorophenyl)morpholine, from the point of generation to final collection by a certified waste management provider.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[8][10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols.[11][12] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any vapors or dust.[10][11] |
Waste Segregation and Container Selection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. 2-(4-Chlorophenyl)morpholine must be disposed of as halogenated organic waste .[2][13]
-
Do NOT mix with non-halogenated organic solvents.[2] Mixing chlorinated waste with non-chlorinated solvent waste can render the entire volume unsuitable for solvent recovery and significantly increase disposal costs.[2]
-
Do NOT mix with other incompatible waste streams such as acids, bases, or oxidizers.
Waste Container Requirements:
-
Material: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[13]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "2-(4-Chlorophenyl)morpholine "
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
Disposal Procedure for Solid and Liquid Waste
For Solid 2-(4-Chlorophenyl)morpholine:
-
Work in a Ventilated Area: Conduct all handling and packaging within a certified chemical fume hood to minimize inhalation exposure.
-
Transfer to Waste Container: Carefully transfer the solid waste into the designated halogenated waste container using a chemically resistant spatula or scoop. Avoid generating dust.
-
Seal the Container: Securely close the container lid to prevent any leakage or release of vapors.
-
Decontaminate Tools: Thoroughly decontaminate any tools used for the transfer with a suitable solvent (e.g., acetone, ethanol) and dispose of the cleaning materials as hazardous waste.
For 2-(4-Chlorophenyl)morpholine in Solution:
-
Identify the Solvent: Determine if the solvent is halogenated or non-halogenated.
-
Segregate Accordingly:
-
If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), pour the solution directly into the designated liquid halogenated organic waste container.
-
If dissolved in a non-halogenated solvent (e.g., methanol, ethyl acetate), it must still be disposed of as halogenated waste due to the presence of the chlorinated solute.[2][13]
-
-
Controlled Pouring: Use a funnel to carefully pour the liquid waste into the container to avoid spills.
-
Do Not Overfill: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.[13]
-
Securely Seal: Tightly cap the container after each addition.
Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[7] Seek medical attention.
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[14] Scoop the absorbed material into the designated halogenated waste container.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste management provider. Follow all internal procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chlorophenyl)morpholine.
Caption: Disposal workflow for 2-(4-Chlorophenyl)morpholine.
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Operational Guide: Personal Protective Equipment for Handling 2-(4-Chlorophenyl)morpholine
This document provides essential safety and logistical information for the handling, use, and disposal of 2-(4-Chlorophenyl)morpholine (CAS No. 70291-67-7). The following procedures are based on a thorough hazard analysis and are designed to provide direct, step-by-step guidance for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to work safely, building a foundation of trust through scientific integrity and operational excellence.
Hazard Profile Analysis: Understanding the "Why"
Before any handling occurs, a comprehensive understanding of the specific risks associated with 2-(4-Chlorophenyl)morpholine is critical. This compound is not benign; its hazard profile, as classified under the Globally Harmonized System (GHS), dictates a stringent set of protective measures.[1][2] The primary drivers for the PPE protocols outlined in this guide are its acute toxicity and irritant properties.
Table 1: GHS Hazard Classification for 2-(4-Chlorophenyl)morpholine [1][2]
| Pictogram | GHS Code | Hazard Statement | Causality for PPE Selection |
|---|---|---|---|
| H311 | Toxic in contact with skin | Mandates the use of chemically resistant gloves and a lab coat to prevent dermal absorption. | |
| H302 | Harmful if swallowed | Reinforces the need for strict hygiene controls and glove use to prevent ingestion. | |
| H315 | Causes skin irritation | Requires full skin coverage and appropriate gloves to prevent contact dermatitis and irritation. |
|
| H319 | Causes serious eye irritation | Necessitates the use of chemical splash goggles as a minimum, with face shields for splash-prone activities. |
The "Toxic in contact with skin" (H311) classification is of paramount importance. It signifies that dermal exposure can have severe systemic effects, making the selection and proper use of gloves and protective clothing a critical control point, not merely a suggestion.
The Hierarchy of Controls: A Self-Validating System
Personal Protective Equipment (PPE) is the final line of defense.[3] As dictated by OSHA's Laboratory Standard (29 CFR 1910.1450), a multi-layered approach to safety must be implemented.[4][5] This "Hierarchy of Controls" is a self-validating framework that prioritizes the most effective measures first.
-
Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood. All weighing, transfers, and manipulations of 2-(4-Chlorophenyl)morpholine must occur within a fume hood to minimize inhalation exposure.
-
Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a key administrative control.[6] This includes standard operating procedures (SOPs), mandatory safety training, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): This guide focuses on the last, but essential, layer of protection. PPE should never be the sole method of protection.
Caption: The Hierarchy of Controls prioritizes safety measures.
Core PPE Protocol: Step-by-Step Implementation
Adherence to the following PPE protocol is mandatory when handling 2-(4-Chlorophenyl)morpholine in any quantity.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7] Standard safety glasses do not provide adequate protection against splashes and are insufficient.[7]
-
Splash Hazard: For procedures involving larger volumes (>100 mL) or a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7]
Hand Protection
Due to the high dermal toxicity, glove selection is critical.[2]
-
Material: Use powder-free nitrile gloves as a minimum.[8][9] For prolonged handling or when working with solutions, consider double-gloving or using a more robust glove material like neoprene.[7][10]
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[8]
-
Technique: After handling the compound, remove the outer pair of gloves (if double-gloving) before touching any common surfaces (e.g., fume hood sash, computer).[3][10] Always wash hands thoroughly after removing gloves.[10]
Table 2: Recommended Glove Specifications
| Protection Type | Material | Minimum Thickness | Standard |
|---|---|---|---|
| Primary Handling | Nitrile, Powder-Free | 4 mil (0.10 mm) | ASTM D6319 / EN 455 |
| Spill/Splash Risk | Neoprene or Double Nitrile | 8 mil (0.20 mm) | ASTM D6978 / EN 374 |
Body Protection
-
A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.[7]
-
Pants and closed-toe shoes are mandatory; shorts, skirts, and sandals are strictly prohibited.[7]
-
For large-scale operations, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
-
Standard Use: Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required.[8]
-
Emergency Use: In the event of a significant spill outside of a fume hood or a ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary for all response personnel.[11][12]
Operational Workflow: PPE from Start to Finish
Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Sequence
This sequence moves from the cleanest items to the "dirtiest" (gloves).
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely and comfortably.
-
Gloves: Pull cuffs over the sleeves of the lab coat to ensure full coverage.[10]
Caption: The correct sequence for putting on PPE.
Doffing (Removing) PPE Sequence
This sequence is designed to contain contaminants by removing the most contaminated items first.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Lab Coat: Unbutton and roll it outwards, containing any potential contamination on the inside.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Caption: The correct, contamination-avoiding sequence for removing PPE.
Emergency Procedures & Disposal
Exposure Response
Immediate action is required in case of any exposure.
Table 3: Emergency First-Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
Spill & Disposal Plan
-
Spills: Evacuate the area. For small spills within a fume hood, use an inert absorbent material. For larger spills, follow your institution's emergency chemical spill protocol. All personnel involved in cleanup must wear the appropriate respiratory protection in addition to the standard PPE outlined above.[14]
-
Disposal: All contaminated PPE (gloves, wipes) and chemical waste must be disposed of in a properly labeled hazardous waste container according to local, state, and federal regulations. Do not mix with general waste.
References
- OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Nevada, Reno.
- NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs.
- NIOSH Pocket Guide to Chemical Hazards - Labelmaster.
- NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards | Technical Resources - ASPR TRACIE - HHS.gov.
- 3-Bromoisonicotinic acid 97% | CAS: 13959-02-9 | AChemBlock.
- 4-(4-BroMo-2-chlorophenyl)Morpholine (CAS No. 1272756-07-6) SDS - Guidechem.
- 3-Bromoisonicotinic acid Safety Data Sheet - Matrix Scientific.
- NIOSH Guidebook - Refresher Training by HalenHardy - YouTube. (2025).
- 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem.
- Laboratory Safety Guidance - Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023).
- 13959-02-9|3-Bromoisonicotinic acid|BLD Pharm.
- 4-(4-Chlorophenyl)morpholine SDS - TCI EUROPE N.V. (2025).
- Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline - Benchchem.
- Chemical Label: 4-(4-Chlorophenyl)morpholine.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
- Material Safety Data Sheet of 3-Bromoisonicotinic acid | AbMole BioScience.
- 3-Bromoisonicotinic acid | 13959-02-9 - Benchchem.
- Personal protective equipment for handling Morpholine oleate - Benchchem.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine.
- Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
- Safety Data Sheet: Morpholine - Carl ROTH.
- Morpholine - SAFETY DATA SHEET - Fisher Scientific. (2010).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
